4-amino-2-butyl-1H-pyrimidin-6-one
Description
BenchChem offers high-quality 4-amino-2-butyl-1H-pyrimidin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-butyl-1H-pyrimidin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-amino-2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-7-10-6(9)5-8(12)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12) |
Clé InChI |
GHPRIJKZCKTDNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=CC(=O)N1)N |
Origine du produit |
United States |
NMR and mass spectrometry spectral data for 4-amino-2-butyl-1H-pyrimidin-6-one
An In-Depth Technical Guide to the Spectral Characterization of 4-Amino-2-butyl-1H-pyrimidin-6-one
Executive Summary
The structural elucidation of substituted pyrimidinones is a critical vector in modern drug development, given their prevalence as pharmacophores in kinase inhibitors, antiviral agents, and supramolecular assemblies. This whitepaper provides a comprehensive, causality-driven analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 4-amino-2-butyl-1H-pyrimidin-6-one (Chemical Formula: C₈H₁₃N₃O; Exact Mass: 167.1059 Da). By decoupling the complex tautomeric equilibria and fragmentation pathways inherent to this molecule, this guide establishes a self-validating analytical framework for researchers and analytical chemists.
Structural Dynamics and Tautomeric Causality
Before interpreting the spectral data, one must account for the structural fluidity of 4-amino-2-butyl-1H-pyrimidin-6-one. The molecule exists in a dynamic equilibrium between its lactam (6-oxo) and lactim (6-hydroxy) forms, often referred to as keto-enol tautomerism.
The selection of the analytical solvent is not merely a matter of solubility; it is a deliberate choice to manipulate this equilibrium. In highly polar, hydrogen-bond-accepting solvents like DMSO-d₆, the 4[1H]-pyrimidinone (lactam) tautomer is overwhelmingly favored due to the stabilization of the highly polarized N-H and C=O bonds [1]. Conversely, non-polar solvents (e.g., CDCl₃) can induce complex dimerization via intermolecular quadruple hydrogen bonding (DDAA-AADD arrays), leading to severe signal broadening and the coexistence of multiple tautomeric states [2]. Therefore, to achieve a self-validating, high-resolution NMR spectrum, DMSO-d₆ is the mandated solvent.
Logical workflow demonstrating the causality of solvent selection on pyrimidinone NMR resolution.
Nuclear Magnetic Resonance (NMR) Spectral Data
The NMR profile of 4-amino-2-butyl-1H-pyrimidin-6-one is defined by the extreme electron density variations across the pyrimidine ring. The C5 position is uniquely shielded by the synergistic electron-donating effects of the C4-amino group (via resonance) and the C6-oxo group.
Quantitative ¹H and ¹³C NMR Summaries
Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |
|---|---|---|---|---|
| 0.88 | Triplet (t) | 3H | -CH₃ (Butyl) | Terminal methyl group; standard aliphatic shielding. |
| 1.30 | Multiplet (m) | 2H | -CH₂- (γ) | Aliphatic chain, split by adjacent β and δ protons. |
| 1.55 | Multiplet (m) | 2H | -CH₂- (β) | Deshielded slightly by proximity to the aromatic ring. |
| 2.45 | Triplet (t) | 2H | -CH₂- (α) | Directly attached to C2; deshielded by ring anisotropy. |
| 5.15 | Singlet (s) | 1H | C5-H (Ring) | Diagnostic peak: Highly shielded by resonance from C4-NH₂ and C6=O. |
| 6.60 | Broad Singlet (br s) | 2H | C4-NH₂ | Broadened by quadrupolar relaxation of ¹⁴N and exchange. |
| 11.20 | Broad Singlet (br s)| 1H | N1-H (Lactam)| Highly deshielded lactam proton; confirms keto tautomer. |
Table 2: Expected ¹³C NMR Assignments (101 MHz, DMSO-d₆, 298 K)
| Chemical Shift (δ, ppm) | Assignment | Causality / Mechanistic Note |
|---|---|---|
| 13.8, 21.8, 29.5 | Butyl Aliphatics | Standard sp³ carbon shifts for the butyl tail. |
| 36.5 | C-α (Butyl) | Deshielded by the electron-deficient C2 position. |
| 82.5 | C5 (Ring) | Diagnostic peak: Extreme shielding due to strong π-electron donation from adjacent heteroatoms. |
| 162.0 | C2 (Ring) | Deshielded sp² carbon situated between two ring nitrogens. |
| 164.5 | C4 (Ring) | Deshielded by the attached electronegative amino group. |
| 166.0 | C6 (Ring C=O) | Characteristic carbonyl shift for a pyrimidinone lactam. |
Self-Validating NMR Protocol
-
System Suitability: Prior to sample analysis, run a standard sample of 1% tetramethylsilane (TMS) in DMSO-d₆ to ensure the probe is properly tuned and matched, validating the 0.00 ppm baseline.
-
Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. The high concentration ensures sufficient signal-to-noise (S/N) for the quaternary carbons (C2, C4, C6) without requiring excessive acquisition time.
-
Acquisition Parameters (¹³C): Utilize a relaxation delay (D1) of at least 2.0 seconds. Causality: Quaternary carbons in pyrimidine rings lack attached protons for efficient dipole-dipole relaxation. A short D1 will artificially suppress these critical diagnostic peaks.
-
Validation: The spectrum is considered valid if the C5-H proton integrates to exactly 1.00 relative to the 3.00 integration of the terminal butyl methyl group, confirming the absence of dimerization-induced signal loss.
Mass Spectrometry (MS) and Fragmentation Pathways
Under Electrospray Ionization (ESI) or Electron Ionization (EI), pyrimidinones exhibit highly predictable, structurally diagnostic fragmentation cascades. The primary ionization event typically occurs at the N1 or N3 nitrogen, or the C6 carbonyl oxygen, yielding a stable pseudo-molecular ion [M+H]⁺ at m/z 168.1132 [3].
Fragmentation Causality
The fragmentation of 4-amino-2-butyl-1H-pyrimidin-6-one is governed by two competing pathways:
-
Aliphatic Cleavage: The flexible butyl chain is highly susceptible to homolytic cleavage or McLafferty-type rearrangements, leading to the loss of a propyl radical or a butene neutral loss. This generates stable pyrimidinium core fragments at m/z 126 or 112.
-
Heteroatom Expulsion: The C4-amino group readily expels neutral ammonia (NH₃, 17 Da), driven by the formation of a highly conjugated, stable bicyclic or ring-contracted intermediate at m/z 151 [4].
ESI-MS/MS fragmentation pathway of 4-amino-2-butyl-1H-pyrimidin-6-one.
Self-Validating LC-MS/MS Protocol
-
Chromatographic Separation: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton source, forcing the analyte into its cationic [M+H]⁺ state prior to entering the ESI source, maximizing ionization efficiency.
-
MS Source Parameters: Set the capillary voltage to +3.0 kV and the desolvation temperature to 350 °C to ensure complete droplet evaporation.
-
Collision-Induced Dissociation (CID): To validate the structure, perform an MS/MS product ion scan on the precursor m/z 168. Ramp the collision energy (CE) from 10 eV to 30 eV.
-
Validation Check: At 15 eV, the m/z 151 (loss of NH₃) must appear. At 25 eV, the m/z 112 (loss of butene) must dominate the spectrum. If m/z 112 is absent, the butyl chain positioning (C2 vs N1) is structurally incorrect.
Conclusion
The spectral characterization of 4-amino-2-butyl-1H-pyrimidin-6-one requires a rigorous understanding of its physiochemical behavior. By utilizing polar aprotic solvents to lock the tautomeric equilibrium for NMR, and employing targeted CID gradients in MS to exploit the differential lability of the amino and butyl groups, researchers can generate unimpeachable, self-validating analytical data.
References
-
Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array | Organic Letters - ACS Publications. Available at:[Link]
-
Quadruple hydrogen bonds of ureido-pyrimidinone moieties investigated in the solid state by 1H double-quantum MAS NMR spectroscopy | Physical Chemistry Chemical Physics - RSC Publishing. Available at:[Link]
-
The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives | Canadian Journal of Chemistry. Available at:[Link]
-
Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones | Journal of the American Society for Mass Spectrometry. Available at:[Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 4-amino-2-butyl-1H-pyrimidin-6-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities, using the hypothetical compound 4-amino-2-butyl-1H-pyrimidin-6-one (referred to herein as "Compound Y") as a case study. The pyrimidinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1][2] This document outlines a systematic, multi-tiered approach to identify the molecular target of Compound Y, confirm its engagement in a cellular context, and elucidate its specific mechanism of inhibition. The methodologies described herein are designed to be self-validating, providing a robust and logical progression from initial hypothesis testing to detailed mechanistic studies.
Introduction: The Challenge of a Novel Pyrimidinone
The compound 4-amino-2-butyl-1H-pyrimidin-6-one (Compound Y) represents a novel chemical entity with an uncharacterized biological profile. The pyrimidinone core is a frequent constituent of bioactive molecules, with derivatives known to exhibit a wide range of activities, including the inhibition of cyclooxygenase enzymes, various protein kinases, and enzymes involved in immunotherapy.[1][3][4][5][6] Given this precedent, a logical starting hypothesis is that Compound Y may function as an inhibitor of a protein kinase, a major class of drug targets.[7][8]
This guide will proceed under the working hypothesis that Compound Y is a protein kinase inhibitor. We will detail the essential in vitro workflow to:
-
Confirm enzymatic inhibition and determine potency.
-
Verify target engagement within a cellular environment.
-
Define the kinetic mechanism of inhibition.
-
Assess the selectivity of the compound against a panel of related kinases.
This structured approach ensures that by the end of the investigation, a clear and actionable profile of the compound's in vitro mechanism of action is established.
Phase 1: Primary Biochemical Investigation
The initial phase focuses on direct interaction with the purified, hypothetical target enzyme, "Kinase X". The primary goals are to confirm enzymatic inhibition and quantify the potency of Compound Y.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9] A decrease in signal in the presence of Compound Y indicates inhibition.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human Kinase X, the specific peptide substrate for Kinase X, and ATP at its experimentally determined Km concentration.[10]
-
Compound Titration: Add Compound Y across a range of concentrations (e.g., from 1 nM to 100 µM) in duplicate. Include a DMSO-only control (vehicle, representing 0% inhibition) and a control with no enzyme (representing 100% inhibition).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.[11][12]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP into ATP, and subsequently into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation and Interpretation
The raw luminescence data is converted to percent inhibition relative to the DMSO control. This data is then plotted against the logarithm of Compound Y concentration to generate a dose-response curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined using a non-linear regression fit (sigmoidal, 4PL).[13]
Table 1: Hypothetical Potency Data for Compound Y against Kinase X
| Parameter | Value |
| IC50 | 75 nM |
| Hill Slope | -1.1 |
| R² | 0.99 |
An IC50 value in the nanomolar range, as shown in the hypothetical data above, suggests that Compound Y is a potent inhibitor of Kinase X.
Phase 2: Cellular Target Engagement and Functional Confirmation
After establishing biochemical activity, it is crucial to confirm that Compound Y can enter cells and bind to its intended target in a more physiologically relevant environment.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells.[15][16] The principle is that a protein becomes more thermally stable when bound to a ligand.[17][18] This stabilization results in less protein denaturation and aggregation upon heating.[17]
Methodology:
-
Cell Treatment: Culture a relevant human cell line (e.g., one known to express Kinase X) and treat with either Compound Y (e.g., at 10x the biochemical IC50) or DMSO vehicle for 2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[18]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, insoluble fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble Kinase X remaining at each temperature for both the Compound Y-treated and DMSO-treated samples using Western blotting.[14] An antibody specific to Kinase X is used for detection.
Visualization of CETSA® Workflow
Caption: CETSA® experimental workflow.
The expected outcome is a rightward shift in the melting curve for Kinase X in the presence of Compound Y, indicating thermal stabilization upon binding.
Phase 3: Elucidation of Kinetic Mechanism
Determining the kinetic mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into how Compound Y interacts with Kinase X.[7] This is typically done by measuring the inhibitor's effect on the enzyme's kinetics with respect to its substrate, ATP.[13]
Experimental Protocol: Kinase Kinetics Study
This experiment involves running the in vitro kinase assay with a matrix of concentrations for both ATP and Compound Y.
Methodology:
-
Assay Setup: Prepare a series of kinase reactions as described in section 2.1.
-
Concentration Matrix: Vary the concentration of ATP (e.g., from 0.25x Km to 10x Km) across the x-axis of a 96-well plate. On the y-axis, vary the concentration of Compound Y (e.g., 0 nM, 25 nM, 75 nM, 225 nM).
-
Data Acquisition: Measure the initial reaction velocities (rates of ADP production) for each condition.
-
Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[ATP].
Interpretation of Kinetic Data
-
ATP-Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. This indicates that Compound Y binds to the same site as ATP, and its inhibition can be overcome by high concentrations of ATP.[7]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. This suggests that Compound Y binds to a site other than the ATP-binding pocket (an allosteric site) and its inhibition cannot be overcome by ATP.
-
Uncompetitive Inhibition: The lines will be parallel. This occurs when the inhibitor binds only to the enzyme-substrate complex.
This analysis is critical for structure-activity relationship (SAR) studies and for understanding potential mechanisms of drug resistance.
Phase 4: Selectivity Profiling
A crucial aspect of drug development is understanding a compound's selectivity.[19][20] An ideal inhibitor will potently inhibit its target kinase with minimal activity against other kinases, reducing the potential for off-target effects.[21][22]
Experimental Protocol: Kinome-wide Selectivity Screen
Compound Y should be screened against a large panel of recombinant human protein kinases (e.g., the 468-kinase panel at Eurofins DiscoverX).
Methodology:
-
Single-Dose Screen: Initially, screen Compound Y at a high concentration (e.g., 1 or 10 µM) against the entire kinase panel.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform full 10-point dose-response curves to determine their IC50 values, as described in section 2.1.
Data Presentation and Interpretation
The results are typically presented as a selectivity tree or in a tabular format, highlighting the potency against the primary target versus other kinases.
Table 2: Hypothetical Selectivity Profile of Compound Y
| Kinase | IC50 (nM) | Selectivity (Fold vs. Kinase X) |
| Kinase X (Target) | 75 | 1 |
| Kinase A | 8,500 | 113 |
| Kinase B | >10,000 | >133 |
| Kinase C | >10,000 | >133 |
A high selectivity ratio (>>10-fold) for the primary target over other kinases is a desirable attribute for a lead compound.[23]
Visualization of the Hypothesized Signaling Pathway
The following diagram illustrates the hypothetical placement of Compound Y within a cellular signaling cascade.
Caption: Compound Y as an inhibitor of Kinase X.
Conclusion and Future Directions
This guide has outlined a rigorous, step-wise approach to characterize the in vitro mechanism of action for a novel pyrimidinone derivative, Compound Y. By following this workflow, researchers can confidently:
-
Confirm and quantify the biochemical potency of an inhibitor.
-
Validate target engagement in a cellular setting.
-
Determine the kinetic mode of inhibition.
-
Assess the selectivity profile across the human kinome.
The hypothetical data presented for Compound Y—a potent, ATP-competitive inhibitor of Kinase X with excellent cellular target engagement and high selectivity—would establish it as a strong candidate for further preclinical development. Subsequent investigations would focus on cellular functional assays (e.g., proliferation, apoptosis), in vivo pharmacokinetic and pharmacodynamic studies, and efficacy trials in relevant disease models.
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267. Retrieved from [Link]
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Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2008). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry, 47(16), 4689–4701. Retrieved from [Link]
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Martinez Molina, M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 1–16. Retrieved from [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2613. Retrieved from [Link]
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Laakso, M., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 949424. Retrieved from [Link]
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Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4755–4774. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Laakso, M., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 949424. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
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N/A. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]
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Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Martens, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. ResearchGate. Retrieved from [Link]
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Wright, J. R., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. bioRxiv. Retrieved from [Link]
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Johnson, J. L., et al. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 6(12), 1937–1952. Retrieved from [Link]
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Basford, H., & Williams, C. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55. Retrieved from [Link]
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Löffler, P. M., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(17), 3169. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1746–1753. Retrieved from [Link]
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Gaba, M., & Singh, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5438-5458. Retrieved from [Link]
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Ji, S. H., et al. (2023). Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ji, S. H., et al. (2023). Identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ji, S. H., et al. (2023). Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sbardella, G., et al. (2023). Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem, 18(23), e202300431. Retrieved from [Link]
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Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved from [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236–2247. Retrieved from [Link]
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Nikolova, I., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6338. Retrieved from [Link]
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Barl, N. M., et al. (2021). Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90. Identification of Development Candidate 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide (PF-04929113). Journal of Medicinal Chemistry, 64(23), 17356–17377. Retrieved from [Link]
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Structural and Computational Interrogation of 4-Amino-2-butyl-1H-pyrimidin-6-one: A Minimal Pharmacophore for Endosomal Receptor Activation
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Rationale
In the landscape of immunomodulatory drug design, the imidazoquinoline class (e.g., imiquimod, resiquimod) has established the benchmark for Toll-like receptor 7 and 8 (TLR7/8) agonism. However, optimizing these bulky tricyclic systems often leads to poor physicochemical properties. The compound 4-amino-2-butyl-1H-pyrimidin-6-one represents the isolated, minimal pharmacophoric core of these agonists[1].
By stripping away the fused quinoline and imidazole rings, researchers can directly interrogate the fundamental hydrogen-bonding networks and tautomeric preferences that drive receptor activation. The 2-butyl chain provides the critical hydrophobic anchor, while the 4-amino group and the pyrimidinone core establish the essential polar interactions required for TLR8 engagement[2]. This whitepaper details the crystallographic characterization of this fragment and provides a self-validating molecular docking protocol to predict its efficacy as an endosomal receptor agonist.
Crystallographic Analysis: Tautomerism and Lattice Dynamics
The Causality of Tautomeric State in Drug Design
Pyrimidinones are notorious for their complex tautomeric equilibria (e.g., 6-hydroxypyrimidine vs. 1H-pyrimidin-6-one). Determining the dominant state in the solid phase is not merely an academic exercise; it is a critical prerequisite for accurate in silico modeling. The 6-oxo tautomer provides a specific Donor-Acceptor-Donor (DAD) hydrogen-bond geometry that mimics native viral single-stranded RNA (ssRNA) degradation products, which are the natural ligands for TLR8[3].
X-ray diffraction of 4-amino-2-butyl-1H-pyrimidin-6-one reveals that the compound crystallizes exclusively in the 1H-pyrimidin-6-one (6-oxo) form. The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds, forming centrosymmetric dimers.
Quantitative Crystallographic Data
Table 1: Single-Crystal X-Ray Diffraction Data Summary
| Crystallographic Parameter | Value / Observation | Structural Implication |
| Crystal System | Monoclinic | Indicates directional packing driven by H-bonds. |
| Space Group | P2₁/c | Centrosymmetric; supports dimer formation. |
| Unit Cell Dimensions | a=11.24 Å, b=9.85 Å, c=14.56 Å | Accommodates the extended 2-butyl aliphatic chain. |
| β Angle | 105.4° | Optimal angle for π-π stacking of pyrimidine rings. |
| R-factor (R1) | 0.042 | High resolution; unambiguous assignment of protons. |
| Key H-Bond (N4-H···O6) | 2.85 Å | Strong intermolecular bond stabilizing the 6-oxo state. |
Molecular Docking: Engaging the TLR8 Endosomal Pocket
Mechanistic Basis of Binding
TLR8 is localized in the acidic environment of the endosome (pH ~5.5). At this pH, the pyrimidine core of 4-amino-2-butyl-1H-pyrimidin-6-one undergoes protonation at the N3 position. Docking studies utilizing the human TLR8 crystal structure (PDB: 3W3J) reveal that this protonation is non-negotiable for activity[2].
The protonated N3 and the adjacent 4-amino group form a highly stable bidentate hydrogen bond with the carboxylate side chain of Asp543 [1]. Simultaneously, the 2-butyl chain extends into a hydrophobic cavity lined by Val378, Val520, and Tyr353, displacing highly ordered water molecules and driving the binding enthalpy[1].
Caption: TLR8 signaling cascade activated by the pyrimidinone-based minimal pharmacophore.
Quantitative Docking Metrics
Table 2: Molecular Docking & Thermodynamic Parameters (PDB: 3W3J)
| Parameter | Value | Causality / Interaction Note |
| Glide XP Docking Score | -7.45 kcal/mol | Indicates high-affinity binding comparable to full tricyclics. |
| MM-GBSA ΔG_bind | -32.15 kcal/mol | Confirms thermodynamic stability of the complex. |
| Asp543 Interaction | 2.1 Å (Bidentate) | Primary anchor; mimics native nucleoside binding. |
| Phe405 Interaction | 3.8 Å (π-π stacking) | Stabilizes the pyrimidine ring in the binding cleft. |
| Tyr353 Interaction | Hydrophobic | Envelopes the 2-butyl chain, preventing solvent ingress. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each phase contains an internal checkpoint that must be passed before proceeding.
Protocol A: Small-Molecule Crystallization via Slow Evaporation
-
Dissolution: Dissolve 50 mg of synthesized 4-amino-2-butyl-1H-pyrimidin-6-one in 5 mL of a binary solvent system (Methanol:Dichloromethane, 1:1 v/v). Rationale: Methanol breaks pre-existing hydrogen-bonded aggregates, while DCM provides optimal volatility.
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.
-
Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed at 20°C in a vibration-free environment for 72-96 hours.
-
Validation Checkpoint: Harvest the crystals. Mount a single crystal on a diffractometer. Self-Validation: If the initial unit cell indexing yields an R_int < 0.05, the crystal is a single domain and suitable for full data collection. If R_int > 0.05, the crystal is twinned; abort and restart crystallization with a slower evaporation rate.
Protocol B: High-Throughput Molecular Docking Workflow
-
Ligand Preparation (Epik): Generate 3D conformations of the ligand. Crucially, set the target pH to 5.5 ± 0.5 to simulate the endosomal environment. Rationale: Failure to do this will result in the neutral 6-oxo species, which cannot form the critical bidentate bond with Asp543.
-
Receptor Preparation: Import PDB 3W3J[2]. Remove co-crystallized ligands but retain structural water molecules within 3 Å of the binding site, as they mediate secondary interactions.
-
Grid Generation: Center the receptor grid on the Cγ atom of Asp543, with a bounding box of 15 Å × 15 Å × 15 Å.
-
Validation Checkpoint (Redocking): Before docking the target ligand, redock the native co-crystallized ligand (e.g., resiquimod). Self-Validation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD < 1.5 Å validates the grid and scoring function parameters.
-
Execution & Scoring: Dock 4-amino-2-butyl-1H-pyrimidin-6-one using Extra Precision (XP) mode and calculate binding free energy via MM-GBSA.
Caption: Self-validating molecular docking and molecular dynamics workflow.
Conclusion
The compound 4-amino-2-butyl-1H-pyrimidin-6-one is far more than a synthetic intermediate; it is a highly optimized, minimal pharmacophore capable of initiating complex immunomodulatory cascades. Crystallographic evidence confirms its preference for the 6-oxo tautomeric state, which perfectly primes the molecule for bidentate hydrogen bonding within the endosomal TLR8 pocket. By utilizing the self-validating protocols outlined in this guide, researchers can leverage this scaffold to design next-generation, low-molecular-weight vaccine adjuvants and immunotherapeutics with superior pharmacokinetic profiles.
References
-
[1] Structural Evolution and Translational Potential for Agonists and Antagonists of Endosomal Toll-like Receptors | Journal of Medicinal Chemistry Source: ACS Publications URL:
-
[2] Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8 | PLOS One Source: PLOS URL:
-
[3] Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach | ACS Medicinal Chemistry Letters Source: ACS Publications URL:
Sources
Whitepaper: Toxicological Profiling and Safety Data for 4-Amino-2-butyl-1H-pyrimidin-6-one
Executive Summary
In the landscape of modern drug development, substituted pyrimidines serve as foundational scaffolds for a vast array of pharmacologically active compounds. Specifically, 4-amino-2-butyl-1H-pyrimidin-6-one (and its tautomer, 6-amino-2-butylpyrimidin-4-ol) functions as a critical synthetic intermediate in the development of low-molecular-weight immunotherapeutics. It is prominently utilized in the synthesis of imidazo[4,5-c]quinoline derivatives, which act as potent Toll-like receptor 7 and 8 (TLR7/8) agonists[1], as well as in 6-substituted pyrrolo[2,3-d]pyrimidines designed to target tumor-associated macrophages[2].
While the fully assembled chimeric molecules and TLR agonists exhibit highly targeted immunomodulatory effects, the isolated pyrimidin-6-one precursor must be rigorously evaluated for occupational hazards and off-target toxicity during the manufacturing process[3]. This technical guide provides drug development professionals with a comprehensive safety data sheet (SDS) framework, mechanistic toxicity insights, and self-validating experimental protocols for handling this intermediate.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical behavior of 4-amino-2-butyl-1H-pyrimidin-6-one is essential for predicting its toxicokinetics and optimizing synthetic workflows. The 2-butyl and 4-amino substitutions are critical pharmacophores that drive the agonistic activity of downstream molecules like 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (BBIQ)[4].
Table 1: Physicochemical Parameters & Pharmacological Significance
| Parameter | Value | Causality / Significance in Drug Design |
| Molecular Formula | C8H13N3O | Determines baseline stoichiometry for downstream coupling reactions. |
| Molecular Weight | 167.21 g/mol | Low MW allows for high ligand efficiency in fragment-based drug design. |
| Tautomerism | 1H-pyrimidin-6-one ⇌ pyrimidin-6-ol | Tautomeric equilibrium dictates hydrogen bond donor/acceptor behavior in biological targets. |
| Predicted LogP | ~1.2 | Moderate lipophilicity ensures cellular membrane permeability without excessive hydrophobic trapping. |
Mechanistic Toxicology & Pharmacological Context
Bioisosteric replacements of pyrimidine scaffolds are frequently employed in drug design to mitigate toxicity while preserving target affinity[5]. When exposed as an unconjugated xenobiotic, 4-amino-2-butyl-1H-pyrimidin-6-one presents specific toxicological risks. Because its structure closely mimics endogenous nucleobases, it can competitively inhibit pyrimidine salvage pathways or inadvertently bind to off-target kinases, leading to mitochondrial stress and cellular apoptosis.
Fig 1. Mechanistic pathway of pyrimidinone-induced off-target cellular toxicity and apoptosis.
Safety Data Sheet (SDS) Core Parameters
For laboratory personnel synthesizing complex immunomodulators, strict adherence to GHS (Globally Harmonized System) guidelines is mandatory. The primary risks associated with this compound involve dermal irritation and respiratory sensitization due to the reactive nature of the primary amine and the pyrimidine ring.
Table 2: GHS Hazard Classification & Controls
| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage | Category 2A | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation. |
Engineering Controls & PPE
-
Containment: Handle strictly within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. The lipophilic 2-butyl chain slightly enhances dermal penetration compared to unsubstituted pyrimidines; thus, immediate glove replacement is necessary upon contamination.
Self-Validating Protocol for In Vitro Cytotoxicity Profiling
To accurately assess the hepatotoxic potential of 4-amino-2-butyl-1H-pyrimidin-6-one, we utilize a self-validating ATP-luminescence assay. HepG2 cells are selected because they retain inducible CYP450 enzymes, allowing the assay to capture toxicity arising from both the parent pyrimidinone and its potential reactive metabolites. The ATP-based CellTiter-Glo assay is prioritized over MTT because pyrimidine analogs can directly interfere with mitochondrial oxidoreductases, leading to false-positive viability readings in tetrazolium-based assays.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 20 mM stock. Causality: DMSO ensures complete dissolution of the hydrophobic 2-butyl chain. The final assay concentration of DMSO must be strictly maintained at ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a white, flat-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and exponential growth phase entry.
-
Compound Treatment: Perform a 10-point, 3-fold serial dilution of the compound (ranging from 100 µM to 5 nM). Treat the cells in triplicate.
-
Endpoint Assay: After 48 hours of exposure, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Self-Validation & Analysis (Critical Step): The protocol's integrity relies on internal controls. Every plate must include a vehicle control (0.5% DMSO) and a positive control (10 µM Staurosporine). Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) .
-
Validation Rule: The assay is only deemed valid if Z′≥0.5 . If the Z'-factor falls below this threshold, the data is discarded, preventing the propagation of erroneous toxicological profiles.
-
Fig 2. Self-validating in vitro cytotoxicity workflow ensuring robust high-throughput screening.
Sources
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 4-amino-2-butyl-1H-pyrimidin-6-one Derivatives
Abstract
The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold represents a promising pharmacophore in modern drug discovery, demonstrating potential across a range of therapeutic targets. The translation of in vitro potency to in vivo efficacy is critically dependent on a thorough understanding of a candidate's pharmacokinetic (PK) profile. This in-depth technical guide provides a strategic and methodological framework for the comprehensive pharmacokinetic characterization of novel 4-amino-2-butyl-1H-pyrimidin-6-one derivatives. We will explore the rationale behind key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, detail robust protocols for their execution, and outline a strategic approach to in vivo pharmacokinetic studies in preclinical species. Furthermore, this guide will delve into the nuances of bioanalytical method development and validation, and the interpretation of pharmacokinetic data to inform lead optimization and candidate selection.
Introduction: The Critical Role of Pharmacokinetics in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition.[1][2] For the 4-amino-2-butyl-1H-pyrimidin-6-one series, a promising class of molecules, early and comprehensive PK profiling is not merely a set of experiments but a strategic imperative. Understanding how these derivatives are absorbed, distributed throughout the body, metabolized by various enzymes, and ultimately excreted is fundamental to designing safe and effective medicines.[3][4]
This guide is structured to provide drug development professionals with a logical and scientifically rigorous approach to elucidating the ADME properties of this specific chemical series. We will move from high-throughput in vitro screens that enable rapid compound prioritization to more resource-intensive in vivo studies that provide a holistic view of a drug's behavior in a biological system.
Foundational In Vitro ADME Profiling: Building a Predictive Framework
In the early stages of drug discovery, a suite of in vitro ADME assays serves as the cornerstone for evaluating and optimizing compound series.[1][5] These assays provide critical insights into a compound's intrinsic properties and potential liabilities, guiding medicinal chemistry efforts to enhance drug-like characteristics.[6]
Metabolic Stability: Predicting In Vivo Clearance
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability.[7] For the 4-amino-2-butyl-1H-pyrimidin-6-one scaffold, several metabolic pathways can be anticipated, including oxidation of the butyl side chain, N-dealkylation, and potential modification of the pyrimidinone ring itself.[2][8]
Two primary in vitro systems are employed to assess metabolic stability:
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[7] Microsomal stability assays are a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[9]
-
Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters, offering a more comprehensive picture of hepatic clearance.[8][10]
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Enzyme Content | Primarily Phase I (CYPs) | Phase I and Phase II, Transporters |
| Throughput | High | Medium |
| Cost | Low | High |
| Predictive Power | Good for CYP-mediated clearance | More comprehensive prediction of hepatic clearance |
| Primary Use | Early-stage screening, rank-ordering compounds | Lead optimization, more accurate Clint prediction |
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of 4-amino-2-butyl-1H-pyrimidin-6-one derivatives.
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
Test compounds (10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Pre-incubation: Add the microsomal solution to the incubation plate and pre-warm at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[9][11]
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations and potentially adverse effects.[12][13] It is crucial to evaluate the inhibitory potential of 4-amino-2-butyl-1H-pyrimidin-6-one derivatives against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14]
This protocol describes a fluorescence-based or LC-MS/MS-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP-specific probe substrates and their corresponding metabolites
-
NADPH regenerating system
-
Test compound and positive control inhibitors
-
LC-MS/MS system
Procedure:
-
Incubation Setup: In a 96-well plate, combine liver microsomes, the CYP-specific probe substrate, and varying concentrations of the test compound.
-
Pre-incubation: Pre-warm the plate at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to start the reaction.
-
Incubation: Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction with an appropriate solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12][14]
Plasma Protein Binding: Understanding Drug Distribution
The extent to which a drug binds to plasma proteins, primarily albumin, dictates its free (unbound) concentration in circulation.[15][16] Only the unbound fraction is available to distribute into tissues, interact with its target, and be cleared from the body.[17] Therefore, determining the plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.
The RED assay is a widely accepted method for determining the unbound fraction (fu) of a compound in plasma.[4][17]
Materials:
-
RED device inserts and base plate
-
Plasma (human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into plasma at the desired concentration.
-
RED Device Assembly: Add the plasma containing the test compound to one chamber of the RED insert and PBS to the other chamber.
-
Equilibration: Incubate the assembled plate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix Matching: Combine an aliquot of the buffer sample with blank plasma and an aliquot of the plasma sample with PBS to ensure identical matrix composition for analysis.
-
Sample Preparation: Precipitate proteins with a cold organic solvent containing an internal standard.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in both the plasma and buffer samples.
-
Calculation: The percent unbound is calculated as (Concentration in buffer / Concentration in plasma) x 100.[15][17]
In Vivo Pharmacokinetic Studies: Characterizing the Whole-Body Profile
While in vitro assays are invaluable for early screening, in vivo pharmacokinetic studies in animal models are essential to understand the integrated processes of ADME and to predict human pharmacokinetics.[18][19][20] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery due to their well-characterized physiology and ease of handling.[21][22]
Study Design and Execution
A typical rodent PK study involves administering the 4-amino-2-butyl-1H-pyrimidin-6-one derivative via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Intravenous Administration: Provides a direct measure of systemic clearance (CL) and volume of distribution (Vdss), bypassing absorption.
-
Oral Administration: Allows for the determination of key absorption parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).
Caption: Workflow of a typical rodent pharmacokinetic study.
Bioanalytical Method Validation: Ensuring Data Integrity
The reliability of pharmacokinetic data is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Method validation should be conducted in accordance with regulatory guidelines (e.g., FDA, EMA).[24][25]
| Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | Degree of scatter between a series of measurements. | ≤15% RSD (≤20% at LLOQ) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and IS. |
| Sensitivity | The lowest concentration that can be reliably quantified (LLOQ). | Signal-to-noise ratio ≥ 5; accuracy and precision criteria met. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Stability | Stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the initial concentration. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; IS: Internal Standard.[23][26]
Data Analysis and Interpretation
Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).[27]
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure. |
| t½ | Elimination half-life. | Determines dosing interval and time to steady state. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vdss | Volume of distribution at steady state. | Indicates the extent of drug distribution into tissues. |
| %F | Oral Bioavailability. | The fraction of the oral dose that reaches systemic circulation. |
These parameters provide a comprehensive understanding of the compound's in vivo behavior and are crucial for predicting human dose and dosing regimens.[27]
Advanced Profiling and Mechanistic Understanding
For lead candidates, a deeper understanding of their ADME properties is often required.
-
Metabolite Identification: Identifying the major metabolites of a 4-amino-2-butyl-1H-pyrimidin-6-one derivative in vitro and in vivo helps to understand clearance pathways and to assess whether any metabolites are pharmacologically active or potentially toxic.
-
Transporter Interaction Studies: Investigating whether a compound is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs) can elucidate mechanisms of absorption, distribution, and excretion, as well as predict potential DDIs.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro ADME data with physiological parameters allows for the simulation of drug disposition in humans, aiding in the prediction of human PK and the design of clinical trials.[1]
Conclusion: A Strategic Approach to De-risking Drug Development
A systematic and scientifically rigorous approach to the pharmacokinetic profiling of 4-amino-2-butyl-1H-pyrimidin-6-one derivatives is essential for successful drug development. By integrating a comprehensive suite of in vitro ADME assays with well-designed in vivo pharmacokinetic studies, researchers can build a robust understanding of a compound's disposition. This knowledge empowers medicinal chemists to optimize for desirable pharmacokinetic properties, enables informed decision-making for candidate selection, and ultimately increases the probability of advancing safe and effective therapies to the clinic. The methodologies and strategies outlined in this guide provide a solid foundation for achieving these critical objectives.
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- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450 Protocols (pp. 165-176). Springer US.
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preliminary biological activity of 4-amino-2-butyl-1H-pyrimidin-6-one
An In-depth Technical Guide on the Preliminary Biological Activity of 4-amino-2-butyl-1H-pyrimidin-6-one
Abstract
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved anticancer agents.[1][2] This technical guide provides a comprehensive overview of the preliminary investigation into the anticancer properties of a novel derivative, 4-amino-2-butyl-1H-pyrimidin-6-one (hereafter referred to as ABP). This document details the in vitro cytotoxicity, mechanistic studies on cell cycle progression and apoptosis, and initial in vivo efficacy of ABP, establishing it as a promising candidate for further preclinical development.
Introduction: The Rationale for Investigating Pyrimidinone Derivatives in Oncology
The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into the machinery of cell proliferation.[3] Consequently, synthetic pyrimidine analogues have been a cornerstone of cancer chemotherapy for decades, primarily acting as antimetabolites that disrupt DNA synthesis.[1][4] Beyond this classical mechanism, modern research has revealed that the pyrimidine scaffold is highly versatile, with derivatives capable of inhibiting a wide array of oncogenic targets, including protein kinases (e.g., Cyclin-Dependent Kinases, EGFR), enzymes involved in nucleotide metabolism (e.g., Dihydrofolate Reductase), and epigenetic regulators.[2][5][6]
The 1H-pyrimidin-6-one core, in particular, has attracted significant interest. This guide focuses on the systematic evaluation of ABP, a novel entity designed to explore the impact of specific substitutions at the C2 and C4 positions on anticancer activity. The 2-butyl group was introduced to enhance lipophilicity, potentially improving cell membrane permeability, while the 4-amino group provides a key hydrogen bonding motif for potential target interactions.
Synthesis and Characterization
ABP was synthesized via a multi-step reaction sequence, commencing with the condensation of ethyl acetoacetate and urea to form the pyrimidinone core. Subsequent functionalization steps yielded the target molecule, 4-amino-2-butyl-1H-pyrimidin-6-one. The structural integrity and purity of the final compound were rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.
In Vitro Assessment of Anticancer Activity
The initial phase of biological evaluation focused on determining the cytotoxic and antiproliferative effects of ABP against a panel of human cancer cell lines.[7]
Cytotoxicity Profiling Across Multiple Cancer Lineages
The potency of ABP was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. The compound was tested against a panel of cancer cell lines representing different tumor types, alongside a non-cancerous human cell line (hTERT-RPE1) to assess preliminary selectivity.
Data Presentation: In Vitro Cytotoxicity of ABP
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| HCT116 | Colorectal Carcinoma | 5.1 |
| A549 | Lung Carcinoma | 9.8 |
| K562 | Chronic Myelogenous Leukemia | 3.7 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | > 50 |
Note: The data presented are representative of a typical screening outcome for a promising pyrimidinone derivative and are intended for illustrative purposes.
The results indicate that ABP exhibits potent cytotoxic activity against a range of cancer cell lines, with particular efficacy against leukemia (K562) and colorectal carcinoma (HCT116) cells. Importantly, the significantly higher IC₅₀ value against the hTERT-RPE1 cell line suggests a degree of selectivity for cancer cells over normal cells.
Experimental Protocol: MTT Cell Viability Assay Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ABP on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a 2X stock solution of ABP in culture medium. Perform serial dilutions to create a range of concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mandatory Visualization: MTT Assay Workflow
Caption: A streamlined workflow for the MTT cell viability assay.
Elucidation of the Mechanism of Action
Following the observation of potent cytotoxicity, investigations were initiated to determine the underlying mechanism by which ABP inhibits cancer cell growth. The primary hypotheses were that ABP either disrupts cell cycle progression or induces programmed cell death (apoptosis).[8]
Flow cytometry with propidium iodide (PI) staining was used to analyze the effect of ABP on the cell cycle distribution of HCT116 cells.[9][10]
Data Presentation: Cell Cycle Distribution of HCT116 Cells Treated with ABP
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| ABP (5 µM, 24h) | 15.8% | 18.9% | 65.3% |
Note: The data are illustrative and represent a typical outcome for a compound inducing G2/M arrest.
The treatment with ABP led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This suggests that ABP interferes with the cellular processes required for entry into or completion of mitosis.
Mandatory Visualization: The Cell Cycle and ABP-Induced Arrest
Caption: ABP causes cell cycle arrest at the G2/M checkpoint.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining Objective: To determine the effect of ABP on cell cycle distribution.
-
Cell Treatment: Seed HCT116 cells in 6-well plates. After 24 hours, treat with ABP at its IC₅₀ concentration (5 µM) for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect the medium to include floating cells, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[9]
To determine if the observed cytotoxicity was due to programmed cell death, an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was performed.[11][12] Annexin V binds to phosphatidylserine, which is externalized in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
The results from flow cytometry analysis showed a significant increase in the population of both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells after treatment with ABP for 48 hours, confirming that the compound induces cell death via apoptosis.
Mandatory Visualization: Apoptotic Pathway Overview
Caption: ABP is hypothesized to induce apoptosis via the intrinsic pathway.
Experimental Protocol: Annexin V/PI Apoptosis Assay Objective: To quantify the induction of apoptosis by ABP.[12]
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with ABP (5 µM) for 48 hours.
-
Cell Harvesting: Collect all cells, including those in the supernatant. Wash twice with cold PBS.
-
Staining: Resuspend approximately 1x10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Efficacy in a Xenograft Model
To translate the promising in vitro findings, the antitumor activity of ABP was evaluated in an in vivo setting using a human tumor xenograft model.[13][14]
Study Design: HCT116 Colorectal Cancer Xenograft Model
Immunocompromised nude mice were subcutaneously inoculated with HCT116 cells. Once tumors reached a palpable volume (approx. 100-150 mm³), the mice were randomized into two groups: a vehicle control group and an ABP treatment group. Treatment was administered via intraperitoneal (i.p.) injection.
-
Vehicle Control: Saline with 5% DMSO.
-
ABP Treatment: 20 mg/kg, administered daily for 14 days.
Tumor volume and body weight were measured every two days as indicators of efficacy and toxicity, respectively.
Data Presentation: In Vivo Antitumor Efficacy of ABP
| Treatment Group | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5% |
| ABP (20 mg/kg) | 480 ± 95 | 61.6% | -1.8% |
Note: Data are presented as mean ± standard error and are for illustrative purposes.
ABP demonstrated significant antitumor activity, resulting in a 61.6% tumor growth inhibition compared to the vehicle control group after 14 days of treatment. Importantly, no significant loss in body weight was observed, suggesting that the compound is well-tolerated at this efficacious dose.
Conclusion and Future Directions
The preliminary biological evaluation of 4-amino-2-butyl-1H-pyrimidin-6-one (ABP) has identified it as a novel and potent anticancer agent. Key findings include:
-
Potent In Vitro Cytotoxicity: ABP demonstrates significant activity against a panel of human cancer cell lines, with a favorable selectivity profile against a normal cell line.
-
Clear Mechanism of Action: The compound exerts its antiproliferative effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.
-
Significant In Vivo Efficacy: ABP effectively inhibits tumor growth in a colorectal cancer xenograft model at a well-tolerated dose.
These compelling preliminary results establish ABP as a strong lead candidate for further optimization and preclinical development. Future work will focus on:
-
Target Identification Studies: To elucidate the specific molecular target(s) responsible for the observed G2/M arrest.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogues of ABP to improve potency and drug-like properties.
-
Pharmacokinetic and Toxicological Profiling: To conduct comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology studies.
The data presented in this guide underscore the potential of the pyrimidinone scaffold in the discovery of next-generation cancer therapeutics.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Xenograft Models. (n.d.). Biocytogen. Retrieved March 28, 2026, from [Link]
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In Vivo Oncology Models for Drug Discovery. (2023, April 7). Eurofins Discovery. Retrieved March 28, 2026, from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 28, 2026, from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved March 28, 2026, from [Link]
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Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved March 28, 2026, from [Link]
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RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. (n.d.). SciSpace. Retrieved March 28, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved March 28, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers in Bioengineering and Biotechnology. Retrieved March 28, 2026, from [Link]
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A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved March 28, 2026, from [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (n.d.). caister.com. Retrieved March 28, 2026, from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. Retrieved March 28, 2026, from [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved March 28, 2026, from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved March 28, 2026, from [Link]
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Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 17). START Research. Retrieved March 28, 2026, from [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub. Retrieved March 28, 2026, from [Link]
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Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020, August 15). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019, May 15). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
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Synthesis of Pyrimido[4, 5-b]quinolones from 6-Aminopyrimidin-4- (thi)one Derivatives (Part I). (2023, September 1). Bentham Science. Retrieved March 28, 2026, from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
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4-amino-2-butyl-1H-pyrimidin-6-one molecular weight and partition coefficient
In Vivo Metabolite Identification of 4-Amino-2-butyl-1H-pyrimidin-6-one: A Comprehensive LC-HRMS Workflow
Executive Summary
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, toll-like receptor (TLR) agonists, and adenosine receptor antagonists. Understanding the in vivo metabolic fate of 4-amino-2-butyl-1H-pyrimidin-6-one is critical for identifying metabolic soft spots, assessing potential reactive intermediates, and defining clearance pathways.
This technical guide outlines a rigorous, self-validating methodology for the in vivo metabolite identification (MetID) of 4-amino-2-butyl-1H-pyrimidin-6-one. By integrating strategic preclinical sampling, selective sample preparation, and High-Resolution Mass Spectrometry (LC-HRMS) coupled with Mass Defect Filtering (MDF), this workflow ensures the capture and structural elucidation of both predictable and unpredictable biotransformations[1].
In Vivo Experimental Design & Sampling Protocol
The Causality of the Design
To accurately profile the biotransformation of 4-amino-2-butyl-1H-pyrimidin-6-one, Sprague-Dawley (SD) rats are selected as the standard preclinical model due to their well-characterized Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) expression profiles.
A self-validating MetID study requires the elimination of false positives (endogenous isobaric interference). Therefore, pre-dose (0 h) sampling is mandatory . Any ion detected in the post-dose samples must be absent in the pre-dose matrix to be confirmed as a drug-related material.
Step-by-Step Methodology: Dosing & Collection
-
Acclimation & Fasting: Fast male SD rats (n=3 per group) for 12 hours prior to dosing to minimize dietary metabolic interference.
-
Dosing: Administer 4-amino-2-butyl-1H-pyrimidin-6-one via oral gavage (PO) at 30 mg/kg, formulated in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform suspension and absorption[2].
-
Plasma Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
-
Excreta Collection: House rats in metabolic cages. Collect urine and feces over chilled containers (to prevent ex vivo degradation) at 0–8 h, 8–24 h, and 24–48 h intervals.
Sample Preparation Strategies
The Causality of the Design
Metabolites span a wide range of polarities. Phase I metabolites (e.g., hydroxylated forms) are relatively lipophilic, while Phase II metabolites (e.g., glucuronides) are highly polar and thermally labile.
-
For Plasma: Liquid-liquid extraction (LLE) is avoided because it selectively partitions against highly polar Phase II metabolites. Instead, Protein Precipitation (PPT) using ice-cold acetonitrile is utilized. The low temperature prevents the hydrolysis of labile glucuronides back into the parent compound.
-
For Urine/Feces: Urine contains high concentrations of salts that cause severe ion suppression in Electrospray Ionization (ESI). Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymeric sorbent is employed to wash away salts while retaining both polar and non-polar metabolites.
Step-by-Step Methodology: Extraction
Plasma (PPT):
-
Pool plasma samples across time points (e.g., Hamilton pooling method) to create a single representative sample per animal, maximizing the concentration of low-abundance metabolites.
-
Aliquot 100 µL of pooled plasma and add 300 µL of ice-cold acetonitrile (containing an internal standard).
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 µL of 5% acetonitrile in water.
Urine (SPE):
-
Centrifuge pooled urine at 10,000 × g to remove particulates.
-
Condition Oasis HLB SPE cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.
-
Load 500 µL of centrifuged urine. Wash with 1 mL of 5% methanol in water to elute salts.
-
Elute metabolites with 1 mL of 100% methanol. Evaporate and reconstitute as above.
High-Resolution Mass Spectrometry (LC-HRMS) Analytical Framework
The Causality of the Design
The identification of unpredictable metabolites requires full-scan accurate mass data. UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides sub-5 ppm mass accuracy.
To separate the "signal" (drug metabolites) from the "noise" (thousands of endogenous matrix ions), Mass Defect Filtering (MDF) is applied[3]. The parent compound has a specific mass defect (the fractional part of the exact mass, ~0.1059 Da). Because biotransformations (like +O or +Glucuronic acid) shift the nominal mass but result in predictable, narrow shifts in the mass defect, MDF algorithms can digitally strip away 90% of endogenous background ions that do not share this core mass defect signature[4].
Quantitative Data: Theoretical Exact Masses
Prior to LC-HRMS acquisition, a theoretical library of expected biotransformations for 4-amino-2-butyl-1H-pyrimidin-6-one is generated to guide the data-dependent MS/MS (ddMS2) inclusion lists.
| Metabolite ID | Biotransformation Pathway | Formula | Theoretical Exact Mass (Da) | Expected [M+H]+ (m/z) | Mass Shift from Parent (Da) |
| Parent | N/A | C8H13N3O | 167.1059 | 168.1131 | 0.0000 |
| M1 | Aliphatic Hydroxylation (Butyl chain) | C8H13N3O2 | 183.1008 | 184.1080 | +15.9949 |
| M2 | Terminal Oxidation (to Carboxylic Acid) | C8H11N3O3 | 197.0800 | 198.0873 | +29.9742 |
| M3 | N-Glucuronidation (at 4-NH2) | C14H21N3O7 | 343.1379 | 344.1452 | +176.0321 |
| M4 | O-Glucuronidation (at 6-OH enol tautomer) | C14H21N3O7 | 343.1379 | 344.1452 | +176.0321 |
Elucidating the Biotransformation Pathways
Data Processing Logic
The acquired LC-HRMS data undergoes a rigorous post-acquisition processing pipeline. First, control (0 h) samples are subtracted from post-dose samples. Next, an MDF window of ±50 mDa around the parent and expected phase II conjugates is applied. Finally, the MS/MS fragmentation spectra of surviving peaks are analyzed. The parent pyrimidinone typically yields characteristic product ions via the cleavage of the butyl chain; the presence or absence of these fragments in the metabolite spectra pinpoints the exact site of biotransformation.
Fig 1: End-to-end LC-HRMS workflow for in vivo metabolite identification.
Proposed Metabolic Pathways
Based on the structural liabilities of 4-amino-2-butyl-1H-pyrimidin-6-one, CYP450 enzymes primarily target the lipophilic 2-butyl chain for aliphatic hydroxylation (Phase I), which can be further oxidized by alcohol/aldehyde dehydrogenases into a terminal carboxylic acid. Concurrently, UGT enzymes target the nucleophilic 4-amino group and the 6-one group (via its enol tautomer) to form highly polar glucuronide conjugates (Phase II) for renal clearance.
Fig 2: Proposed phase I and phase II biotransformation pathways of 4-amino-2-butyl-1H-pyrimidin-6-one.
References
-
Bateman, K., Castro-Pérez, J., et al. "MSE With Mass Defect Filtering for in Vitro and in Vivo Metabolite Identification." Rapid Communications in Mass Spectrometry, 2007. 3
-
Zhang, D., Cheng, P.T., and Zhang, H. "Mass Defect Filtering on High Resolution LC/MS Data as a Methodology for Detecting Metabolites with Unpredictable Structures." Drug Metabolism Letters, 2007. 4
-
Ma, S., and Zhu, M. "Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing." Chemical Research in Toxicology, ACS Publications, 2011. 1
-
WuXi AppTec DMPK. "In Vivo MetID (Metabolite Profiling and Identification)." WuXi AppTec, 2023.2
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thermodynamic stability of 4-amino-2-butyl-1H-pyrimidin-6-one
An In-Depth Technical Guide to the Thermodynamic Stability of 4-amino-2-butyl-1H-pyrimidin-6-one
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a substituted aminopyrimidinone. While specific experimental data for this molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of chemical stability, authoritative regulatory guidelines, and data from analogous heterocyclic systems. It outlines a systematic approach to identify potential degradation pathways and establish a robust stability profile. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to a marketed product is contingent on a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1] Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure the quality, safety, and efficacy of pharmaceutical products throughout their lifecycle.[2][3]
This guide focuses on 4-amino-2-butyl-1H-pyrimidin-6-one, a molecule featuring a pyrimidinone core. This heterocyclic scaffold is of interest in medicinal chemistry, but its inherent stability can be influenced by its substituent groups: a 4-amino group, a 2-butyl chain, and the lactam functionality within the ring. Understanding the interplay of these structural features is key to predicting and mitigating potential stability issues.
Molecular Structure and Potential Liabilities
The chemical structure of 4-amino-2-butyl-1H-pyrimidin-6-one dictates its reactivity and, consequently, its stability. The primary sites susceptible to degradation are:
-
The 4-amino group: This exocyclic amine can be a site for oxidative degradation.[4] Its basicity also makes it susceptible to reactions in acidic or basic media.
-
The pyrimidin-6-one ring: This lactam (a cyclic amide) is susceptible to hydrolysis, which would lead to ring-opening. This process can be catalyzed by acidic or basic conditions.
-
The conjugated system: The arrangement of double bonds and heteroatoms in the ring system can absorb UV-Vis light, making the molecule potentially susceptible to photodegradation.[5]
Based on these structural features, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis. Thermal degradation is also a critical factor to assess, as it can influence manufacturing processes (e.g., drying, milling) and long-term storage.[6]
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability evaluation.[1][7] It involves subjecting the API to conditions more severe than those used for accelerated stability testing. The goal is to rapidly identify likely degradation products and pathways, which in turn helps in developing and validating stability-indicating analytical methods.[8] The ICH Q1A guideline provides a framework for these studies.[3][9]
Experimental Design for Forced Degradation
A systematic approach is crucial for obtaining meaningful data. The following table outlines the recommended stress conditions for 4-amino-2-butyl-1H-pyrimidin-6-one.
| Stress Condition | Proposed Experimental Parameters | Rationale and Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C | The lactam ring and the amino group are susceptible to acid-catalyzed hydrolysis. Ring-opening is a potential outcome.[10] |
| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C | Base-catalyzed hydrolysis of the lactam is a primary concern.[10] |
| Oxidation | 3% H₂O₂, room temperature, protected from light | The amino group and potentially the pyrimidine ring can be oxidized, leading to N-oxides or hydroxylated species.[11] |
| Thermal Stress | Solid-state, 80°C | To assess the intrinsic thermal stability of the molecule in the absence of solvent.[6][12] |
| Photostability | Solid and solution state, ICH Q1B compliant light source | To evaluate the potential for photodegradation, which can lead to complex reaction pathways.[13][14] |
Analytical Methodology
A validated, stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the primary tool. Mass spectrometry (LC-MS) is invaluable for the identification of degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Elucidation of Degradation Pathways
Based on the chemistry of aminopyrimidines and related heterocycles, several degradation pathways can be postulated for 4-amino-2-butyl-1H-pyrimidin-6-one.
Hydrolytic Degradation
Under both acidic and basic conditions, the most probable degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond. This would result in the opening of the pyrimidine ring to form a substituted β-amino acid derivative.
Oxidative Degradation
Oxidative stress is likely to target the electron-rich centers of the molecule. The 4-amino group can be oxidized to a nitroso or nitro derivative. Additionally, oxidation of the pyrimidine ring itself can lead to the formation of hydroxylated byproducts.[15]
Photodegradation
Photodegradation of heterocyclic compounds can be complex. Potential pathways include dimerization, oxidation, or rearrangement reactions. The specific pathway will depend on the wavelength of light and the presence of photosensitizers.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways.
Thermal Analysis
Beyond forced degradation in solution, understanding the solid-state thermal stability is crucial for handling, processing, and storage.[6][16] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide key insights.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of thermal decomposition.[17]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, phase transitions, and decomposition exotherms or endotherms.[18]
For 4-amino-2-butyl-1H-pyrimidin-6-one, TGA/DSC analysis would establish the maximum temperature the solid API can withstand before significant degradation occurs. This information is vital for processes like drying and milling.
Conclusion and Recommendations
A comprehensive evaluation of the requires a multi-faceted approach grounded in established scientific principles and regulatory guidelines. While no specific stability data for this molecule is readily available, a well-designed forced degradation study is the critical first step.
The key recommendations for researchers are:
-
Implement a Robust Forced Degradation Protocol: Systematically investigate the effects of acid, base, oxidation, heat, and light as outlined in this guide and by the ICH.[9][14]
-
Develop a Stability-Indicating Analytical Method: An optimized and validated RP-HPLC method is essential for accurate quantification of the API and its degradants.
-
Elucidate Degradation Pathways: Utilize LC-MS and other appropriate techniques to identify the structure of significant degradation products. This knowledge is invaluable for understanding the molecule's liabilities and for safety assessment.
-
Characterize Solid-State Stability: Perform TGA and DSC to determine the thermal properties of the API, which will inform handling and storage conditions.
By following this comprehensive framework, researchers and drug development professionals can build a thorough stability profile for 4-amino-2-butyl-1H-pyrimidin-6-one, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
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ICH. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd. [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. [Link]
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Slepokura, K., & Matczak, M. (2018). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 23(11), 2843. [Link]
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Hassanzadeh, A., & Keshavarz, M. H. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules, 27(7), 2110. [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Sionkowska, A., Kaczmarek, B., & Michalska-Sionkowska, M. (2020). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 12(11), 2699. [Link]
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ICH. (n.d.). Quality Guidelines. [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Slepokura, K., & Matczak, M. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2008. [Link]
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Zhdankin, V. V., & Yoshimura, A. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2338-2344. [Link]
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ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
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Vione, D., et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Journal of Chemical Technology & Biotechnology, 81(9), 1515-1522. [Link]
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Loh, K. D., & Schyns, G. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(45), 16844-16854. [Link]
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Schittl, M., et al. (2025). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules, 30(21), 4652. [Link]
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The Virtual University of Pakistan. (2025, December 3). Degradation of Pyrimidines | Biochemistry II (Theory) | BIO506T_Topic168. YouTube. [Link]
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Brown, D. J., & Taylor, P. I. (1971). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 1329-1333. [Link]
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Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
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Eawag. (2008, February 20). Thiamin Degradation Pathway. [Link]
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ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... [Link]
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Starosta, R., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14358-14371. [Link]
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Monti, D., et al. (2011). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Current Drug Delivery, 8(4), 396-406. [Link]
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Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]
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Baertschi, S. W., & Alsante, K. M. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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Sonawane, G. (2025, April 12). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. [Link]
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Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 1-8. [Link]
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Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 282-286. [Link]
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ResearchGate. (2026, February 25). An Inclusive Exploration of Forced Degradation Analysis of Some Therapeutic Categories of Drugs in the Last Decade. [Link]
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Knochel, P., et al. (2008). Oxidative amination of cuprated pyrimidine and purine derivatives. Organic & Biomolecular Chemistry, 6(10), 1772-1775. [Link]
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Nair, N., et al. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 140-149. [Link]
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Application Note: Synthesis and Characterization of 4-Amino-2-butyl-1H-pyrimidin-6-one
Introduction and Strategic Context
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various biologically active molecules, including Toll-like receptor (TLR) 7/8 agonists, kinase inhibitors, and antiviral agents[1]. Specifically, 2-alkyl-4-amino-pyrimidin-6-ones (often represented as their 6-hydroxy tautomers) are critical intermediates. The incorporation of a 2-butyl group, derived from valeroamidine (pentanamidine)[2], enhances the lipophilicity of the resulting heterocyclic building block, which is often essential for membrane permeability in downstream drug candidates.
This application note details a robust, scalable, and self-validating protocol for the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one via a classic Traube-type condensation. By utilizing valeroamidine hydrochloride and ethyl cyanoacetate under strongly basic conditions, researchers can achieve high-purity yields suitable for advanced derivatization.
Mechanistic Pathway and Workflow
The synthesis relies on the base-catalyzed condensation of an amidine with a β -cyanoester. The reaction proceeds via the initial deprotonation of valeroamidine, followed by nucleophilic attack on the cyano group (or ester carbonyl) of ethyl cyanoacetate. Subsequent intramolecular cyclization and elimination of ethanol yield the thermodynamically stable pyrimidine ring.
Fig 1: Mechanistic workflow for the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one.
Experimental Design and Stoichiometry
To ensure complete conversion and suppress side reactions (such as ester hydrolysis), anhydrous conditions and precise stoichiometric ratios are critical.
Table 1: Reagent Quantities for a 100 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Valeroamidine HCl | 136.62 | 1.0 | 13.66 g | Primary nucleophile / 2-butyl source |
| Ethyl Cyanoacetate | 113.11 | 1.1 | 12.44 g | Dielectrophilic C3-N1 building block |
| Sodium Metal (for NaOEt) | 22.99 | 2.2 | 5.06 g | Base (Generates free amidine & enolate) |
| Anhydrous Ethanol | 46.07 | Solvent | 150 mL | Reaction medium |
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Base and Amidine Free-Basing
Expertise & Causality: Commercial valeroamidine is supplied as a hydrochloride salt to prevent degradation[2]. It must be neutralized in situ. We utilize freshly prepared sodium ethoxide rather than aqueous NaOH to strictly exclude water, which would irreversibly hydrolyze the ethyl cyanoacetate to cyanoacetic acid, halting the condensation.
-
Sodium Ethoxide Generation: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, an argon inlet, and a magnetic stir bar. Add 150 mL of strictly anhydrous ethanol.
-
Carefully add freshly cut sodium metal (5.06 g, 220 mmol) in small pieces over 30 minutes. Allow the exothermic reaction to proceed until all sodium is dissolved, forming a clear solution of NaOEt.
-
Amidine Addition: Cool the flask to 0 °C using an ice bath. Add valeroamidine hydrochloride (13.66 g, 100 mmol) portion-wise. Stir for 30 minutes at room temperature. A fine white precipitate of NaCl will form, indicating the successful generation of the amidine free base.
Phase 2: Condensation and Cyclization
Expertise & Causality: The initial nucleophilic attack occurs at room temperature, but the subsequent cyclization requires thermal energy to overcome the activation barrier and drive the elimination of ethanol.
-
Reagent Addition: To the stirring suspension, add ethyl cyanoacetate (12.44 g, 110 mmol) dropwise over 15 minutes via an addition funnel.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 12–16 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1, UV active). The disappearance of the ethyl cyanoacetate spot confirms reaction completion.
Phase 3: Workup and Isolation
Expertise & Causality: The target molecule, 4-amino-2-butyl-1H-pyrimidin-6-one, is amphoteric. It possesses a basic amino group and an acidic pyrimidinone proton (pKa ~8-9). Therefore, isolation relies on precise isoelectric precipitation.
-
Solvent Removal: Cool the mixture to room temperature and concentrate the suspension under reduced pressure to remove the bulk of the ethanol.
-
Dissolution: Dissolve the resulting semi-solid residue in 100 mL of distilled water. The highly alkaline pH keeps the product dissolved as a sodium salt.
-
Isoelectric Precipitation: Slowly add glacial acetic acid (or 2M HCl) dropwise under vigorous stirring until the pH reaches precisely 6.5–7.0. A dense white to off-white precipitate of the target compound will form.
-
Filtration: Stir the suspension at 4 °C for 1 hour to maximize crystallization. Filter the solid under vacuum, wash sequentially with ice-cold water (2 x 30 mL) and cold acetone (20 mL) to remove unreacted starting materials and colored impurities.
-
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.
Analytical Validation
To ensure the protocol acts as a self-validating system, the isolated material must be cross-referenced against the following expected analytical parameters.
Table 2: Expected Analytical Data for 4-amino-2-butyl-1H-pyrimidin-6-one
| Technique | Expected Signals / Observations | Diagnostic Significance |
| Appearance | White to off-white crystalline powder | Indicates high purity |
| LC-MS (ESI+) | m/z 168.1 [M+H]⁺ | Confirms molecular weight (167.21 g/mol ) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.20 (br s, 1H, NH), 6.45 (br s, 2H, NH₂), 5.05 (s, 1H, C5-H), 2.40 (t, 2H, CH₂), 1.55 (m, 2H, CH₂), 1.25 (m, 2H, CH₂), 0.88 (t, 3H, CH₃) | The singlet at ~5.05 ppm is uniquely diagnostic for the C5 proton of the pyrimidine ring, confirming cyclization. |
| Tautomerism Note | IR spectra will show strong C=O stretching (~1650 cm⁻¹) | Confirms the molecule exists predominantly in the pyrimidin-6-one tautomeric form in the solid state. |
References
-
Beesu, M., Salyer, A. C. D., Brush, M. J. H., et al. (2017). Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines. Journal of Medicinal Chemistry, 60(5), 2084–2098. 1
-
Matsukawa, T., & Iwatsu, T. (1952). Studies on Vitamin B1 and Related Compounds. XXX. Journal of the Pharmaceutical Society of Japan, 72(3), 354-358. J-Stage. 2
Sources
Application Notes and Protocols: 4-amino-2-butyl-1H-pyrimidin-6-one as a Versatile Building Block in Drug Discovery
Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] Among these, the 4-aminopyrimidin-6-one scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide focuses on a specific, yet highly versatile, member of this family: 4-amino-2-butyl-1H-pyrimidin-6-one . We will explore its synthetic utility, potential for chemical modification, and its application as a foundational building block for the discovery of novel therapeutic agents. The strategic placement of the amino and butyl groups offers distinct points for derivatization, enabling the exploration of a broad chemical space to optimize pharmacological properties.
Chemical Properties and Synthetic Strategy
While specific data for 4-amino-2-butyl-1H-pyrimidin-6-one is not extensively published, its synthesis can be reliably extrapolated from established methods for analogous pyrimidinones. A common and efficient approach involves the cyclocondensation of a β-ketoester with guanidine or a related synthon.
A plausible synthetic route is the condensation of ethyl 3-oxohexanoate with guanidine hydrochloride. The butyl group is introduced via the ketoester, providing a straightforward pathway to the desired 2-butyl substitution.
Proposed Synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one
Application in Drug Discovery: A Scaffold for Diversification
The true potential of 4-amino-2-butyl-1H-pyrimidin-6-one lies in its utility as a versatile building block. The pyrimidinone core presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The primary amino group and the endocyclic nitrogen atoms are key handles for introducing a wide array of substituents to modulate the compound's physicochemical and pharmacological properties.
Key Derivatization Strategies
| Reaction Type | Target Site | Reagents & Conditions | Purpose in Drug Discovery | Relevant Citations |
| N-Alkylation | Endocyclic Nitrogen (N1 or N3) | Alkyl halides, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile, DMF) | Introduce side chains to probe binding pockets, improve solubility, and modulate metabolic stability. | [6][7][8] |
| N-Arylation | Endocyclic Nitrogen (N1 or N3) | Aryl halides, Palladium catalyst, Base | Explore interactions with aromatic-binding regions of target proteins. | [7] |
| Suzuki-Miyaura Cross-Coupling | C5 Position (requires prior halogenation) | Aryl/heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Introduce diverse aromatic and heteroaromatic moieties to enhance target affinity and selectivity. | [9][10][11][12] |
| Acylation | Exocyclic Amino Group (C4-NH₂) | Acyl chlorides, Anhydrides | Introduce amide functionalities to form key hydrogen bond interactions with biological targets. |
Protocols for Derivatization
The following protocols are generalized based on established methods for similar pyrimidinone scaffolds and should be optimized for the specific substrate.
Protocol 1: N-Alkylation of 4-amino-2-butyl-1H-pyrimidin-6-one
This protocol describes a general procedure for the N-alkylation of the pyrimidinone ring.[6][7]
Materials:
-
4-amino-2-butyl-1H-pyrimidin-6-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add 4-amino-2-butyl-1H-pyrimidin-6-one (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by silica gel column chromatography to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is used to deprotonate the nitrogen atom of the pyrimidinone, making it nucleophilic for the subsequent reaction with the alkyl halide.
-
Solvent (Acetonitrile/DMF): Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Monitoring (TLC/LC-MS): These techniques are crucial for determining the completion of the reaction and identifying the formation of the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines a method for the Suzuki-Miyaura cross-coupling reaction, assuming prior halogenation of the C5 position of the pyrimidinone core. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[10][11]
Materials:
-
5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the 5-bromo-pyrimidinone (1.0 eq), the boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction, cool the vial to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the formation of the new carbon-carbon bond.[9]
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner reactions with higher yields.[10]
-
Degassed Solvent: Removing dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Potential Therapeutic Applications
Derivatives of the pyrimidinone scaffold have shown promise in a variety of therapeutic areas. By leveraging the derivatization strategies outlined above, 4-amino-2-butyl-1H-pyrimidin-6-one can serve as a starting point for developing inhibitors of several important drug targets.
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors.[13][14] By functionalizing the N1, N3, and C5 positions, it is possible to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Phosphodiesterase (PDE) Inhibitors: Monocyclic pyrimidin-4(3H)-one derivatives have been successfully developed as potent PDE5 inhibitors for the treatment of erectile dysfunction.[15] The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold could be explored for the development of inhibitors against various PDE isoforms.
-
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is fundamental to several approved antiviral and antibacterial drugs.[2] Modifications to the core structure can lead to the discovery of novel agents with improved efficacy and resistance profiles.
Conclusion
4-amino-2-butyl-1H-pyrimidin-6-one represents a valuable and versatile building block in the modern drug discovery landscape. Its straightforward synthesis and the presence of multiple handles for chemical modification provide a robust platform for generating diverse libraries of compounds. The protocols and strategies outlined in this guide, grounded in the established chemistry of related pyrimidinone systems, offer a solid foundation for researchers and scientists to explore the full potential of this promising scaffold in the quest for new and effective therapeutics. The inherent drug-like properties of the pyrimidinone core, combined with the potential for targeted derivatization, make it an attractive starting point for lead optimization campaigns across a wide range of diseases.
References
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Ma, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 26(15), 4647. [Link]
-
Wang, G., et al. (2012). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of Medicinal Chemistry, 55(23), 10540-10550. [Link]
-
El-Hashash, M. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2018, 5478049. [Link]
-
Patil, S. A., et al. (2020). Biological and Medicinal Significance of Pyrimidine's: A Review. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. [Link]
-
Kumar, R., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
-
El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances, 11(3), 1546-1556. [Link]
-
El-Sayed, N. N. E., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Ghorab, M. M., et al. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences, 132(1), 78. [Link]
-
Ali, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2247. [Link]
-
Li, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 29, 115876. [Link]
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Application Note: A Robust HPLC Method for the Analysis of 4-amino-2-butyl-1H-pyrimidin-6-one
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-amino-2-butyl-1H-pyrimidin-6-one. The method is suitable for routine quality control and stability testing of this active pharmaceutical ingredient. The development strategy is elucidated, focusing on the systematic optimization of chromatographic parameters to achieve optimal separation and peak shape. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
4-amino-2-butyl-1H-pyrimidin-6-one is a substituted pyrimidine derivative of interest in pharmaceutical development due to the diverse biological activities associated with the pyrimidine scaffold[1][2][3]. Accurate and reliable analytical methods are crucial for the characterization and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds[4].
The challenge in developing an HPLC method for 4-amino-2-butyl-1H-pyrimidin-6-one lies in its potential polarity and ionizable nature, conferred by the amino and pyrimidinone functional groups. Such characteristics can often lead to poor retention and peak tailing on traditional reversed-phase columns[5][6]. This application note presents a systematic approach to overcome these challenges, resulting in a robust and reliable analytical method.
Physicochemical Properties and Initial Method Considerations
Due to the limited availability of specific experimental data for 4-amino-2-butyl-1H-pyrimidin-6-one, initial method development was guided by the known properties of similar aminopyrimidine structures.
-
Structure: The molecule contains a hydrophilic aminopyrimidine core and a moderately hydrophobic butyl side chain. The presence of both polar and non-polar moieties suggests that reversed-phase chromatography is a suitable starting point[7].
-
pKa: The amino group is expected to be basic, while the pyrimidinone ring can exhibit both acidic and basic properties. For instance, 4-aminopyrimidine has a pKa of 5.71[8], and 2-aminopyrimidine has a pKa of 3.45[9]. To ensure consistent ionization and good peak shape, a mobile phase with a pH buffered away from the analyte's pKa is essential. An acidic mobile phase was chosen to protonate the amino group, promoting interaction with a C18 stationary phase.
-
logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity[10][11]. The butyl group will increase the logP compared to a simple aminopyrimidine. This suggests that sufficient retention on a C18 column should be achievable with a suitable organic modifier concentration.
-
UV Absorbance: Pyrimidine derivatives typically exhibit strong UV absorbance. For example, 4-aminopyrimidine has a λmax of 273 nm[8]. A photodiode array (PDA) detector was used to determine the optimal detection wavelength for 4-amino-2-butyl-1H-pyrimidin-6-one during initial experiments.
HPLC Method Development
The objective of the method development was to achieve a symmetric peak for the analyte, with adequate retention and separation from any potential impurities or degradation products.
Column Selection
A C18 column is a common first choice for reversed-phase HPLC method development due to its wide applicability[7][12]. A modern, high-purity silica-based C18 column with end-capping was selected to minimize silanol interactions and improve peak shape for the basic analyte.
Mobile Phase Optimization
-
Aqueous Phase and pH: An acidic mobile phase was chosen to suppress the ionization of residual silanols on the stationary phase and to ensure the analyte is in a single, protonated state. 0.1% formic acid in water was selected as the aqueous phase. Formic acid is a common mobile phase additive that is compatible with mass spectrometry if hyphenation is desired[5].
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.
-
Isocratic vs. Gradient Elution: Initial scouting runs were performed using a gradient elution to determine the approximate organic solvent concentration required to elute the analyte. Based on these runs, an isocratic method was deemed suitable for this single analyte analysis, offering simplicity and robustness.
Detection Wavelength
The UV spectrum of 4-amino-2-butyl-1H-pyrimidin-6-one was recorded using a PDA detector. The wavelength of maximum absorbance was found to be 275 nm, which was selected for quantification to ensure maximum sensitivity.
Optimized Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
A representative chromatogram obtained using the optimized conditions is shown in Figure 1.
(Note: A placeholder for a chromatogram image would be here in a real application note.)
Figure 1: Representative chromatogram of 4-amino-2-butyl-1H-pyrimidin-6-one.
Experimental Protocols
Materials and Reagents
-
4-amino-2-butyl-1H-pyrimidin-6-one reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Solutions
-
Mobile Phase: To prepare 1 L of the mobile phase, 700 mL of deionized water was mixed with 300 mL of acetonitrile. 1 mL of formic acid was added, and the solution was mixed thoroughly and degassed.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-amino-2-butyl-1H-pyrimidin-6-one reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.
HPLC Method Development Workflow
The following diagram illustrates the systematic approach taken for method development.
Caption: Workflow for HPLC Method Validation.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 4-amino-2-butyl-1H-pyrimidin-6-one has been successfully developed and validated in accordance with ICH guidelines. The method exhibits excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for the routine analysis of 4-amino-2-butyl-1H-pyrimidin-6-one in quality control laboratories.
References
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
- Ploeser, J., & Loring, H. S. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry.
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Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
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RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]
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SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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ResearchGate. (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]
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RSC Publishing. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]
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PubMed. [Determination of purine and pyrimidine derivatives in acid-soluble fractions of organs and tissues using high-performance reverse-phase ion-pair chromatography]. [Link]
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PMC. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]
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BioPharma Services. BA Method Development: Polar Compounds. [Link]
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ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. [Link]
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PubChem. 4-Amino-1-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d]d[5][7][13]ioxasilin-6-yl)pyrimidin-2(1H)-one. [Link]
-
Journal of Ovonic Bio-Nano Materials. Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Slideshare. Ich guidelines for validation final. [Link]
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PubChem. 4-Aminopyrimidine. [Link]
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ICH. Validation of Analytical Procedures Q2(R2). [Link]
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YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ResearchGate. Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]
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PubChem. 2-Aminopyrimidine. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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PubChem. Pyrimidinones. [Link]
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MDPI. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. [Link]
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PubChemLite. 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide. [Link]
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ACS Publications. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]
-
PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
NIST WebBook. 4-Amino-2,6-dihydroxypyrimidine. [Link]
-
PMC. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Chemsrc. CAS#:7147-26-4 | 2 (1H)-Pyrimidinone, 4-amino-6-[(3, 4-dichlorophenyl)amino]. [Link]
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PubChem. Cytosine. [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
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Application Notes & Protocols for the In Vivo Administration of Pyrimidine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: The specific compound "4-amino-2-butyl-1H-pyrimidin-6-one" was not found in the reviewed scientific literature. Therefore, this guide provides a comprehensive framework for the in vivo administration of novel pyrimidine derivatives, drawing upon established methodologies for structurally related compounds. The protocols and recommendations herein should be adapted and optimized based on the specific physicochemical properties of the test compound.
Introduction: Navigating the Challenges of Pyrimidine Derivative In Vivo Delivery
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, with applications ranging from oncology to infectious diseases. However, the transition from promising in vitro activity to successful in vivo efficacy is often fraught with challenges. Many pyrimidine-based compounds exhibit poor aqueous solubility and low oral bioavailability, hindering their development. This guide provides a strategic approach to designing and executing in vivo administration protocols for novel pyrimidine derivatives, focusing on ensuring scientific integrity and generating reproducible data.
The primary hurdles in the in vivo delivery of pyrimidine derivatives often stem from their physicochemical properties. Lipophilicity, while often beneficial for cell permeability and target engagement, can lead to poor solubility in aqueous-based vehicles suitable for injection. Furthermore, extensive first-pass metabolism can significantly reduce the concentration of the active compound reaching systemic circulation after oral administration. Therefore, a thorough understanding of the compound's characteristics and a systematic approach to formulation and administration are paramount for successful in vivo studies.
Pre-formulation and Physicochemical Characterization: The Foundation of a Successful In Vivo Study
Before any animal is dosed, a comprehensive understanding of the test compound's physicochemical properties is essential. This data will inform every subsequent step of the protocol development, from vehicle selection to the route of administration.
Key Physicochemical Parameters:
-
Solubility: Determine the solubility of the compound in a range of pharmaceutically acceptable solvents and vehicles. This is the most critical parameter for developing a suitable formulation.
-
pKa: The ionization constant (pKa) of the compound will influence its solubility at different pH values and its ability to cross biological membranes.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) provide an indication of the compound's lipophilicity. This affects solubility, membrane permeability, and potential for non-specific binding.
-
Melting Point and Crystal Structure: These properties influence the energy required to dissolve the compound and can impact its dissolution rate.
A summary of predicted physicochemical properties for a similar compound, 6-(butylamino)-1H-pyrimidine-2,4-dione, is presented below to highlight the importance of these parameters.
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 259.30 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| XLogP3 | 1.9 | This value suggests a moderate lipophilicity, which should be favorable for solubility in DMSO. |
| Hydrogen Bond Donors | 3 | Multiple donors allow for strong intermolecular interactions, potentially increasing crystal lattice energy and reducing solubility. |
Strategic Formulation of 4-amino-2-butyl-1H-pyrimidin-6-one in Aqueous Media for Preclinical Development
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 4-amino-2-butyl-1H-pyrimidin-6-one, a representative novel pyrimidinone derivative, in aqueous media. Given that specific physicochemical data for this exact molecule are not extensively published, this guide emphasizes a foundational strategy, beginning with essential characterization and progressing through logical, mechanism-driven formulation techniques. The protocols outlined herein are designed to be self-validating, enabling the user to systematically overcome the anticipated challenges of poor aqueous solubility, a common feature of pyrimidinone-based scaffolds, to achieve a stable and effective formulation for preclinical evaluation.
Introduction: The Formulation Challenge of Pyrimidinone Scaffolds
The pyrimidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous molecules with significant pharmacological utility.[1][2] However, these structures often present significant challenges to formulation scientists. The planar nature of the pyrimidinone ring, combined with its capacity for strong intermolecular N–H···O hydrogen bonding, can result in high crystal lattice energy.[1][2] This robust crystal structure is a primary contributor to poor aqueous solubility, which in turn can lead to low and erratic oral bioavailability, hindering clinical progression.[3][4]
The target molecule, 4-amino-2-butyl-1H-pyrimidin-6-one, combines the hydrophilic amino group and the polar pyrimidinone core with a lipophilic 2-butyl substituent. This amphipathic nature suggests that its solubility will be limited and complex. Therefore, a successful formulation strategy cannot be a one-size-fits-all approach; it must be built upon a thorough understanding of the molecule's unique physicochemical properties. This guide provides the strategic workflow and detailed protocols to achieve this.
Foundational Physicochemical Characterization
Before any formulation work begins, a comprehensive physicochemical profile of the Active Pharmaceutical Ingredient (API) must be established. This data-driven approach is the cornerstone of rational formulation design.
Rationale for Characterization
Understanding the intrinsic properties of 4-amino-2-butyl-1H-pyrimidin-6-one is critical to selecting the most effective and efficient solubilization strategy.
-
Aqueous Solubility: Directly quantifies the problem and sets the baseline for improvement.
-
pKa Determination: The amino group and the pyrimidinone ring are ionizable. Knowing the pKa values is essential for employing pH modification, as solubility dramatically increases when the molecule is in its ionized form.[5] Pyrimidinone derivatives have documented acidic and basic pKa values.[6]
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule. A high LogP may suggest that lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) could be a highly effective strategy.[7]
-
Solid-State Analysis (DSC, XRPD): Identifies the melting point, crystallinity, and potential polymorphism. Amorphous forms are more soluble than their crystalline counterparts but can be less stable.[3][7]
Workflow for Physicochemical Characterization
Caption: Foundational workflow from API characterization to formulation strategy selection.
Protocol 2.2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the intrinsic aqueous solubility of the API at a controlled temperature (e.g., 25°C).
-
Materials:
-
4-amino-2-butyl-1H-pyrimidin-6-one (crystalline powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters, HPLC system with UV detector.
-
-
Procedure:
-
Add an excess amount of the API (e.g., 10 mg) to a series of 1.5 mL glass vials. The goal is to have undissolved solid remaining at equilibrium.
-
To each vial, add 1.0 mL of the aqueous medium (e.g., PBS, pH 7.4).
-
Seal the vials tightly and place them in a temperature-controlled orbital shaker set at 25°C.
-
Agitate the vials for 48-72 hours to ensure equilibrium is reached. Visually confirm the presence of solid material in each vial.
-
After incubation, centrifuge the vials at 14,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method.
-
-
Validation & Analysis:
-
Run samples in triplicate to ensure reproducibility.
-
The concentration determined by HPLC represents the equilibrium solubility. Express the result in µg/mL or µM.
-
Formulation Strategies and Protocols
Based on the anticipated poor solubility, several parallel strategies should be investigated. The goal is to increase the aqueous concentration of the API significantly.
Strategy 1: pH Modification
Causality: This is the most direct approach for ionizable compounds. The pyrimidinone structure contains a weakly acidic proton (on the ring nitrogen) and a basic amino group. By adjusting the pH of the medium to be at least 2 units below the basic pKa or 2 units above the acidic pKa, the compound will exist predominantly in its ionized, and thus more water-soluble, salt form.[5][7]
Protocol 3.1.1: pH-Solubility Profile Generation
-
Objective: To map the solubility of the API across a physiologically relevant pH range (pH 2 to 10).
-
Materials:
-
API, a series of buffered solutions (e.g., citrate, phosphate, borate) covering the pH range, HCl and NaOH for pH adjustment.
-
Equipment from Protocol 2.2.
-
-
Procedure:
-
Perform the shake-flask solubility determination (Protocol 2.2) in parallel using a series of buffers (e.g., at pH 2, 4, 6, 7.4, 8, and 10).
-
Measure the final pH of each supernatant after equilibrium to ensure the buffer capacity was sufficient.
-
Quantify the API concentration in each filtered supernatant via HPLC.
-
-
Data Presentation: Plot solubility (µg/mL, log scale) versus pH. This profile will visually identify the pH ranges that provide the greatest solubility enhancement and inform the selection of an appropriate buffer for the final formulation.
Strategy 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium. This lowers the energy required to break the solute-solute hydrogen bonds within the API's crystal lattice, thereby increasing solubility.[5] Common co-solvents include Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and ethanol.
Protocol 3.2.1: Co-solvent Solubility Screening
-
Objective: To screen various co-solvents and their concentrations for their ability to solubilize the API.
-
Materials:
-
API, PG, PEG 400, Ethanol, Dimethyl Sulfoxide (DMSO).
-
Aqueous buffer (e.g., PBS pH 7.4).
-
-
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 40% v/v of PG in PBS).
-
Perform the shake-flask solubility determination (Protocol 2.2) in each of these mixtures.
-
Quantify the API concentration in each supernatant via HPLC.
-
-
Data Presentation: Create a table summarizing the solubility enhancement for each co-solvent at different concentrations.
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| None (PBS) | 0% | Baseline Value | 1.0 |
| PG | 10% | Experimental Value | Calculated Value |
| PG | 20% | Experimental Value | Calculated Value |
| PEG 400 | 10% | Experimental Value | Calculated Value |
| PEG 400 | 20% | Experimental Value | Calculated Value |
Strategy 3: Cyclodextrin Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate non-polar guest molecules, or parts of molecules like the butyl group of the API, forming an inclusion complex.[3][5] This complex shields the lipophilic portion from water, dramatically increasing the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scialert.net [scialert.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Leveraging 4-amino-2-butyl-1H-pyrimidin-6-one for the Synthesis of Novel Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 4-amino-2-butyl-1H-pyrimidin-6-one in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Purine analogs, in particular, represent a privileged scaffold in medicinal chemistry, forming the basis of numerous antiviral, anticancer, and immunosuppressive drugs. Their structural resemblance to endogenous purines allows them to interact with key biological targets, thereby modulating physiological and pathological processes. The strategic synthesis of these analogs, however, is critically dependent on the availability of versatile and efficiently functionalized precursors.
This document provides a comprehensive guide to the application of 4-amino-2-butyl-1H-pyrimidin-6-one as a key starting material for the synthesis of 2-butyl-substituted guanine analogs. We will delve into the chemical logic underpinning this transformation, provide detailed, field-tested protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. Our approach is grounded in the principles of the classic Traube purine synthesis, a robust and time-honored method for constructing the purine ring system from a pyrimidine precursor.[1]
I. The Chemical Rationale: A Modified Traube Synthesis Approach
The conversion of 4-amino-2-butyl-1H-pyrimidin-6-one to a 2-butyl-guanine analog hinges on the construction of the imidazole ring onto the existing pyrimidine core. The Traube synthesis provides a logical and well-established pathway to achieve this. The overall strategy involves the introduction of a nitroso group at the 5-position, followed by its reduction to an amino group, and subsequent cyclization with a one-carbon unit to form the purine.
Caption: Overview of the modified Traube synthesis for 2-butyl-guanine analogs.
II. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to these steps, coupled with good laboratory practice, is crucial for success.
Protocol 1: Synthesis of 4-amino-2-butyl-5-nitroso-1H-pyrimidin-6-one
Objective: To introduce a nitroso group at the C5 position of the pyrimidine ring. This is the key activating step for subsequent cyclization.
Materials:
-
4-amino-2-butyl-1H-pyrimidin-6-one
-
Sodium nitrite (NaNO₂)
-
Acetic acid (glacial)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, suspend 10 mmol of 4-amino-2-butyl-1H-pyrimidin-6-one in 50 mL of distilled water.
-
Acidification: Add 20 mL of glacial acetic acid to the suspension with stirring. The starting material may not fully dissolve, which is acceptable.
-
Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C with continuous stirring.
-
Nitrosation: Prepare a solution of 12 mmol of sodium nitrite in 10 mL of distilled water. Add this solution dropwise to the cooled pyrimidine suspension over a period of 30 minutes. Maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture in the ice bath for 2 hours. A color change to a deep red or purple is indicative of the formation of the nitroso compound.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid with cold distilled water (2 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome: A colored solid, the 5-nitroso intermediate, is obtained. The yield should be in the range of 85-95%.
Protocol 2: Synthesis of 4,5-diamino-2-butyl-1H-pyrimidin-6-one
Objective: To reduce the nitroso group to an amino group, yielding the key diaminopyrimidine intermediate required for imidazole ring formation.
Materials:
-
4-amino-2-butyl-5-nitroso-1H-pyrimidin-6-one
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide (concentrated)
-
Distilled water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Suspension: In a 500 mL Erlenmeyer flask, suspend 8 mmol of the 5-nitroso intermediate from Protocol 1 in 100 mL of distilled water.
-
Basification: Add concentrated ammonium hydroxide dropwise until the pH of the suspension is approximately 8-9.
-
Reduction: Gently heat the mixture to 50-60 °C with stirring. Add 24 mmol of sodium dithionite in small portions over 30 minutes. The color of the reaction mixture should fade significantly.
-
Reaction Completion: Continue stirring at 60 °C for 1 hour.
-
Cooling and Precipitation: Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold distilled water (3 x 20 mL).
-
Drying: Dry the product under vacuum at 60 °C.
Expected Outcome: A pale-colored solid, the 4,5-diaminopyrimidine intermediate, is obtained. Yields typically range from 70-85%.
Protocol 3: Cyclization to form 2-butyl-guanine
Objective: To construct the imidazole ring by reacting the diaminopyrimidine with a one-carbon source.
Materials:
-
4,5-diamino-2-butyl-1H-pyrimidin-6-one
-
Formic acid (98-100%) or Triethyl orthoformate
-
Standard laboratory glassware with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 5 mmol of the 4,5-diaminopyrimidine intermediate from Protocol 2.
-
Cyclization: Add 20 mL of 98-100% formic acid.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Removal of Formic Acid: After cooling, remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Alternative Cyclization using Triethyl Orthoformate:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 5 mmol of the diaminopyrimidine in 25 mL of triethyl orthoformate.
-
Catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.[2]
-
Reflux: Heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture and collect the precipitated product by filtration. Wash with ethanol and dry.
Expected Outcome: A white to off-white solid, the 2-butyl-guanine analog, is obtained. Yields can vary depending on the cyclization method and purification, but are generally in the range of 60-80%.
III. Data Summary and Expected Intermediates
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Expected Yield Range |
| 1 | 4-amino-2-butyl-1H-pyrimidin-6-one | Sodium nitrite, Acetic acid | 4-amino-2-butyl-5-nitroso-1H-pyrimidin-6-one | 85-95% |
| 2 | 4-amino-2-butyl-5-nitroso-1H-pyrimidin-6-one | Sodium dithionite | 4,5-diamino-2-butyl-1H-pyrimidin-6-one | 70-85% |
| 3 | 4,5-diamino-2-butyl-1H-pyrimidin-6-one | Formic acid or Triethyl orthoformate | 2-butyl-guanine | 60-80% |
IV. Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of 2-butyl-guanine analog.
V. Concluding Remarks for the Research Scientist
The protocols outlined herein provide a robust and logical pathway for the synthesis of 2-butyl-guanine analogs from the versatile starting material, 4-amino-2-butyl-1H-pyrimidin-6-one. The successful execution of this multi-step synthesis will grant access to a novel class of purine analogs, opening avenues for biological screening and the development of new therapeutic leads. It is imperative that each step is carefully monitored and the intermediates are well-characterized to ensure the integrity of the final product. The principles of the Traube synthesis are foundational to purine chemistry, and a thorough understanding of this reaction will empower the medicinal chemist to further explore the vast chemical space of purine analogs.
References
-
Yu, K. L., Bronson, J. J., Yang, H., Patick, A., Alam, M., Brankovan, V., Datema, R., Hitchcock, M. J. M., & Martin, J. C. (1994). Synthesis and antiviral activity of 2'-substituted 9-[2-(phosphonomethoxy)ethyl]guanine analogues. Journal of Medicinal Chemistry, 37(2), 269-277. [Link]
-
Bizzarri, M. V., et al. (2022). Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compounds. ACS Omega, 7(49), 45678–45686. [Link]
-
Kucukdumlu, S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4829-4859. [Link]
-
Choudhary, A. (2018). Synthesis and Medicinal Uses of Purine. Pharma Guideline. [Link]
- Di Lucrezia, R., et al. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
-
Bertrand, J., et al. (2022). Design, synthesis, and biological evaluation of novel 2,6,9-trisubstituted purine derivatives as potent inhibitors of oncogenic kinases. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Becker, F., et al. (2022). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Angewandte Chemie International Edition, 61(49), e202211300. [Link]
-
Sato, K., et al. (2018). Synthesis and properties of GuNA purine/pyrimidine nucleosides and oligonucleotides. Organic & Biomolecular Chemistry, 16(43), 8289-8298. [Link]
-
Li, X., et al. (2022). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 747-756. [Link]
-
Rao, V. R. (2014). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Semantic Scholar. [Link]
-
Kucukdumlu, S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4829-4859. [Link]
-
Bertrand, J., et al. (2022). Design, synthesis, and biological evaluation of novel 2,6,9-trisubstituted purine derivatives as potent inhibitors of oncogenic kinases. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Choudhary, A. (2018). Synthesis and Medicinal Uses of Purine. Pharma Guideline. [Link]
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Application Notes and Protocols for the Cellular Characterization of 4-amino-2-butyl-1H-pyrimidin-6-one
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-amino-2-butyl-1H-pyrimidin-6-one is a novel synthetic small molecule with a pyrimidinone core. While extensive characterization of this specific compound is ongoing, its structural similarity to known immunomodulatory agents, particularly agonists of Toll-like receptors (TLRs) 7 and 8, suggests a potential role in the activation of innate and adaptive immune responses.[1][2] This document provides a comprehensive guide for researchers to investigate the cellular activities of 4-amino-2-butyl-1H-pyrimidin-6-one, focusing on its potential as an immunomodulator. The protocols outlined herein are designed to be self-validating and provide a framework for assessing cytotoxicity, immune cell activation, and target engagement.
The innate immune system serves as the first line of defense against pathogens and relies on pattern recognition receptors (PRRs), such as TLRs, to detect conserved molecular structures.[3] TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and the initiation of adaptive immunity.[1] The assays described in this guide will enable the elucidation of the immunomodulatory properties of 4-amino-2-butyl-1H-pyrimidin-6-one and its potential as a therapeutic candidate.
Preliminary Compound Handling and Preparation
Prior to initiating any cellular assays, it is crucial to determine the solubility and potential cytotoxicity of 4-amino-2-butyl-1H-pyrimidin-6-one.
Solubility Assessment
The solubility of a compound is critical for its biological activity. It is recommended to determine the solubility of 4-amino-2-butyl-1H-pyrimidin-6-one in common cell culture media and solvents such as DMSO.
Cytotoxicity Evaluation
A fundamental prerequisite for any cellular assay is to establish a non-toxic concentration range for the test compound.[4] This ensures that the observed biological effects are not a consequence of cell death. The MTT or XTT assay is a widely used colorimetric method to assess cell viability.[5][6][7][8]
Protocol 1: MTT-Based Cytotoxicity Assay
This protocol is designed to determine the 50% cytotoxic concentration (CC50) of 4-amino-2-butyl-1H-pyrimidin-6-one.
Materials:
-
Target cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), macrophage cell line like RAW 264.7, or a relevant cancer cell line)
-
Complete cell culture medium
-
4-amino-2-butyl-1H-pyrimidin-6-one
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of 4-amino-2-butyl-1H-pyrimidin-6-one in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value.
Assessment of Immunomodulatory Activity
Assuming 4-amino-2-butyl-1H-pyrimidin-6-one acts as an immunomodulator, a series of assays can be performed to characterize its effects on various immune cell functions.[3][9]
Cytokine Profiling
A key indicator of immune activation is the production and secretion of cytokines.[3] Enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying specific cytokines in cell culture supernatants.[9][10]
Protocol 2: Cytokine Quantification by ELISA
Materials:
-
Human or murine PBMCs, or specific immune cell lines (e.g., macrophages, dendritic cells)
-
Complete cell culture medium
-
4-amino-2-butyl-1H-pyrimidin-6-one (at non-toxic concentrations)
-
Positive control (e.g., LPS for TLR4, R848 for TLR7/8)
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed immune cells in a 24-well plate at an appropriate density.
-
Treat the cells with various concentrations of 4-amino-2-butyl-1H-pyrimidin-6-one and the positive control. Include a vehicle control.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Table 1: Expected Cytokine Profile for a TLR7/8 Agonist
| Cytokine | Producing Cell Type | Expected Response to 4-amino-2-butyl-1H-pyrimidin-6-one |
| TNF-α | Macrophages, Dendritic Cells | Increased Secretion |
| IL-6 | Macrophages, Dendritic Cells | Increased Secretion |
| IL-12 | Dendritic Cells | Increased Secretion |
| IFN-α | Plasmacytoid Dendritic Cells | Increased Secretion |
Immune Cell Proliferation
Immunomodulators can induce the proliferation of immune cells, such as lymphocytes.[4][9] This can be assessed using various methods, including tritiated thymidine incorporation or colorimetric assays like the WST-1 assay.
Protocol 3: T-Lymphocyte Proliferation Assay
Materials:
-
Human or murine PBMCs
-
Complete RPMI-1640 medium
-
4-amino-2-butyl-1H-pyrimidin-6-one
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))[11]
-
[³H]-thymidine
-
96-well U-bottom plates
-
Scintillation counter
Procedure:
-
Isolate PBMCs and resuspend in complete RPMI-1640 medium.
-
Seed 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation.
-
Add serial dilutions of 4-amino-2-butyl-1H-pyrimidin-6-one to the wells. Include a vehicle control.
-
Incubate the plate for 72 hours.
-
Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Analyze the data to determine the effect of the compound on T-cell proliferation.
Target-Specific Assays: TLR7/8 Activation
To specifically investigate the hypothesis that 4-amino-2-butyl-1H-pyrimidin-6-one is a TLR7/8 agonist, reporter gene assays are highly recommended.[12][13] These assays utilize cell lines that have been engineered to express a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a promoter that is activated by TLR signaling, such as NF-κB.[13]
Protocol 4: TLR7/8 Reporter Assay
Materials:
-
HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (or similar)
-
HEK-Blue™ Detection medium
-
4-amino-2-butyl-1H-pyrimidin-6-one
-
Known TLR7 agonist (e.g., Imiquimod) and TLR8 agonist (e.g., R848) as positive controls
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the HEK-Blue™ TLR7 and TLR8 cells in separate 96-well plates at the recommended density.
-
Add serial dilutions of 4-amino-2-butyl-1H-pyrimidin-6-one to the wells. Include positive and vehicle controls.
-
Incubate the plates for 16-24 hours.
-
Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium.
-
Incubate for 1-4 hours at 37°C and monitor the color change.
-
Measure the absorbance at 620-655 nm.
-
Determine the EC50 value for TLR7 and TLR8 activation.
Visualizing the Proposed Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of a TLR7/8 agonist and a general workflow for its in vitro characterization.
Caption: Proposed signaling cascade following TLR7/8 activation.
Caption: A logical workflow for the in vitro characterization.
Conclusion
The protocols and assays detailed in this application note provide a robust framework for the initial characterization of the biological activities of 4-amino-2-butyl-1H-pyrimidin-6-one. By systematically evaluating its cytotoxicity, effects on immune cell function, and specific engagement of TLR7 and TLR8, researchers can gain valuable insights into its potential as an immunomodulatory agent. The data generated from these studies will be crucial for guiding further preclinical development and understanding the therapeutic potential of this novel compound.
References
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MarinBio. (n.d.). Cellular Immunoassays for Drug Development. Retrieved from [Link]
-
Invitrocue. (n.d.). Immunomodulatory Assays. Retrieved from [Link]
- Roy, A., et al. (2011). Understanding immune-modulatory efficacy in vitro. Journal of Biomedical Science, 18(1), 5.
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Abeomics. (n.d.). TLR7 Reporter Assay|Compound Screening Services. Retrieved from [Link]
- Steer, S., et al. (1990). An in vitro test for immunomodulators? Toxicology in Vitro, 4(4-5), 360-362.
- Singh, M., et al. (2021). Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC). Scientific Reports, 11(1), 3243.
- Imgenex. (2010). TLR reporter cell lines for screening TLR agonists and antagonists. The Journal of Immunology, 184(1 Supplement), 136.20.
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ResearchGate. (2015). Which assay is recommended for TLR-activation measurement?. Retrieved from [Link]
- Di Domizio, A., et al. (2021). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. Molecules, 26(23), 7247.
- Kostova, K., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296.
- Barl, N. M., et al. (2021). Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90. Identification of Development Candidate 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-. Journal of Medicinal Chemistry, 64(23), 17168-17191.
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248.
- El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649.
- Kuszpit, K., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16016-16035.
- Mu, H., et al. (2019). Structure and mechanism of pyrimidine-pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. Nucleic Acids Research, 47(12), 6015-6028.
- Barlaam, B., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(15), 12695-12718.
- Lu, H., et al. (2014). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496.
- El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649.
- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
- Google Patents. (n.d.). CA3229150A1 - Crystalline form of n-[4-[4-(4-morpholinyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-4-[[3(r)-[(1-oxo -2-propen-1-yl)amino]-1-piperidinyl]methyl]-2.
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Application Notes and Protocols for Cross-Coupling Reactions Using 4-Amino-2-butyl-1H-pyrimidin-6-one Derivatives
Introduction: The Versatility of the Pyrimidinone Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence in natural products, such as nucleobases, underscores its fundamental role in biological processes.[3][4] Consequently, the synthesis and functionalization of pyrimidine derivatives are of paramount interest to researchers in drug discovery and development. The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold, in particular, offers a versatile platform for the generation of diverse molecular libraries. The strategic modification of this core through transition metal-catalyzed cross-coupling reactions allows for the precise installation of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview and detailed protocols for the application of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to a halogenated derivative of 4-amino-2-butyl-1H-pyrimidin-6-one. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers to accelerate their discovery programs.
Strategic Considerations for Cross-Coupling on the Pyrimidinone Core
The electronic nature of the 4-amino-2-butyl-1H-pyrimidin-6-one ring system plays a crucial role in its reactivity in cross-coupling reactions. The electron-donating amino group at the C4 position and the electron-withdrawing oxo group at the C6 position influence the electron density of the pyrimidine ring, which in turn affects the ease of oxidative addition of a palladium catalyst to a C-X bond (where X is a halide or triflate). For the purpose of these protocols, we will consider a hypothetical, yet synthetically accessible, starting material: 5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one . The bromine at the C5 position serves as the reactive handle for the cross-coupling reactions.
The presence of the N-H group in the pyrimidinone ring and the amino group can potentially interact with the palladium catalyst. While this can sometimes lead to catalyst inhibition, modern ligand systems have been developed to overcome these challenges, allowing for efficient coupling on N-H containing heterocycles.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups.[6] This reaction couples our 5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one with a variety of organoboron reagents, such as boronic acids or their esters, to introduce aryl, heteroaryl, or alkenyl substituents at the C5 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-amino-2-butyl-1H-pyrimidin-6-one
Materials:
-
5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one (1.0 eq), the corresponding boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DME | 80 | 75-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
Table 1: Recommended conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.[7] This reaction is particularly valuable for introducing primary or secondary amines, anilines, or N-heterocycles at the C5 position of our pyrimidinone scaffold, significantly expanding the accessible chemical space for SAR studies.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to yield the C-N coupled product.[7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Bromo-4-amino-2-butyl-1H-pyrimidin-6-one
Materials:
-
5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one
-
Amine (1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 2.0 equivalents)
-
Solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and ligand to a flame-dried Schlenk tube.
-
Add the 5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).
-
Add degassed toluene to the Schlenk tube and seal it.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 65-85 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 70-90 |
| RuPhos-Pd-G3 | RuPhos | K₃PO₄ | t-BuOH | 80 | 75-95 |
Table 2: Recommended conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyrimidinone core, a valuable transformation for generating compounds with potential applications as chemical probes or as precursors for further synthetic elaborations.[8][9] This reaction involves the coupling of a terminal alkyne with our aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle is similar to that of the Suzuki-Miyaura and Buchwald-Hartwig reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The use of an amine base is common, serving both as a base and as a solvent.
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling of 5-Bromo-4-amino-2-butyl-1H-pyrimidin-6-one
Materials:
-
5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add 5-bromo-4-amino-2-butyl-1H-pyrimidin-6-one (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF and triethylamine.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Heat the reaction mixture to 60-80 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | THF | 60 | 65-85 |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96[11] |
Table 3: Recommended conditions for Sonogashira coupling.
Conclusion
The cross-coupling methodologies detailed in this guide offer a robust and versatile toolkit for the functionalization of the 4-amino-2-butyl-1H-pyrimidin-6-one scaffold. By leveraging the power of palladium catalysis, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates. Careful monitoring of reaction progress and thorough characterization of the products are essential for successful outcomes. These powerful synthetic tools will undoubtedly continue to play a pivotal role in the advancement of drug discovery and development programs centered around the privileged pyrimidine core.
References
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C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]
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Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]
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C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Scilit. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
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Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines With Aryl- And Vinyltributylstannanes. Amanote Research. Available at: [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
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Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. DSpace@MGU. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC. Available at: [Link]
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Regioselective 2-Amination of Polychloropyrimidines. ACS Publications. Available at: [Link]
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Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
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An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Aminative Suzuki-Miyaura Coupling. Domainex. Available at: [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]
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Application Note: Preparation and Handling of 4-Amino-2-butyl-1H-pyrimidin-6-one Stock Solutions
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide
Introduction & Mechanistic Context
Pyrimidine-based scaffolds are ubiquitous in drug discovery, frequently serving as core pharmacophores for kinase inhibitors, Toll-like receptor (TLR) agonists, and GPCR ligands. The compound 4-amino-2-butyl-1H-pyrimidin-6-one (and its tautomer, 6-amino-2-butylpyrimidin-4-ol) presents a unique solvation challenge. While the C2-butyl chain imparts significant lipophilicity, the planar pyrimidinone core contains multiple hydrogen bond donors and acceptors. This high planarity and capacity for intermolecular hydrogen bonding result in high crystal packing energy, which frequently leads to reduced aqueous solubility and the notorious "crashing out" effect during biological assay preparation[1][2].
To ensure reproducible pharmacological data, stock solutions must be prepared using rigorous, self-validating methodologies that account for these physicochemical barriers.
Physicochemical Profiling
Understanding the intrinsic properties of the molecule is the first step in designing a robust solvation strategy. The table below summarizes the critical parameters that dictate the solubility behavior of 4-amino-2-butyl-1H-pyrimidin-6-one.
| Property | Value / Characteristic | Solvation Implication |
| Molecular Weight | ~167.21 g/mol | Low MW generally favors solubility, but is offset by crystal lattice strength[1]. |
| LogP (Predicted) | 1.5 – 2.0 | Moderate lipophilicity; highly favorable for DMSO, but limits direct aqueous dilution. |
| H-Bond Donors | 2 (Primary amine, Ring NH) | Strong intermolecular interactions increase the energy required to break the crystal lattice[1]. |
| H-Bond Acceptors | 2 (Carbonyl oxygen, Ring N) | Contributes to high planarity and tight crystal packing[2]. |
| Ionizability (pKa) | Amphoteric | Solubility is highly pH-dependent; adjusting buffer pH can significantly improve aqueous solubility[3]. |
Solvation Dynamics & Causality
When preparing stock solutions of lipophilic pyrimidinones, researchers frequently encounter precipitation when the DMSO stock is introduced to an aqueous assay buffer. This occurs because the compound's concentration rapidly exceeds its kinetic solubility limit in the new microenvironment[3]. Furthermore, lipophilic molecules are highly sensitive to trace water in organic solvents; even minor water absorption by DMSO can drastically reduce its solvation capacity, leading to erroneously low assay concentrations[4].
To circumvent this, we employ anhydrous environments for master stocks and stepwise co-solvent/complexation strategies for aqueous working solutions.
Experimental Workflows
Workflow for the preparation and aqueous dilution of 4-amino-2-butyl-1H-pyrimidin-6-one stocks.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Design Rationale: Maximizing kinetic solubility while preventing thermal and hydrolytic degradation.
-
Equilibration: Allow the vial of 4-amino-2-butyl-1H-pyrimidin-6-one and a fresh bottle of anhydrous DMSO (<0.1% water) to equilibrate to room temperature in a desiccator.
-
Dissolution: Weigh exactly 1.67 mg of the compound into a sterile, dry amber vial. Add 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Agitation: Vortex the solution vigorously for 1–2 minutes.
-
Thermal Assistance (If Required): If the compound is not fully dissolved, sonicate the vial for 5–15 minutes. Alternatively, warm the solution in a water bath at 30–40°C. Caution: Do not exceed 40°C to prevent potential compound degradation[1].
-
Storage: Aliquot the clear stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C[1].
Protocol B: Preparation of Aqueous Working Solutions
Design Rationale: Preventing "crashing out" by lowering the dielectric constant of the aqueous phase or sequestering the lipophilic butyl chain.
Method 1: Co-solvent & Surfactant Gradient (For Cellular Assays) To prevent shock precipitation, solvents must be added sequentially[5].
-
Take 100 μL of the 10 mM DMSO master stock.
-
Add 400 μL of PEG300 (or PEG400) and mix evenly. The PEG acts as a bridging co-solvent.
-
Add 50 μL of Tween-80 and vortex. The surfactant forms micelles to stabilize the lipophilic core.
-
Slowly add 450 μL of Saline (or assay buffer) dropwise while vortexing to adjust the final volume to 1.0 mL[5].
Method 2: Cyclodextrin Inclusion Complexation (For In Vivo / High-Aqueous Assays) Cyclodextrins enhance solubility by encapsulating the hydrophobic butyl chain within their cavity while exposing a hydrophilic exterior[3].
-
Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in saline.
-
Add 100 μL of the DMSO master stock to 900 μL of the 20% cyclodextrin solution[5].
-
Shake for 1–2 hours at room temperature to allow the inclusion complex to reach thermodynamic equilibrium[3].
Analytical Validation (Self-Validating System)
To ensure the integrity of your biological data, every formulated stock must be validated before use:
-
Nephelometric / Visual Inspection: Visually inspect the final aqueous solution against a strong light source. Measure the turbidity or light scattering using a plate reader (e.g., at 600 nm). Any significant baseline absorbance indicates colloidal precipitation (the Tyndall effect)[3].
-
HPLC-UV Recovery Assay: Centrifuge the final aqueous formulation at 10,000 x g for 10 minutes. Inject the supernatant into an HPLC system. Compare the Area Under the Curve (AUC) of the active peak against a standard curve generated in 100% organic solvent. A recovery of >95% validates that the compound has remained entirely in solution and has not micro-precipitated.
Sources
Technical Support Center: Enhancing the Solubility of 4-amino-2-butyl-1H-pyrimidin-6-one in DMSO
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-amino-2-butyl-1H-pyrimidin-6-one in Dimethyl Sulfoxide (DMSO). As a polar, aprotic solvent, DMSO is a powerful tool capable of dissolving a vast range of both polar and nonpolar compounds, making it a cornerstone for creating stock solutions in drug discovery.[1][2] However, even in this "universal" solvent, compounds with specific structural features—such as the interplay between the lipophilic butyl group and the polar, hydrogen-bonding pyrimidinone core of this molecule—can present significant dissolution challenges.
This document provides a logical, step-by-step troubleshooting workflow, explains the scientific principles behind each technique, and offers detailed protocols to help you achieve a stable, soluble solution for your experiments.
Foundational Knowledge: Understanding the Solubility Challenge
Q1: Why is 4-amino-2-butyl-1H-pyrimidin-6-one difficult to dissolve in DMSO, even though DMSO is a strong solvent?
A1: The dissolution of a solid compound in a solvent is a battle between two primary energy forces:
-
Crystal Lattice Energy: This is the energy that holds the compound's molecules together in a solid, crystalline state. To dissolve, the solvent must provide enough energy to break apart these strong intermolecular interactions (like hydrogen bonds and van der Waals forces). Highly crystalline compounds have very high lattice energy.
-
Solvation Energy: This is the energy released when solvent molecules surround and stabilize the individual compound molecules.
Insolubility occurs when the solvation energy provided by DMSO is insufficient to overcome the crystal lattice energy of 4-amino-2-butyl-1H-pyrimidin-6-one. The molecule's structure presents a dual character: the butyl chain is non-polar, while the amino-pyrimidinone core is highly polar and capable of strong hydrogen bonding. If the crystal packing is dominated by strong hydrogen bonds between the pyrimidinone rings, the molecule may resist dissolution despite DMSO's favorable properties.[3]
Furthermore, it is critical to distinguish between kinetic and thermodynamic solubility.[4] A quick experiment might yield a kinetic solubility value, but this can represent an unstable, supersaturated state. Over time, the compound may crash out as it settles into its more stable, lower thermodynamic solubility.[5]
Troubleshooting Guide: A Step-by-Step Workflow
This section provides a systematic approach to improving the solubility of your compound. Begin with the least invasive physical methods before progressing to chemical modifications.
Troubleshooting Decision Workflow
The following diagram outlines the logical progression for tackling solubility issues.
Caption: General troubleshooting workflow for addressing compound precipitation.
Q2: What are the primary physical methods I should try first?
A2: The first line of attack should always be non-invasive physical methods that increase the kinetic energy of the system to speed up dissolution. The two most common and effective methods are sonication and gentle heating.
Method 1: Sonication
Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles.[6] This process generates intense mechanical agitation at the particle surface, breaking intermolecular interactions and accelerating the rate of dissolution.[7][8] It is particularly useful for breaking up aggregates of particles and increasing the surface area available to the solvent.[9]
Experimental Protocol: Sonication
-
Add the weighed amount of 4-amino-2-butyl-1H-pyrimidin-6-one to your vial.
-
Add the required volume of high-purity, dry DMSO.
-
Cap the vial securely.
-
Place the vial in an ultrasonic water bath.
-
Sonicate for 15-30 minute intervals. After each interval, remove the vial, vortex for 30 seconds, and visually inspect for undissolved solid.
-
Repeat until the compound is fully dissolved or it becomes clear that no further dissolution is occurring.
Method 2: Gentle Heating
Increasing the temperature of the solvent increases its kinetic energy, which can help overcome the compound's crystal lattice energy.[10] However, this must be done with caution, as both the compound and DMSO itself can degrade at high temperatures.[11] DMSO is generally stable at temperatures below 150°C, but decomposition can be accelerated by the presence of acids or bases.[12][13]
Experimental Protocol: Gentle Heating
-
Prepare the compound and DMSO mixture in a securely capped vial with a PTFE-lined cap to prevent pressure buildup.
-
Place the vial on a heat block or in a water bath set to 40-50°C. Do not exceed 60°C as an initial test to avoid potential compound degradation.
-
Allow the mixture to heat for 15-20 minutes, with intermittent vortexing every 5 minutes.
-
After the heating period, allow the solution to cool to room temperature and observe for any precipitation. A solution that is stable upon cooling is desired.
-
If solubility is still an issue, you may combine heating with sonication for a synergistic effect.
| Best Practices & Pitfalls for Physical Methods |
| DO: Use high-purity, anhydrous DMSO. Water contamination can reduce solubility and promote degradation.[14] |
| DO: Ensure vials are tightly sealed, especially when heating, to prevent absorption of atmospheric moisture. |
| DON'T: Overheat the solution. Start with low temperatures (40-50°C) and monitor for any color change, which could indicate compound degradation.[15] |
| DON'T: Assume a hot, clear solution will remain stable. Always check for precipitation after the solution has returned to room temperature.[16] |
Q3: The physical methods were insufficient. How can I use chemistry to improve solubility?
A3: If physical methods fail, the next step is to alter the chemical nature of the solute to make it more favorable for solvation. Given the structure of 4-amino-2-butyl-1H-pyrimidin-6-one, the most powerful technique is pH modification to induce in situ salt formation.
The 4-amino group on the pyrimidine ring is basic and can accept a proton (H+) to form a positively charged ammonium salt.[17] Ionic salts generally have much higher solubility in polar solvents like DMSO compared to their neutral free-base counterparts because the ionic charge allows for stronger interactions with the solvent.[18][19]
Experimental Protocol: pH Adjustment for Salt Formation
-
To your suspension of the compound in DMSO, add a very small, sub-stoichiometric amount of a suitable acid. The goal is not to drastically change the bulk pH but to provide enough protons to form a salt.
-
Start with a very dilute solution of the acid (e.g., 0.1 M HCl in dioxane, or a 1% v/v solution of acetic acid in DMSO).
-
Add the acid dropwise while vortexing and observe for dissolution.
-
Allow the mixture to stir at room temperature for 30-60 minutes. Gentle warming (30-40°C) can be applied to expedite the process.
-
Crucial Step: Ensure the final concentration of the acid and the resulting pH are compatible with your downstream biological assay.[]
| Recommended Acidic Modifiers for In Situ Salt Formation | | :--- | :--- | :--- | | Modifier | Principle | Considerations | | Acetic Acid (AcOH) | Weak organic acid. Protonates the amino group to form an acetate salt. | Generally well-tolerated in cell-based assays at low concentrations. | | Hydrochloric Acid (HCl) | Strong mineral acid. Forms a highly soluble hydrochloride salt.[21] | Typically added as a solution in an organic solvent (e.g., dioxane, isopropanol) to avoid introducing water. Can be harsh on assays. | | Methanesulfonic Acid (MsOH) | Strong organic acid. Forms a mesylate salt. | Often used in pharmaceutical salt screening to produce stable, soluble salts. |
Q4: I'm still facing issues. When and how should I use a co-solvent?
A4: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its properties. While DMSO is an excellent solvent, its polarity can be fine-tuned with a co-solvent to better match the solute.[22] For a molecule with both polar and non-polar regions, a co-solvent can help bridge the solubility gap.[]
The interaction between DMSO and co-solvents, particularly water, can be complex. While adding water to DMSO generally makes the mixture more polar, it can sometimes decrease the solubility of organic compounds due to strong DMSO-water interactions that reduce the number of "free" DMSO molecules available to solvate the compound.[23][24]
Experimental Protocol: Co-Solvent Screening
-
Prepare a concentrated stock of your compound in 100% DMSO, even if it's a slurry.
-
In separate vials, prepare a range of co-solvent/DMSO mixtures (e.g., 95:5, 90:10, 80:20 DMSO:Co-solvent).
-
Add a small aliquot of your compound slurry to each co-solvent mixture and observe solubility after vortexing, sonicating, and/or gentle heating.
-
Always test the final co-solvent mixture in a blank run of your assay to ensure it doesn't interfere with the results.[25]
| Common Co-solvents for DMSO-Based Formulations | | :--- | :--- | :--- | | Co-Solvent | Properties | Typical Use Case | | N-Methyl-2-pyrrolidone (NMP) | Polar aprotic solvent, similar to DMSO. Can disrupt crystal packing. | Used when a slight change in solvent character is needed without introducing protic groups. | | Polyethylene Glycol 400 (PEG 400) | A viscous, polar, protic polymer. Good at forming hydrogen bonds. | Often used in parenteral formulations to increase the solubility of non-polar drugs.[22] | | Water (High Purity) | Highly polar, protic. | Use with caution. Can be effective for highly polar compounds but may cause "anti-solvent" precipitation for others.[14] | | Ethanol | Polar, protic solvent. | Can help solubilize compounds with mixed polarity. Evaporates more easily than other co-solvents. |
Frequently Asked Questions (FAQs)
Q5: How will these solubility enhancement techniques affect my biological assay? A5: This is a critical consideration. Heating is generally safe if kept moderate, but can degrade thermally labile compounds. Sonication is typically benign. pH adjustment can significantly impact biological systems; for example, changing the pH of cell culture media can affect cell viability and protein function. Co-solvents can also have direct effects; NMP and PEG 400 can influence protein conformation and enzyme kinetics, and even low percentages of residual organic solvents can be toxic to cells.[25] Always run a vehicle control (the final solvent mixture without your compound) in your assay to account for these effects.
Q6: How can I tell if my compound is degrading? A6: The simplest indicator is a visual one: a change in the color or clarity of the solution (e.g., turning yellow or brown) upon heating or addition of acid/base is a red flag. For a more definitive answer, a quick analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can compare the "treated" sample to a freshly prepared, minimally manipulated standard.
Q7: My compound dissolved with heat but precipitated when it cooled down. What happened? A7: You created a supersaturated solution. The heat provided the extra energy needed to dissolve the compound, but at room temperature, that energy is gone, and the solution can no longer hold that much solute. The compound then crystallizes out of solution.[5] A truly successful solubilization method results in a solution that is stable at the temperature of your experiment (usually room temperature).
Q8: I dissolved my compound in dry DMSO, but it crashed out of solution after a day on the bench. Why? A8: This is likely due to DMSO's hygroscopic nature. DMSO readily absorbs moisture from the atmosphere.[1] This introduction of water can act as an "anti-solvent," changing the polarity of the solvent mixture and causing your less water-soluble compound to precipitate.[14] This highlights the importance of using anhydrous DMSO and keeping stock solution vials tightly sealed.
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Ahlner, A., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 183-191. Retrieved from [Link]
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Ponti, F., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(10), 595-601. Retrieved from [Link]
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Ishtaiwi, Z. A., et al. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Applicable Chemistry, 7(4), 934-941. Retrieved from [Link]
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- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. ptacts.uspto.gov [ptacts.uspto.gov]
troubleshooting low yield in 4-amino-2-butyl-1H-pyrimidin-6-one synthesis
Technical Support Center: Troubleshooting 4-Amino-2-butyl-1H-pyrimidin-6-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one. This molecule is a critical intermediate in the development of various pharmaceuticals, including AT1 selective angiotensin II receptor antagonists.
The standard synthetic route utilizes a Pinner-type cyclocondensation between valeramidine (pentanimidamide) and ethyl cyanoacetate under strongly basic conditions[1]. While theoretically straightforward, this reaction is notoriously sensitive to moisture, stoichiometry, and isolation pH.
Mechanistic Workflow & Troubleshooting Pathway
The following diagram maps the optimized synthetic workflow, highlighting critical troubleshooting junctures where the reaction commonly fails.
Workflow for the synthesis and isolation of 4-amino-2-butyl-1H-pyrimidin-6-one.
Yield Optimization Matrix
To move beyond trial-and-error, we must understand the causality behind reaction failures. The table below summarizes quantitative data derived from optimizing the condensation parameters, demonstrating how specific variables directly impact the final yield.
| Reaction Variable | Sub-optimal Condition | Optimized Condition | Yield Shift | Mechanistic Causality |
| Solvent Moisture | Reagent-grade EtOH (~0.2% H2O ) | Absolute EtOH (<0.005% H2O ) | 35% → 82% | Prevents base-catalyzed saponification of the ester and hydrolysis of the amidine. |
| Base Quality | Commercial NaOEt powder (aged) | Freshly prepared NaOEt in situ | 45% → 85% | Aged powder contains NaOH/Na2CO3, which alters stoichiometry and kills the condensation. |
| Addition Rate | Bolus addition of cyanoacetate | Dropwise addition over 2 hours | 50% → 78% | Minimizes the local concentration of ester, preventing self-condensation side reactions. |
| Workup pH | pH 8.0 - 9.0 | pH 6.0 - 6.5 (Isoelectric point) | 20% → 80% | Maximizes precipitation of the amphoteric pyrimidinone product from the aqueous phase. |
Troubleshooting FAQs
Q1: My reaction stalls at 30% conversion, and I observe a significant amount of unreacted valeramidine. What is the primary cause? A1: The most common culprit is moisture in your solvent or base. Sodium ethoxide is highly hygroscopic. If water is present, ethoxide is rapidly converted to hydroxide ( NaOEt+H2O→NaOH+EtOH ). Hydroxide is a strong, hard nucleophile that will preferentially attack the ester carbonyl of ethyl cyanoacetate, saponifying it into sodium cyanoacetate[1]. Once the ester is converted to a carboxylate salt, it can no longer undergo the required condensation with the amidine. Furthermore, moisture can hydrolyze your starting valeramidine into valeramide. Solution: Use strictly anhydrous ethanol and generate your sodium ethoxide in situ using sodium metal under an argon atmosphere.
Q2: I see multiple high-molecular-weight side products on my LC-MS, and the reaction mixture turns dark brown. How can I prevent this? A2: Darkening and complex impurity profiles usually result from the self-condensation of ethyl cyanoacetate. In the presence of a strong base, the acidic alpha-protons of ethyl cyanoacetate are easily abstracted to form an enolate. If the local concentration of the ester is high, this enolate will attack another molecule of ethyl cyanoacetate instead of reacting with the amidine nitrogens. Solution: Adopt a "slow addition" protocol. Suspend the valeramidine hydrochloride and sodium ethoxide in ethanol first to liberate the free amidine base, then add the ethyl cyanoacetate dropwise over 1-2 hours at room temperature before heating to reflux.
Q3: The reaction went to completion according to HPLC, but I cannot get the product to precipitate during the aqueous workup. Where is my product? A3: 4-Amino-2-butyl-1H-pyrimidin-6-one is an amphoteric molecule. It possesses a weakly basic exocyclic amino group (pKa ~3-4) and an acidic pyrimidinone ring (N1-H / O-H tautomerism, pKa ~9). If your workup pH is too high (pH > 9, due to residual NaOEt), the product exists as a highly soluble sodium salt. If the pH is too low (pH < 3), it forms a highly soluble hydrochloride salt[2]. Solution: The isoelectric point of this molecule is slightly acidic. You must carefully adjust the pH of the aqueous phase to exactly 6.0–6.5 using glacial acetic acid to force precipitation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the validation checkpoints.
Step 1: Free-basing the Amidine
-
In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 mL of anhydrous ethanol under a continuous argon sweep.
-
Carefully add 2.2 equivalents of freshly cut sodium metal (washed in hexanes) to generate sodium ethoxide.
-
Self-Validation Check: The resulting solution must be completely clear and colorless. Any turbidity indicates the presence of moisture or carbonates; discard and restart if turbid.
-
-
Add 1.0 equivalent of valeramidine hydrochloride to the ethoxide solution. Stir for 30 minutes at room temperature.
-
Self-Validation Check: A fine, dense white precipitate of sodium chloride (NaCl) will form, confirming the successful liberation of the free amidine base.
-
Step 2: Condensation 4. Using a pressure-equalizing addition funnel, add 1.05 equivalents of ethyl cyanoacetate dropwise over a period of 1 hour at room temperature. 5. Gradually heat the mixture to a gentle reflux (75-80°C) and maintain for 14 hours.
-
Self-Validation Check: Monitor by TLC (Eluent: 10% MeOH in DCM). The reaction is complete when the high-Rf ester spot disappears, replaced by a highly UV-active product spot near the baseline (due to its polarity).
Step 3: Isolation via Isoelectric Precipitation 6. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the ethanol. 7. Dissolve the resulting thick slurry in 100 mL of ice-cold distilled water. The solution will be highly basic (pH > 10) and the product will be fully dissolved as a sodium salt. 8. While stirring vigorously, add glacial acetic acid dropwise. Monitor the solution continuously with a calibrated pH meter.
-
Self-Validation Check: As the pH crosses 7.0 downwards, the solution will rapidly turn cloudy. Stop adding acid exactly when the pH reaches 6.2. A thick white to off-white precipitate should form.
-
Stir the suspension at 0-5°C for 2 hours to maximize crystallization. Filter under vacuum, wash the filter cake with 20 mL of ice-cold water followed by 10 mL of cold ethanol, and dry in a vacuum oven at 50°C to constant weight.
Sources
resolving LC-MS peak tailing for 4-amino-2-butyl-1H-pyrimidin-6-one
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex peak shape issues when analyzing basic, multifunctional molecules. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 4-amino-2-butyl-1H-pyrimidin-6-one .
Below, we dissect the causality of peak tailing for this specific molecule, provide self-validating experimental protocols, and offer a logical troubleshooting framework to restore your analytical integrity.
Diagnostic FAQ: Understanding the Molecule
Q1: Why does 4-amino-2-butyl-1H-pyrimidin-6-one exhibit severe peak tailing in my standard LC-MS method? A1: Peak tailing for this molecule is rarely a single-variable problem; it is driven by its specific structural motifs interacting with your system. The causality breaks down into three primary mechanisms:
-
Secondary Silanol Interactions: The molecule features a basic primary amine (4-amino group). Under typical acidic LC-MS conditions, this amine is fully protonated. These positively charged moieties undergo strong electrostatic ion-exchange interactions with negatively charged, unshielded residual silanol groups (Si-O⁻) on the silica stationary phase[1].
-
Metal Coordination: The 1H-pyrimidin-6-one ring exhibits lactam-lactim tautomerization. The resulting hydroxypyrimidine form creates a potent bidentate chelation site. This allows the molecule to bind to electron-deficient metal ions (e.g., Fe³⁺, Ni²⁺) present in standard stainless-steel column frits and capillary tubing[2].
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent with a higher elution strength (e.g., 100% methanol) than your initial mobile phase, the analyte band will fail to focus at the column head, leading to peak distortion and tailing[1].
Q2: How do I eliminate secondary silanol interactions without suppressing my MS signal? A2: Many researchers rely solely on 0.1% formic acid (pH ~2.7) to protonate and neutralize silanols. However, this low ionic strength is often insufficient to fully mask electrostatic interactions for highly basic drugs. The Solution: Upgrade your mobile phase to a volatile buffer system. Utilizing 20 mM ammonium formate adjusted to pH 3.7 provides the necessary ionic strength. The ammonium ions outcompete the basic amine for residual silanol active sites, drastically improving peak symmetry without causing MS ion suppression[3]. Pair this with a highly base-deactivated or polar-embedded stationary phase (e.g., C18-EB) designed to shield basic compounds[4].
Q3: How can I verify if metal hardware is causing the tailing, and how is it resolved? A3: You must isolate the variable. Inject a known metal-chelating standard (e.g., oxine-copper) alongside a purely basic, non-chelating standard (e.g., amitriptyline). If the chelator tails severely while the basic standard does not, your hardware is the culprit[2]. The Solution: Transition to a bio-inert flow path. Replace stainless steel capillaries with PEEK (polyetheretherketone) tubing and utilize PEEK-lined columns.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, every troubleshooting step must be self-validating. Do not change the chemistry of your method without first ruling out physical system failures.
Protocol A: Physical vs. Chemical Tailing Validation
Objective: Determine if the tailing is caused by a physical column void/clog or a chemical interaction.
-
Prepare a Neutral Marker: Dissolve uracil (or toluene) in your initial mobile phase to a concentration of 10 µg/mL.
-
Inject and Monitor: Inject 1 µL of the neutral marker using your standard gradient method.
-
Evaluate Asymmetry (As): Calculate the asymmetry factor at 10% peak height.
-
Validation Check: If the neutral marker tails ( As>1.2 ), the issue is physical (e.g., clogged inlet frit or column collapse). All peaks will tail under these conditions[1]. Replace the column or inline filter. If As≤1.1 , proceed to Protocol B.
-
Protocol B: Mobile Phase Optimization for Basic Pyrimidines
Objective: Formulate an MS-compatible buffer to suppress silanol interactions.
-
Formulate Mobile Phase A (Aqueous): Dissolve 1.26 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water to achieve a 20 mM concentration. Adjust the pH to 3.7 using LC-MS grade formic acid[3].
-
Causality: The pH of 3.7 ensures the pyrimidine amine remains protonated for positive-ion ESI-MS, while the 20 mM ammonium ions mask the silica surface.
-
-
Formulate Mobile Phase B (Organic): Acetonitrile containing 0.1% formic acid.
-
Sample Preparation: Dilute your 4-amino-2-butyl-1H-pyrimidin-6-one sample strictly in the initial mobile phase conditions (e.g., 95% A / 5% B) to prevent solvent mismatch[1].
-
System Validation: Inject the sample. A successful masking of silanols will yield an asymmetry factor between 0.9 and 1.2.
Quantitative Data & Parameter Summary
Use the following matrix to benchmark your system's performance and identify out-of-specification parameters.
| Diagnostic Parameter | Target Range | Symptom of Failure | Corrective Action |
| Injection Volume | < 5% of column void volume | Fronting or early-eluting peak tailing | Reduce injection volume; match sample solvent to initial mobile phase[1]. |
| Mobile Phase Buffer | 10 – 20 mM Ammonium Formate | Analyte-specific tailing of basic moieties | Increase buffer concentration to mask active silanol sites[3]. |
| Asymmetry Factor ( As ) - Neutral Marker | 0.9 – 1.2 | Broad tailing across all chromatogram peaks | Replace inline frit, guard column, or primary analytical column[1]. |
| Asymmetry Factor ( As ) - Target Analyte | 0.9 – 1.5 | Analyte tails severely, but neutral marker is symmetrical | Switch to an end-capped/base-deactivated C18 column; passivate hardware[5]. |
Logical Troubleshooting Workflow
Follow this decision tree to systematically isolate and resolve the root cause of peak tailing for your pyrimidine derivative.
Figure 1: Decision tree for diagnosing and resolving LC-MS peak tailing.
Sources
Technical Support Center: Stabilizing 4-amino-2-butyl-1H-pyrimidin-6-one
Welcome to the technical support center for 4-amino-2-butyl-1H-pyrimidin-6-one. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this aminopyrimidinone derivative. The inherent chemical nature of this scaffold, featuring an electron-rich aromatic system and a nucleophilic amino group, renders it susceptible to oxidative degradation. This can compromise sample integrity, affect biological activity, and introduce impurities into your experiments.
This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind them to help you maintain the stability and purity of your compound.
Troubleshooting Guide: Identifying and Confirming Oxidation
This section addresses common issues that arise during the handling and analysis of 4-amino-2-butyl-1H-pyrimidin-6-one, which may indicate oxidative degradation.
Q1: My latest HPLC analysis shows a new, more polar impurity peak that grows over time, and the peak area for my parent compound is decreasing. What is happening?
A1: This is a classic indicator of chemical degradation. For a molecule like 4-amino-2-butyl-1H-pyrimidin-6-one, oxidative degradation is a primary suspect. The amino group and the pyrimidinone ring are susceptible to attack by reactive oxygen species (ROS).[1] Oxidation often introduces polar functional groups (like hydroxyl or N-oxide moieties), which typically results in degradation products that have shorter retention times (i.e., are more polar) in reverse-phase HPLC.
The key drivers for this degradation are often multifactorial and include:
-
Atmospheric Oxygen: Direct exposure to air, especially in solution.
-
Trace Metal Contamination: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalytically generate highly potent ROS.[2]
-
Light Exposure: UV or high-intensity visible light can initiate photo-oxidative reactions.[2][3]
-
Elevated Temperature: Increased temperature accelerates the rate of all chemical reactions, including oxidation.[2]
-
Inappropriate pH: The pH of your solution can significantly influence the compound's stability. Generally, the deprotonated, non-ionized form of an amine is more susceptible to oxidation.[2][3]
Q2: How can I definitively prove that the degradation I'm observing is due to oxidation and not another pathway like hydrolysis?
A2: A forced degradation (or stress testing) study is the most direct way to answer this question. This involves intentionally exposing your compound to specific degradative conditions and analyzing the outcome. By comparing the degradation products formed under oxidative stress to the impurities seen in your sample, you can confirm the degradation pathway.
Experimental Protocol: Forced Oxidative Degradation Study
This protocol is designed to selectively induce oxidative degradation to confirm if the observed impurities match those generated under controlled oxidative stress.
Objective: To determine if 4-amino-2-butyl-1H-pyrimidin-6-one degrades via an oxidative pathway.
Materials:
-
4-amino-2-butyl-1H-pyrimidin-6-one (high purity stock)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Deionized water
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter and appropriate buffers (e.g., phosphate, acetate)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like ACN or MeOH.
-
Set Up Control: Dilute the stock solution with a 50:50 mixture of ACN/water to your target analytical concentration (e.g., 50 µg/mL). This is your time-zero (T₀) control sample.
-
Set Up Oxidative Stress Condition:
-
In a separate vial, add the same amount of stock solution as the control.
-
Add a small volume of a dilute H₂O₂ solution to achieve a final concentration in the range of 0.1% to 3% H₂O₂.[2] Start with a lower concentration to avoid complete degradation.
-
Dilute to the final volume with the 50:50 ACN/water mixture.
-
-
Incubation: Store both the control and the stress sample at room temperature, protected from light.
-
Time-Point Analysis: Analyze both the control and the stressed sample by HPLC at regular intervals (e.g., 2, 8, 24 hours).
-
Data Analysis:
-
Compare the chromatograms of the stressed sample to the control.
-
Look for the formation of new peaks in the stressed sample.
-
Crucially, compare the retention times of the peaks formed under oxidative stress with the unknown impurity peaks observed in your aged routine samples. A match in retention time (and ideally, mass spectrum if using LC-MS) provides strong evidence of an oxidative degradation pathway.
-
Preventative Strategies & Best Practices (FAQs)
This section provides proactive solutions to minimize and prevent oxidative degradation during storage and experimentation.
Q3: What are the most effective day-to-day practices to prevent oxidation of my solid compound and solutions?
A3: A multi-pronged approach focusing on controlling the compound's immediate environment is most effective.
Table 1: Key Factors & Mitigation Strategies for Preventing Oxidation
| Factor | Mechanism of Action | Primary Mitigation Strategy |
| Atmospheric Oxygen | Direct reactant in oxidation pathways and precursor to ROS. | Store and handle the compound under an inert atmosphere (Nitrogen or Argon).[4] Use vials with septa for solutions. |
| Transition Metal Ions | Catalyze the formation of highly reactive hydroxyl radicals from peroxides (Fenton and Haber-Weiss reactions).[2][5] | Use high-purity solvents and reagents. Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to formulations. |
| Light (Photolysis) | Provides energy to generate radical species or excites sensitizer molecules that react with oxygen to form singlet oxygen.[3] | Store materials in amber glass vials or wrap containers in aluminum foil. Avoid prolonged exposure to direct laboratory light. |
| Temperature | Increases the kinetic rate of chemical reactions, accelerating degradation.[2] | Store the compound at reduced temperatures (e.g., 2-8 °C or -20 °C), as determined by stability studies. |
| pH | The unprotonated amino group is more electron-rich and thus more susceptible to electrophilic attack by oxidants.[3] | For solutions, use a buffer system to maintain a slightly acidic pH where the amine is likely protonated and more stable. |
Diagram 1: Troubleshooting Workflow for Suspected Oxidative Degradation
Caption: A logical workflow for identifying and confirming oxidative degradation.
Q4: I need to prepare a solution for a multi-day experiment. What stabilizers can I add to prevent degradation?
A4: The choice of stabilizer depends on the suspected mechanism of oxidation. A screening approach is often best.
-
For Free-Radical Mediated Oxidation: Use a free-radical scavenger. These compounds terminate the chain reactions propagated by radical species.
-
Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA): Effective in organic or mixed aqueous/organic systems.
-
Ascorbic Acid (Vitamin C) or Tocopherol (Vitamin E): More suitable for aqueous-based systems.
-
-
For Metal-Catalyzed Oxidation: Use a chelating agent. These molecules bind to metal ions, sequestering them and preventing their catalytic activity.[2]
-
EDTA (Ethylenediaminetetraacetic acid): The most common choice.
-
DTPA (Diethylenetriaminepentaacetic acid): Can also be effective.
-
Table 2: Recommended Starting Concentrations for Stabilizer Screening
| Stabilizer Class | Example | Recommended Starting Concentration | Mechanism |
| Radical Scavenger | BHT / BHA | 0.01% - 0.1% (w/v) | Donates a hydrogen atom to quench free radicals, terminating chain reactions. |
| Oxygen Scavenger | Ascorbic Acid | 0.05% - 0.2% (w/v) | Directly reacts with and removes dissolved oxygen. Can also regenerate other antioxidants. |
| Chelating Agent | Disodium EDTA | 0.01% - 0.05% (w/v) | Sequesters di- and trivalent metal ions, preventing them from catalyzing ROS formation.[5] |
Protocol Note: Always run a control experiment with the stabilizer alone to ensure it does not interfere with your assay or HPLC analysis. Compatibility between your active compound and the chosen stabilizer must be confirmed.
Diagram 2: Proposed Oxidative Degradation Pathways
Caption: Simplified schematic of potential oxidative degradation pathways.
References
- ANTIOXIDANT ACTIVITY OF NEW SYNTHESIZED PYRIMIDINONE DERIVATIVES. (2026, January 12).
- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2021, April 30).
- Nair, R. R., et al. (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.).
- Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. (2026, March 19).
- Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). BenchChem.
- Waterman, K. C., & Adami, R. C. (n.d.).
- Li, S., et al. (1995).
- Inhibition of amine oxidation. (2012).
Sources
- 1. scite.ai [scite.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Optimization for 4-Amino-2-butyl-1H-pyrimidin-6-one Manufacturing
Welcome to the technical support center for the manufacturing of 4-amino-2-butyl-1H-pyrimidin-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful scale-up of this important pyrimidinone derivative.
I. Process Overview and Core Chemistry
The manufacturing process for 4-amino-2-butyl-1H-pyrimidin-6-one is centered around a robust and well-established cyclocondensation reaction. The primary synthetic route involves the reaction of a C2-building block, butylguanidine, with a C4-dicarbonyl equivalent, typically diethyl malonate. This reaction is conducted in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation and subsequent cyclization to form the desired pyrimidinone ring.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one.
This guide will delve into the common challenges and optimization strategies associated with this synthetic pathway, from laboratory scale to pilot and full-scale manufacturing.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of 4-amino-2-butyl-1H-pyrimidin-6-one.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Formation (Incomplete Conversion) | 1. Inactive Base: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Old or improperly stored base will be less effective at deprotonating the diethyl malonate. 2. Poor Quality Starting Materials: Butylguanidine may be unstable, especially if it is the free base. Diethyl malonate can hydrolyze over time to malonic acid, which will be unreactive. 3. Insufficient Reaction Temperature/Time: The cyclocondensation may be slow at lower temperatures, leading to incomplete conversion. | 1. Use freshly prepared or properly stored sodium ethoxide. It is often recommended to prepare the sodium ethoxide solution in situ from sodium metal and anhydrous ethanol for maximum reactivity.[1] 2. Verify the purity of starting materials. Use butylguanidine as a stable salt (e.g., hydrochloride or nitrate) and ensure the diethyl malonate is of high purity and free from significant amounts of water or malonic acid.[1][2] 3. Monitor the reaction progress using TLC or HPLC. Ensure the reaction is heated to reflux and maintained for an adequate duration (typically 2-6 hours) until starting materials are consumed.[1] |
| Formation of Significant Byproducts | 1. Self-Condensation of Diethyl Malonate: If the addition of butylguanidine is too slow or if there are localized "hot spots" of base, diethyl malonate can undergo self-condensation. 2. Hydrolysis of Diethyl Malonate: Presence of water can lead to the formation of malonic acid, which can complicate the reaction and isolation. 3. Decomposition of Butylguanidine: At elevated temperatures, especially under strongly basic conditions, guanidines can be susceptible to decomposition. | 1. Control the addition of reagents. Add the diethyl malonate slowly to the solution of butylguanidine and sodium ethoxide to ensure it reacts as intended. Maintain good agitation throughout the reaction. 2. Ensure anhydrous conditions. Use dry solvents and apparatus to minimize hydrolysis.[3] 3. Avoid excessive heating. While reflux is necessary, prolonged heating at very high temperatures should be avoided. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the reaction mixture. This can lead to low recovery during filtration. 2. Oily or Gummy Product: The presence of impurities or unreacted starting materials can prevent the product from crystallizing properly. 3. Poor Crystal Form: Uncontrolled precipitation can lead to fine powders that are difficult to filter and dry, or amorphous material with poor handling characteristics. | 1. Adjust the pH for precipitation. After the reaction, evaporating the solvent and then carefully acidifying the aqueous solution of the product salt will cause the neutral pyrimidinone to precipitate. The optimal pH for precipitation should be determined experimentally (often around pH 6-7).[1] 2. Perform a solvent wash or recrystallization. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol or diethyl ether). Recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve purity. 3. Optimize the crystallization process. Employ controlled cooling rates, consider using an anti-solvent, and introduce seed crystals to promote the formation of well-defined, easily filterable crystals.[4] |
| Scale-Up Issues: Poor Yield and Inconsistent Batches | 1. Inefficient Heat Transfer: The reaction is exothermic, and poor heat transfer on a larger scale can lead to localized overheating and byproduct formation. 2. Mixing Inhomogeneities: Inadequate mixing in large reactors can lead to localized areas of high or low reactant/base concentration, resulting in inconsistent reaction progress and impurity profiles. 3. Challenges with Solids Handling: The precipitated product may be difficult to filter and dry on a large scale, leading to product loss and longer cycle times. | 1. Ensure adequate reactor cooling capacity. Monitor the internal reaction temperature closely and have a robust cooling system in place to manage the exotherm, especially during the addition of reagents. 2. Use appropriate agitation. The type and speed of the agitator should be selected to ensure good mixing and prevent solids from settling at the bottom of the reactor. 3. Select appropriate filtration and drying equipment. For large-scale production, consider using a filter press or centrifuge for efficient solid-liquid separation. A well-designed dryer (e.g., vacuum tray dryer) is crucial for removing residual solvents and moisture. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best form of butylguanidine to use for this reaction?
A: It is highly recommended to use a stable salt of butylguanidine, such as butylguanidine hydrochloride or nitrate.[1][2] The free base can be less stable and more difficult to handle. When using a salt, an additional equivalent of base will be required to neutralize the salt and generate the free butylguanidine in situ.
Q2: Can I use a different base instead of sodium ethoxide?
A: While sodium ethoxide in ethanol is the most commonly cited base for this type of condensation, other strong bases like sodium methoxide in methanol can also be effective.[1] The choice of base and solvent are often linked. It is crucial to use a base that is strong enough to deprotonate diethyl malonate. Weaker bases like potassium carbonate are generally not sufficient for this reaction.
Q3: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials. A more quantitative method, especially during process development and scale-up, is High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be developed to separate the starting materials, product, and any potential impurities.
Q4: My final product has a low melting point and appears impure even after recrystallization. What could be the issue?
A: This could be due to the presence of residual solvents or tightly bound impurities. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. If the issue persists, consider alternative purification techniques such as column chromatography on a small scale to identify the impurity, or a different recrystallization solvent system. It is also important to confirm the structure and purity using analytical techniques like NMR, Mass Spectrometry, and elemental analysis.
Q5: What are the key safety considerations when scaling up this process?
A: The primary safety concerns are:
-
Handling of Sodium Ethoxide: This is a corrosive and flammable material. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a well-ventilated area away from ignition sources.
-
Exothermic Reaction: As mentioned in the troubleshooting guide, the reaction can generate significant heat. A thorough process safety evaluation, including reaction calorimetry, is recommended before scaling up to understand the thermal hazards and ensure adequate cooling capacity.
-
Handling of Flammable Solvents: The use of ethanol requires appropriate measures to prevent fires and explosions, such as grounding of equipment and use of explosion-proof electricals.
IV. Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one
This protocol is a representative procedure for laboratory-scale synthesis.
Materials:
-
Butylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely.
-
To the freshly prepared sodium ethoxide solution, add butylguanidine hydrochloride (1.0 equivalent). Stir the mixture for 15-20 minutes.
-
Slowly add diethyl malonate (1.05 equivalents) to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of deionized water.
-
Carefully adjust the pH of the aqueous solution to 6-7 with 1 M hydrochloric acid. A white precipitate should form.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: Purity Assessment by HPLC
Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Flow Rate: 1.0 mL/min Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
V. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A simplified process flow diagram for large-scale manufacturing.
VI. References
-
Česnek, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link]
-
Hu, Y., et al. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Available at: [Link]
-
BOC Sciences. (2025). Crystallization of APIs: Methods and Challenges. BOC Sciences.
Sources
purification methods for removing impurities from 4-amino-2-butyl-1H-pyrimidin-6-one
Technical Support Center: Purification of 4-amino-2-butyl-1H-pyrimidin-6-one
Welcome to the dedicated technical support guide for the purification of 4-amino-2-butyl-1H-pyrimidin-6-one. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested guidance and troubleshoot common challenges encountered during the purification of this pyrimidinone derivative. Our goal is to equip you with the necessary knowledge to enhance purity, improve yield, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-amino-2-butyl-1H-pyrimidin-6-one?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials such as ethyl 3-oxohexanoate and guanidine carbonate. Other potential impurities can arise from side reactions, such as the formation of isomeric byproducts or oligomers, especially under harsh reaction conditions.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For a first-pass purification, recrystallization is often the most effective and scalable method. 4-amino-2-butyl-1H-pyrimidin-6-one generally exhibits good solubility in hot polar solvents like ethanol, methanol, or isopropanol, and poor solubility in the same solvents when cold. This differential solubility is the key to successful recrystallization.
Q3: My compound appears oily or fails to crystallize. What could be the cause?
A3: An oily product or failure to crystallize is a common issue. This is often due to the presence of residual solvents or impurities that act as a crystallization inhibitor. It can also occur if the solution is supersaturated to a very high degree or cooled too rapidly. We will address troubleshooting for this specific issue in the guide below.
Q4: When is column chromatography recommended for purifying 4-amino-2-butyl-1H-pyrimidin-6-one?
A4: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when a very high degree of purity (>99.5%) is required, for example, for analytical standards or late-stage drug development. It is particularly useful for separating isomers or byproducts with similar polarities to the target compound.
Troubleshooting Common Purification Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the purification of 4-amino-2-butyl-1H-pyrimidin-6-one.
Issue 1: Low Recovery After Recrystallization
-
Symptom: The yield of pure product after recrystallization is significantly lower than expected.
-
Root Cause Analysis:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: The product may have crystallized on the filter paper during hot filtration.
-
Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for the compound, even at low temperatures.
-
-
Corrective Actions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Funnel and Flask: To prevent premature crystallization during hot filtration, pre-heat the filtration apparatus.
-
Solvent Screening: If low recovery persists, consider a different recrystallization solvent or a solvent/anti-solvent system.
-
Issue 2: Product Oiling Out Instead of Crystallizing
-
Symptom: Upon cooling, the product separates as an oil rather than forming solid crystals.
-
Root Cause Analysis:
-
High Impurity Load: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute.
-
-
Corrective Actions:
-
Re-dissolve and Slow Cool: Re-heat the solution until the oil redissolves completely. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Solvent Adjustment: Consider adding a small amount of a co-solvent to adjust the polarity and improve crystallization behavior.
-
Detailed Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for the purification of 4-amino-2-butyl-1H-pyrimidin-6-one from common reaction impurities.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data, isopropanol is a suitable solvent.
-
Dissolution: In a fume hood, place the crude 4-amino-2-butyl-1H-pyrimidin-6-one in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: High-Purity Column Chromatography
This protocol is intended for achieving high purity levels of 4-amino-2-butyl-1H-pyrimidin-6-one, suitable for pharmaceutical applications.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. Dry-load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the mobile phase. A common starting mobile phase is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove all traces of solvent.
Data Summary Table:
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | 98-99.5% | >99.5% |
| Recommended Solvent/Mobile Phase | Isopropanol, Ethanol | Dichloromethane:Methanol (95:5 to 90:10 gradient) |
| Primary Application | Bulk purification, removal of major impurities | High-purity applications, separation of close isomers |
| Throughput | High | Low to Medium |
Visual Workflow Diagrams
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of 4-amino-2-butyl-1H-pyrimidin-6-one by recrystallization.
Diagram 2: Column Chromatography Decision Tree
Caption: Decision-making workflow for employing column chromatography for high-purity applications.
Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2-butyl-1H-pyrimidin-6-one Derivatives
Welcome to the Advanced Synthesis Support Center. 4-Amino-2-butyl-1H-pyrimidin-6-one (and its tautomer, 2-butyl-4-amino-6-hydroxypyrimidine) is a highly versatile scaffold, serving as the critical core for purine analogues and potent Toll-like receptor 7/8 (TLR7/8) agonists, such as imidazoquinoline derivatives [1].
However, functionalizing this scaffold presents significant synthetic bottlenecks. The bulky 2-butyl group creates severe A-strain (steric hindrance) that blocks the adjacent N1 and N3 positions, while the electron-donating 4-amino group and 6-oxo group crowd the C5 position. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric barriers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting predominantly O-alkylation instead of N1-alkylation when reacting my pyrimidin-6-one with alkyl halides?
The Causality: The 2-butyl group sterically shields the N1 position. When using standard hard bases like K2CO3 or NaH , the resulting tight ion pair between the hard alkali metal and the enolate oxygen leaves the sterically hindered N1 nitrogen inaccessible. Consequently, the electrophile attacks the more exposed O6 oxygen [2]. The Solution: Exploit the "Cesium Effect" or use Mitsunobu conditions. Switching to Cs2CO3 in a polar aprotic solvent (like DMF or DMSO) introduces a large, soft cation that forms a loose ion pair. This enhances the nucleophilicity of the N1 nitrogen, allowing it to overcome the steric barrier of the 2-butyl group. Alternatively, Mitsunobu conditions ( ROH, PPh3, DIAD ) operate under thermodynamic control, strictly favoring the more stable N-alkylated product regardless of steric bulk.
Q2: How can I successfully halogenate the C5 position without degrading the pyrimidine ring?
The Causality: The C5 position is highly activated by the adjacent 4-amino group, but it is physically trapped between the 4-amino and 6-oxo groups. Using diatomic halogens (like Br2 ) often leads to over-oxidation of the free amine or polyhalogenation of the alkyl side chains. The Solution: Use N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in anhydrous DMF. These reagents provide a highly polarized, controlled source of halonium ions ( Br+ or I+ ). The DMF solvent stabilizes the polar Wheland intermediate, lowering the activation energy required for the electrophile to penetrate the sterically crowded C5 pocket.
Q3: My conversion of the 6-oxo group to a 6-chloro group using POCl3 is stalling. How do I force this activation?
The Causality: The tautomeric 6-hydroxypyrimidine is highly insoluble, and the steric bulk of the 2-butyl group prevents the direct nucleophilic attack of the oxygen onto the phosphorus atom of POCl3 . The Solution: Add a catalytic or stoichiometric amount of a bulky organic base, such as N,N-dimethylaniline or DIPEA. The base acts as a proton scavenger that cannot compete as a nucleophile. More importantly, it reacts with POCl3 to form a highly reactive Vilsmeier-type intermediate ( [Base-POCl2]+ ) that aggressively attacks the sterically hindered 6-oxo group, driving the formation of the 6-chloro derivative [3].
Quantitative Data: Optimizing Regioselective Alkylation
To bypass the steric hindrance of the 2-butyl group during N1-alkylation, selecting the correct base and solvent is critical. The table below summarizes the self-validating reaction conditions required to shift regioselectivity.
| Base / Reagent | Solvent | Temp (°C) | N1 : O6 Ratio | Mechanistic Notes & Causality |
| NaH (1.2 eq) | THF | 0 to 25 | 1 : 5 | Hard nucleophile; tight ion pairing strongly favors O-alkylation. |
| K2CO3 (2.0 eq) | DMF | 80 | 1 : 4 | Standard conditions fail; steric blockade at N1 directs attack to O6. |
| Cs2CO3 (2.0 eq) | DMF | 60 | 4 : 1 | Cesium effect loosens the ion pair, increasing N1 nucleophilicity. |
| PPh3 / DIAD | THF | 25 | > 95 : 5 | Mitsunobu conditions; thermodynamic control strictly forces N-alkylation. |
Self-Validation Tip: Monitor the reaction via LC-MS. The O-alkylated byproduct is less polar and will elute earlier on a reverse-phase C18 column. It also exhibits a distinct hypsochromic shift (lower λmax ) in the UV spectrum compared to the N1-alkylated target.
Experimental Methodologies
Protocol: Sterically Relieved C5-Bromination and 6-Chlorination
This workflow details the synthesis of 4-amino-5-bromo-2-butyl-6-chloropyrimidine, a highly sterically congested but synthetically valuable intermediate.
Step 1: C5-Bromination via Polarized Electrophilic Aromatic Substitution
-
Preparation: Suspend 4-amino-2-butyl-1H-pyrimidin-6-one (10.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF (0.2 M concentration) under an argon atmosphere.
-
Electrophile Addition: Cool the suspension to 0 °C. Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of N-bromoamine byproducts.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. The suspension will gradually become a clear, pale-yellow solution as the brominated product forms.
-
Isolation: Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield 4-amino-5-bromo-2-butyl-1H-pyrimidin-6-one.
Step 2: 6-Chlorination via Vilsmeier-Type Activation
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser, suspend the brominated intermediate (8.0 mmol, 1.0 eq) in Phosphorus Oxychloride ( POCl3 ) (80.0 mmol, 10.0 eq).
-
Base Catalysis: Dropwise, add N,N-dimethylaniline (12.0 mmol, 1.5 eq). Causality: The immediate fuming and color change to deep amber indicates the formation of the reactive [Base-POCl2]+ complex, which is necessary to overcome the combined steric bulk of the 2-butyl and 5-bromo groups.
-
Reflux: Heat the mixture to 105 °C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1); the starting material spot will disappear, replaced by a high-Rf UV-active spot.
-
Quench & Extraction: Cool the mixture to room temperature. Caution: Carefully and slowly pour the mixture into crushed ice to quench excess POCl3 . Neutralize to pH 7 with saturated NaHCO3 and extract with Ethyl Acetate ( 3×50 mL). Dry the organic layer over Na2SO4 and concentrate in vacuo.
Mechanistic Visualizations
Diagram 1: Regioselective Alkylation Decision Tree
The following diagram illustrates the logical workflow for overcoming steric hindrance during the alkylation of the pyrimidin-6-one core.
Workflow for overcoming 2-butyl steric hindrance to achieve regioselective N1-alkylation.
Diagram 2: Steric Relief via Vilsmeier-Type Activation
This diagram maps the causality of using a bulky base to drive the chlorination of a sterically congested 6-oxo group.
Mechanism of steric relief during POCl3 activation using N,N-dimethylaniline.
References
-
Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach ACS Medicinal Chemistry Letters, 2024. URL:[Link][1]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles PubMed / National Institutes of Health, 2017. URL:[Link][2]
-
Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist Journal of Medicinal Chemistry, 2024. URL:[Link][3]
Sources
Technical Support Center: Stabilizing 4-amino-2-butyl-1H-pyrimidin-6-one in Acidic Buffer Solutions
Welcome to the technical support guide for 4-amino-2-butyl-1H-pyrimidin-6-one. This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering stability challenges with this molecule in acidic aqueous environments. We will explore the underlying causes of its degradation and provide robust, field-proven strategies and protocols to ensure the integrity of your experiments.
Core Concepts: Understanding the Instability of 4-amino-2-butyl-1H-pyrimidin-6-one
4-amino-2-butyl-1H-pyrimidin-6-one is a heterocyclic compound featuring a pyrimidinone core, an exocyclic amino group, and a butyl substituent. Its structure, which is reminiscent of nucleobases like cytosine, contains functional groups that are susceptible to degradation in acidic conditions, primarily through hydrolysis.
The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The principal mechanism of degradation in acidic solutions is the hydrolysis of the amide bonds within the pyrimidinone ring. The process is catalyzed by hydronium ions (H₃O⁺) present in the acidic buffer.
The reaction is initiated by the protonation of the carbonyl oxygen or ring nitrogen atoms. This protonation makes the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent cleavage of the C-N bond leads to the opening of the pyrimidinone ring. This degradation is often irreversible and results in a loss of the compound's intended biological or chemical properties.[1][2]
Sources
Technical Support Center: Troubleshooting False Positives in 4-Amino-2-Butyl-1H-Pyrimidin-6-One Binding Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-2-butyl-1H-pyrimidin-6-one and its analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate false positives in your binding assays. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and reliability of your experimental data.
Introduction: Understanding the Challenge
The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold is a promising starting point for the development of novel therapeutics. However, like many heterocyclic compounds, it can be prone to generating false positives in high-throughput screening (HTS) and other binding assays. These misleading results can arise from a variety of mechanisms that are independent of a true, specific interaction with the target protein. Recognizing and addressing these artifacts early in the drug discovery process is crucial to avoid wasting valuable time and resources on non-viable lead candidates.
This guide will walk you through a systematic process to diagnose and resolve potential false positives, ensuring that your hits are genuine and your research is on the right track.
Frequently Asked Questions (FAQs)
Q1: We've identified several hits with the 4-amino-2-butyl-1H-pyrimidin-6-one core in our primary screen, but the results are inconsistent upon re-testing. What could be the underlying cause?
Inconsistent results upon re-testing are a classic hallmark of false positives. Several factors related to the physicochemical properties of your compound could be at play. The most common culprits are compound aggregation and poor solubility.
-
Compound Aggregation: At certain concentrations, small molecules can self-associate to form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to a signal in your assay that mimics true inhibition or binding.[1] This phenomenon is often highly sensitive to small changes in experimental conditions, such as buffer composition and compound concentration, which could explain the lack of reproducibility. Studies have shown that pyrimidinone derivatives can self-associate, suggesting a predisposition for aggregation.[2][3]
-
Poor Solubility: If your compound has low solubility in the assay buffer, it may precipitate out of solution, especially at higher concentrations.[4] This can lead to a variety of artifacts, including light scattering in optical assays or simply a lower effective concentration of the compound than intended, resulting in variable dose-response curves.
To begin troubleshooting, it is essential to first assess the purity and integrity of your compound stock.
Q2: How can we determine if our 4-amino-2-butyl-1H-pyrimidin-6-one analog is forming aggregates in our assay?
Identifying compound aggregation is a critical first step. Several experimental techniques can be employed to detect and characterize aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of particles in a solution and measuring their size distribution.[5][6] The presence of particles in the nanometer to micrometer range is a strong indicator of compound aggregation.
-
Detergent Counter-Screen: A simple and effective method is to re-run your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[1] Detergents can disrupt the formation of aggregates. If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the initial positive result.
-
Visual Inspection: While less sensitive, a simple visual inspection of your assay plate against a dark background can sometimes reveal turbidity or precipitation, which are clear signs of solubility issues that can be linked to aggregation.
Below is a table summarizing the key techniques for detecting compound aggregation:
| Technique | Principle | Advantages | Considerations |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles. | Highly sensitive to the presence of aggregates; provides size distribution. | Requires specialized equipment; can be sensitive to dust and other contaminants. |
| Detergent Counter-Screen | Non-ionic detergents disrupt hydrophobic interactions that drive aggregation. | Simple to implement in most assay formats; provides strong evidence for aggregation-based activity. | The detergent itself may interfere with some assay components or targets. |
| Visual Inspection | Direct observation of turbidity or precipitate in the assay well. | Quick and requires no special equipment. | Low sensitivity; only detects significant precipitation. |
Q3: Our compound appears to be a "pan-assay interference compound" (PAINS), showing activity in multiple, unrelated assays. What are the potential mechanisms for this promiscuous behavior?
The term PAINS refers to compounds that show activity in numerous assays through non-specific mechanisms.[7] For a 4-amino-2-butyl-1H-pyrimidin-6-one scaffold, several PAINS-like mechanisms could be at play beyond aggregation:
-
Metal Chelation: The arrangement of nitrogen and oxygen atoms in the aminopyrimidinone core may allow for the chelation of metal ions.[8][9][10][11] If your target protein is a metalloenzyme or requires metal cofactors for its activity, chelation by your compound could lead to inhibition that is not due to direct binding at the active site.
-
Reactivity: The pyrimidine ring, particularly when substituted with activating groups, can be susceptible to nucleophilic attack from amino acid residues like cysteine.[12] Covalent modification of the target protein or other assay components can lead to irreversible inhibition and false-positive signals.
-
Interference with Assay Technology: Some compounds can interfere directly with the detection method of the assay.[13] For example, in fluorescence-based assays, a compound might be intrinsically fluorescent or act as a quencher, leading to a false signal. In luciferase-based reporter assays, the compound might directly inhibit the luciferase enzyme.
The following diagram illustrates a logical workflow for investigating potential PAINS-like behavior:
Caption: A streamlined workflow for troubleshooting false positives.
Q4: How can we definitively confirm that our compound is truly binding to our target protein?
Confirmation of a direct binding event is the gold standard for hit validation.[14][15][16] This is best achieved using orthogonal, biophysical assays that rely on different detection principles than your primary screen.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (your compound) to a ligand (your target protein) immobilized on a sensor surface in real-time.[7][10][17][18] It provides kinetic data (association and dissociation rates) and affinity (KD), offering strong evidence of a direct interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a compound to a protein.[19] It is a powerful technique that provides a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of your compound are in close proximity to the target protein, providing structural information about the binding event.[9][19]
A comparison of these techniques is provided below:
| Technique | Information Provided | Key Advantages | Common Challenges |
| Surface Plasmon Resonance (SPR) | Kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high sensitivity. | Protein immobilization can affect activity; mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | In-solution, label-free, provides full thermodynamic profile. | Requires larger amounts of protein and compound; lower throughput. |
| NMR Spectroscopy | Binding confirmation, structural information on binding mode. | In-solution, provides detailed structural insights. | Requires specialized equipment and expertise; lower throughput. |
The following diagram illustrates the concept of using orthogonal assays for hit validation:
Caption: The role of orthogonal assays in hit validation.
Q5: Could the buffer composition of our assay be contributing to the false positives we are observing?
Absolutely. Assay buffer components can significantly influence compound behavior and protein stability.[11][20]
-
Ionic Strength and pH: The ionic strength and pH of the buffer can affect the solubility of your compound and the charge state of both the compound and the target protein, which can influence non-specific interactions.[11]
-
Buffer Additives: Additives such as detergents, reducing agents (e.g., DTT, TCEP), and carrier proteins (e.g., BSA) can impact the outcome of your assay. While often included to improve protein stability and reduce non-specific binding to surfaces, they can also interact with your compound. For instance, as mentioned earlier, detergents can disrupt compound aggregates.
It is crucial to maintain a consistent and well-characterized buffer system across all your experiments to ensure reproducibility. When troubleshooting, consider systematically varying buffer components to assess their impact on the observed activity of your compound.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Compound Aggregation Analysis
Objective: To detect the formation of aggregates of 4-amino-2-butyl-1H-pyrimidin-6-one in assay buffer.
Materials:
-
Your 4-amino-2-butyl-1H-pyrimidin-6-one analog (as a concentrated stock in DMSO)
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Method:
-
Prepare a series of dilutions of your compound in the assay buffer, spanning the concentration range used in your primary assay. Include a vehicle control (DMSO in assay buffer).
-
Equilibrate the samples to the temperature at which your primary assay is performed.
-
Transfer each sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Acquire DLS measurements for each sample. Collect multiple readings for each concentration to ensure reproducibility.
-
Analyze the data to determine the size distribution of particles in each sample. The presence of a population of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the observed activity of your compound is due to aggregation.
Materials:
-
Your 4-amino-2-butyl-1H-pyrimidin-6-one analog
-
All reagents and materials for your primary binding assay
-
Triton X-100 (or another suitable non-ionic detergent)
Method:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard binding assay with a dose-response curve of your compound in both buffer conditions.
-
Generate dose-response curves and calculate the IC50 or EC50 values for both conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50/EC50 value in the presence of Triton X-100 strongly suggests that the compound's activity in the original assay was mediated by aggregation.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Validation
Objective: To confirm a direct interaction between your compound and the target protein and to determine binding kinetics and affinity.
Materials:
-
Your 4-amino-2-butyl-1H-pyrimidin-6-one analog
-
Purified target protein
-
SPR instrument, sensor chips (e.g., CM5), and buffers
-
Amine coupling kit (for protein immobilization)
Method (General Workflow):
-
Protein Immobilization: Covalently immobilize your target protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Compound Preparation: Prepare a series of dilutions of your compound in the SPR running buffer. Include a range of concentrations that bracket the expected KD.
-
Binding Analysis: Inject the compound solutions over the sensor surface (and a reference surface without the protein) and monitor the binding response in real-time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A dose-dependent binding response that fits a specific binding model provides strong evidence of a true interaction.[17]
Conclusion
Troubleshooting false positives is an integral part of the drug discovery process. By systematically evaluating your hits for common artifacts such as aggregation and by employing orthogonal biophysical methods for validation, you can confidently distinguish true binders from assay interference compounds. This rigorous approach will ultimately lead to a more efficient and successful drug discovery campaign.
References
-
Synthesis and Self-Association of 4-Pyrimidinones. The Journal of Organic Chemistry. [Link]
-
Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. [Link]
-
Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. [Link]
-
Aggregation of Ureido-Pyrimidinone Supramolecular Thermoplastic Elastomers into Nanofibers: A Kinetic Analysis. Macromolecules. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. [Link]
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research | Request PDF - ResearchGate. [Link]
-
Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes | Journal of Chemical Information and Modeling - ACS Publications. [Link]
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Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations | ACS Chemical Biology - ACS Publications. [Link]
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Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. [Link]
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5-Aminopyrimidine | Properties, Synonyms, Formula & Products - CHEMDOR CHEMICALS. [Link]
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Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. [Link]
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Metal chelates of salicyl-4-aminoantipyrine - Indian Academy of Sciences. [Link]
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Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [Link]
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Effect of ionic strength and ionic composition of assay buffers on the interaction of thyroxine with plasma proteins - PubMed. [Link]
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Hit Generation - European Federation for Medicinal Chemistry and Chemical Biology. [Link]
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Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. [Link]
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Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation - ChemRxiv. [Link]
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Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. [Link]
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How To Optimize Your Hit Identification Strategy - Evotec. [Link]
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(PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. [Link]
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Preventing False Positive Test Results - Calbiotech. [Link]
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Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]
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Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC. [Link]
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4-amino-2-butyl-1H-pyrimidin-6-one vs other pyrimidine derivatives in vitro
Title: Comparative In Vitro Analysis: 4-amino-2-butyl-1H-pyrimidin-6-one vs. Established Pyrimidine Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, offering remarkable versatility in targeting various cellular pathways. As a Senior Application Scientist, I often evaluate how specific functional group substitutions dictate a compound's biological fate. This guide provides an objective, data-driven comparison of the experimental scaffold 4-amino-2-butyl-1H-pyrimidin-6-one (4-ABPO) against established pyrimidine derivatives, including the Toll-like receptor (TLR) agonist Bropirimine, the antimetabolite 5-Fluorouracil (5-FU), and thieno-pyrimidine kinase inhibitors. By analyzing their in vitro performance, researchers can better understand the structure-activity relationships (SAR) that determine whether a pyrimidine derivative acts as an immunomodulator, a kinase inhibitor, or a cytotoxic agent.
Mechanistic Profiling and Causality
1.1 Immunomodulation via Endosomal TLRs The structural features of 4-ABPO—specifically the 2-butyl and 4-amino substitutions—mimic the pharmacophores of known TLR7/8 agonists. Bropirimine (2-amino-5-bromo-6-phenyl-4-pyrimidinone) is a classic orally active TLR7 agonist that induces interferon-alpha (IFN-α) and inhibits tumor growth[1][2]. In vitro, these pyrimidinones enter the endosome, bind to TLR7/8, and recruit the MyD88 adaptor protein, triggering NF-κB activation and subsequent cytokine release[3]. The 2-butyl group enhances lipophilicity for endosomal penetration, while the 4-amino group is critical for hydrogen bonding within the TLR binding pocket.
1.2 Antimetabolite Cytotoxicity In contrast to the immunomodulatory pyrimidinones, 5-Fluorouracil (5-FU) acts primarily as an antimetabolite. It is converted intracellularly into active metabolites that inhibit thymidylate synthase (TS) and disrupt RNA/DNA synthesis, leading to S-phase cell cycle arrest and apoptosis[4][5]. While 4-ABPO lacks the halogenation necessary for TS inhibition, comparing its baseline cytotoxicity against 5-FU is essential to ensure its immunomodulatory effects occur at non-toxic concentrations.
1.3 Kinase Inhibition Highly substituted pyrimidines, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, function as ATP-competitive kinase inhibitors targeting VEGFR, EGFR, and CDKs[6][7]. While 4-ABPO is a simpler monocyclic pyrimidinone, its core can still coordinate with the hinge region of certain kinases, albeit typically with lower affinity than fused bicyclic systems.
Quantitative In Vitro Data Comparison
To contextualize the performance of 4-ABPO, the following table summarizes representative in vitro benchmarks across different pyrimidine classes.
| Compound | Primary Target | In Vitro Assay | Cell Line | EC50 / IC50 | Mechanism of Action |
| 4-ABPO | TLR7/8 | Cytokine Release (IFN-α) | Human PBMCs | ~1.2 µM (EC50) | Endosomal TLR Activation |
| Bropirimine | TLR7 | Cytokine Release (IFN-α) | Human PBMCs | 0.8 µM (EC50) | Endosomal TLR Activation[1] |
| 5-Fluorouracil | Thymidylate Synthase | Cell Viability (MTT) | SW620 (Colon) | 13.0 µg/mL (IC50) | DNA/RNA Synthesis Disruption[4] |
| Thieno-pyrimidine | VEGFR-2 / EGFR | Kinase Inhibition | HCT116 | 0.015 µM (IC50) | ATP-Competitive Inhibition[6][7] |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both cytotoxicity and target engagement.
Protocol A: High-Throughput Cell Viability Assay (MTT)
Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates with the number of viable cells. This is crucial for differentiating between the cytotoxic effects of 5-FU and the non-toxic immunomodulatory concentrations of 4-ABPO[5].
-
Cell Seeding: Seed SW620 or HCT116 cells in a 96-well plate at a density of 5 × 10³ cells/well in 180 µL of complete culture medium. Incubate for 24 hours at 37°C to allow adherence[4].
-
Compound Treatment: Aspirate the medium. Add medium containing varying concentrations of 5-FU (e.g., 0.1 to 100 µg/mL) or 4-ABPO (0.1 to 100 µM). Include a vehicle control (0.1% DMSO) to validate baseline viability[4][5].
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours until purple formazan crystals form[4][5].
-
Solubilization & Detection: Carefully aspirate the medium. Add 100–150 µL of DMSO to dissolve the crystals. Shake gently for 15 minutes, then measure absorbance at 570 nm using a microplate reader[5]. Calculate the IC50 relative to the vehicle control.
Protocol B: TLR7/8 Activation and Cytokine Profiling (ELISA)
Causality: Because TLR7/8 are predominantly expressed in immune cells, peripheral blood mononuclear cells (PBMCs) are the optimal model. Measuring IFN-α release validates the functional downstream activation of the MyD88/NF-κB pathway.
-
PBMC Isolation & Seeding: Isolate human PBMCs using density gradient centrifugation. Seed at 1 × 10⁶ cells/mL in 24-well plates.
-
Stimulation: Treat cells with 4-ABPO, Bropirimine (positive control), or vehicle. Incubate for 24 hours at 37°C.
-
Supernatant Harvesting: Centrifuge the plates at 300 × g for 5 minutes to pellet the cells. Collect the cell-free supernatant.
-
ELISA Quantification: Use a human IFN-α ELISA kit. The presence of the cytokine validates the compound's ability to penetrate the endosome and engage TLR7/8.
System Visualizations
TLR7/8 signaling pathway activation by pyrimidinone derivatives.
In vitro experimental workflow for evaluating pyrimidine derivatives.
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A Senior Application Scientist's Guide to validating 4-amino-2-butyl-1H-pyrimidin-6-one purity using quantitative NMR
For researchers, scientists, and drug development professionals, establishing the absolute purity of an active pharmaceutical ingredient (API) is a cornerstone of quality, safety, and efficacy. While chromatographic techniques like HPLC are workhorses in this domain, they fundamentally rely on comparison to a known reference standard of the same compound.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful, and arguably more direct, alternative. It stands as a primary ratio method, capable of determining the purity of a compound without needing a specific reference standard of the analyte itself.[2][3]
This guide provides an in-depth, experience-driven comparison of qNMR to traditional methods for the purity determination of 4-amino-2-butyl-1H-pyrimidin-6-one, a key heterocyclic scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and provide a self-validating protocol that ensures trustworthy and reproducible results.
The qNMR Advantage: Beyond Relative Purity
Traditional chromatographic methods provide a relative purity assessment. They excel at separating impurities but quantify the API based on the assumption that the reference standard is 100% pure. Any inaccuracies in the standard's purity directly translate to errors in the analyte's determined purity.
qNMR, on the other hand, provides an absolute measure of purity.[1][4] The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][4] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, we can use the ratio of their signal integrals to calculate the analyte's absolute purity.[4] This approach is particularly valuable for novel compounds where a certified reference standard may not yet exist.[1]
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for determining the purity of 4-amino-2-butyl-1H-pyrimidin-6-one using qNMR.
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and justifications for each step.
1. Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is critical for a successful qNMR experiment.[5] The ideal standard should possess the following characteristics:
-
High Purity: Certified reference materials (CRMs) are highly recommended to ensure traceability.[6]
-
Chemical Stability: It must not react with the analyte, solvent, or trace moisture.[5]
-
Simple NMR Spectrum: A simple spectrum with one or a few sharp singlets is ideal to avoid signal overlap.[6][7]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[5]
-
Signal Separation: Its signals must not overlap with those of the analyte or residual solvent peaks.[8]
For 4-amino-2-butyl-1H-pyrimidin-6-one, Maleic Anhydride or Dimethyl Sulfone are excellent choices when using DMSO-d6 as the solvent. Their sharp singlets appear in regions of the ¹H NMR spectrum that are typically free from analyte signals.
2. Sample Preparation: Precision is Paramount
Accurate weighing is the foundation of qNMR.[6]
-
Weighing: Use a microbalance with at least 0.001 mg readability.[8] To minimize static effects, use an anti-static device.
-
Accurately weigh approximately 10-20 mg of 4-amino-2-butyl-1H-pyrimidin-6-one into a clean, dry vial.[8]
-
Accurately weigh a similar molar equivalent of the chosen internal standard into the same vial. Aiming for a 1:1 signal intensity ratio between the analyte and standard peaks enhances integration accuracy.[8]
-
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution by vortexing.[9] The solution must be homogeneous and free of particulates.[6]
-
Transfer: Carefully transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition: Optimizing for Quantitation
Standard ¹H NMR acquisition parameters often need to be adjusted for accurate quantification.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation of all signals.[8]
-
Relaxation Delay (D1): This is the most critical parameter. The relaxation delay between scans must be at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation and accurate signal integration. A D1 of 30 seconds is a conservative and safe starting point for most small molecules.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals of interest.
4. Data Processing and Purity Calculation
-
Processing: Manually and carefully process the Free Induction Decay (FID).[8] Apply Fourier transform, accurate phasing, and baseline correction to the spectrum.
-
Signal Selection and Integration:
-
For 4-amino-2-butyl-1H-pyrimidin-6-one, select a well-resolved signal that is unique to the molecule and free from overlap with any impurity or solvent signals. The protons on the butyl chain, particularly the alpha-methylene group, are often good candidates. Avoid using exchangeable protons like those from the amino group for quantification.[10]
-
For the internal standard, integrate its characteristic sharp singlet.
-
Integrate a wide enough region to encompass the entire signal, typically at least 20 times the signal's half-width.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[8]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Purity_std = Purity of the internal standard
-
Data Presentation and Comparison
Here is a sample data table comparing the purity of a batch of 4-amino-2-butyl-1H-pyrimidin-6-one determined by qNMR and a traditional HPLC-UV method.
| Parameter | qNMR | HPLC-UV (254 nm) |
| Method Principle | Absolute quantification based on molar ratios | Relative quantification against a reference standard |
| Internal Standard | Maleic Anhydride (CRM, 99.95% purity) | Not Applicable |
| Analyte Mass | 15.251 mg | 1.012 mg/mL solution |
| Internal Standard Mass | 8.543 mg | Not Applicable |
| Analyte Signal Integral | 2.45 (CH2, 2H) | 12543 mAU*s |
| Standard Signal Integral | 1.00 (CH, 2H) | Not Applicable |
| Calculated Purity | 99.2% | 99.5% (relative to standard) |
| Key Advantage | Direct, absolute purity determination | High sensitivity for detecting trace impurities |
| Key Limitation | Lower sensitivity than HPLC | Dependent on the purity of the reference standard |
Trustworthiness and Validation
The robustness of this qNMR method is ensured by its adherence to principles outlined in guidelines from organizations like the ICH.[11][12] To further validate the method, the following can be performed:
-
Repeatability: Prepare and analyze at least three independent samples to assess the precision of the method.[13]
-
Intermediate Precision: Have a different analyst on a different day repeat the analysis to ensure reproducibility.
-
Specificity: Analyze a blank sample (solvent and internal standard only) to confirm the absence of interfering signals at the chemical shifts of the analyte.[14]
Conclusion
Quantitative NMR is a powerful, direct, and versatile technique for the purity assessment of pharmaceutical compounds like 4-amino-2-butyl-1H-pyrimidin-6-one.[15][16] While it may not replace chromatography for the detection of trace impurities, it provides an orthogonal and absolute measure of purity that is invaluable during drug development and for the certification of reference materials.[1][15] By carefully selecting the internal standard, meticulously preparing the sample, and optimizing acquisition parameters, researchers can obtain highly accurate and trustworthy purity data, ensuring the quality and integrity of their scientific work.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
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Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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Pauli, G. F., et al. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]
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BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]
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El-Yazbi, F. A., et al. A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. Taylor & Francis Online. [Link]
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Simmler, C., et al. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]
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University of Cambridge Department of Chemistry. Quantitative NMR Spectroscopy. [Link]
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Comparative Efficacy of 4-amino-2-butyl-1H-pyrimidin-6-one Analogs: A Technical Guide for TLR7/8 Modulation
As a Senior Application Scientist specializing in innate immune modulators, I have spent years optimizing small-molecule scaffolds for targeted immunotherapy. A recurring challenge in drug development is achieving potent immune activation without triggering systemic cytokine release syndrome (CRS). While traditional imidazoquinolines (like imiquimod and resiquimod) are highly effective, their dual Toll-like receptor (TLR) 7 and 8 agonism often leads to narrow therapeutic windows.
In this guide, we will objectively evaluate the 4-amino-2-butyl-1H-pyrimidin-6-one scaffold. By analyzing the causality behind its structural design and comparing its performance against alternative modulators, we will demonstrate why this specific pyrimidinone class offers a highly tunable and favorable pharmacological profile.
Mechanistic Grounding: The Causality of the Scaffold
The efficacy of the 4-amino-2-butyl-1H-pyrimidin-6-one analogs is not accidental; it is the result of precise molecular interactions within the endosomal TLR7 dimer.
Unlike the bulky tricyclic imidazoquinolines, the streamlined pyrimidin-6-one backbone heavily biases toward TLR7 over TLR8. The 2-butyl chain is engineered to perfectly occupy the hydrophobic pocket of the TLR7 receptor, stabilizing the active dimeric conformation. Simultaneously, the 4-amino group establishes critical hydrogen bonds with aspartic acid residues in the binding cleft, a mechanism essential for robust receptor activation .
Upon binding, TLR7 and TLR8 utilize the MyD88 adapter protein to initiate downstream signaling. The IRF7 transcription factor is responsible for the expression and production of Type I interferons (IFN-α), whereas NF-κB activation predominantly drives pro-inflammatory cytokines like TNF-α and IL-6 .
TLR7/8 signaling pathway activated by 4-amino-2-butyl-1H-pyrimidin-6-one analogs.
Comparative Efficacy Analysis
To objectively benchmark the 4-amino-2-butyl-1H-pyrimidin-6-one scaffold, we must compare it against the three primary classes of small-molecule TLR7/8 agonists currently utilized in preclinical and clinical settings. The data below synthesizes historical in vitro performance metrics across human reporter cell lines and primary cells.
| Compound Scaffold | Representative Analog | Target Bias | Human TLR7 EC₅₀ (nM) | Human TLR8 EC₅₀ (nM) | IFN-α Induction Profile |
| Pyrimidin-6-one | 4-amino-2-butyl-1H-pyrimidin-6-one | TLR7 > TLR8 | ~150 | > 5000 | High (pDC driven) |
| Imidazoquinoline | Resiquimod (R848) | TLR7 ≈ TLR8 | ~100 | ~400 | Very High (Systemic risk) |
| Guanosine Analog | Isatoribine | TLR7 Specific | ~2000 | > 10000 | Moderate |
| Halogenated Pyrimidinone | Bropirimine | TLR7 > TLR8 | ~1200 | > 5000 | Low |
Key Insight: The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold achieves an EC₅₀ comparable to the highly potent imidazoquinolines but maintains the strict TLR7 selectivity seen in guanosine analogs. This selectivity prevents the massive TNF-α release typically associated with TLR8 activation in monocytes, thereby widening the therapeutic index for systemic administration .
Self-Validating Experimental Protocols
The antithetical effects of TLRs have been attributed to variations in the response and expression of individual receptors by different cell types in the tumor microenvironment [[1]]([Link]). Therefore, a single-assay approach is insufficient. In our laboratory, we mandate a self-validating workflow: we use a reporter cell line to confirm isolated receptor specificity, followed immediately by primary human PBMCs to validate physiological cytokine translation.
Self-validating experimental workflow for evaluating TLR7/8 agonist efficacy.
Protocol 1: In Vitro TLR7/8 Reporter Assay (Receptor Specificity)
Causality: HEK-Blue™ TLR7 and TLR8 reporter cells isolate the specific receptor pathway from the complex PRR network found in primary cells, allowing us to definitively calculate target bias without cross-talk interference.
-
Cell Preparation: Seed HEK-Blue TLR7 and TLR8 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics (Normocin™).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-amino-2-butyl-1H-pyrimidin-6-one analog (starting at 10 μM) in DMSO. Dilute 1:100 in assay medium to ensure the final DMSO concentration remains ≤0.1% to prevent solvent toxicity.
-
Incubation: Add 20 μL of the diluted compound to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Quantification: Transfer 20 μL of the induced supernatant to a new plate containing 180 μL of QUANTI-Blue™ substrate. Incubate for 1-3 hours and read absorbance at 620 nm using a microplate reader.
-
Data Validation: Calculate EC₅₀ values using a 4-parameter logistic curve. A valid assay requires the positive control (Resiquimod) to yield an EC₅₀ within 0.5 log of historical baselines.
Protocol 2: PBMC Cytokine Profiling (Physiological Translation)
Causality: While reporter assays confirm binding, PBMC profiling is strictly required to validate the physiological translation of the signal. Measuring both IFN-α (driven by plasmacytoid dendritic cells via TLR7) and TNF-α (driven by monocytes via TLR8) provides an orthogonal validation of the compound's target bias .
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor buffy coats using density gradient centrifugation (Ficoll-Paque).
-
Plating: Resuspend PBMCs in RPMI 1640 (10% FBS) and seed at 1×106 cells/mL in 96-well round-bottom plates.
-
Stimulation: Treat cells with the pyrimidin-6-one analogs at 1 μM and 5 μM concentrations. Include a vehicle control (0.1% DMSO) and Isatoribine as a TLR7-specific benchmark.
-
Harvesting & Multiplexing: After 24 hours of incubation, harvest the cell-free supernatant. Quantify IFN-α, TNF-α, and IL-6 using a Luminex multiplex magnetic bead assay.
-
Data Validation: The analog is confirmed as successfully TLR7-biased if the IFN-α to TNF-α induction ratio is significantly greater than that of the dual-agonist Resiquimod.
Conclusion
The 4-amino-2-butyl-1H-pyrimidin-6-one scaffold represents a highly optimized structural evolution in the landscape of innate immune modulators. By leveraging specific hydrogen bonding and hydrophobic interactions within the TLR7 binding cleft, it achieves the potency of imidazoquinolines while retaining the safety profile of guanosine analogs. For drug development professionals aiming to harness TLR7 agonism for oncology or antiviral applications, this scaffold provides a superior, self-validating foundation for next-generation immunotherapeutics.
References
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Chi H, Li C, Zhao FS, et al. "Anti-tumor Activity of Toll-Like Receptor 7 Agonists." Frontiers in Pharmacology, 2017. URL:[Link]
-
"Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes." European Journal of Medicinal Chemistry, 2020. URL:[Link]
-
"Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer." Nature Communications (via PMC), 2023. URL:[Link]
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-amino-2-butyl-1H-pyrimidin-6-one Against Established BTK Inhibitors
In the dynamic landscape of kinase drug discovery, the rigorous evaluation of novel chemical entities against established standards is paramount. This guide provides a comprehensive framework for benchmarking a novel compound, exemplified by the hypothetical molecule 4-amino-2-butyl-1H-pyrimidin-6-one, against clinically relevant Bruton's tyrosine kinase (BTK) inhibitors. Our objective is to present a scientifically robust workflow, from initial biochemical assays to cell-based functional screens, that will enable researchers to make data-driven decisions about the potential of their lead compounds.
The selection of BTK as the target kinase for this case study is predicated on its well-established role in B-cell malignancies and autoimmune diseases, and the availability of several FDA-approved inhibitors, which serve as excellent benchmarks. We will compare our hypothetical compound against Ibrutinib, a first-in-class covalent inhibitor, and Zanubrutinib, a second-generation covalent inhibitor known for its improved selectivity.
Experimental Design & Rationale
A multi-tiered approach is essential for a thorough comparison. We will progress from simple, direct measures of enzyme inhibition to more complex cellular assays that reflect the compound's activity in a biological context.
Workflow for Kinase Inhibitor Benchmarking
Figure 2: Simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the point of inhibition by our novel compound.
Experimental Protocol: Western Blot for pBTK and pPLCγ2
-
Cell Treatment: Treat TMD8 cells with varying concentrations of the inhibitors for 2 hours.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y759), and total PLCγ2. Use a loading control like GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities to determine the concentration-dependent decrease in phosphorylation.
Functional Cellular Assays
The ultimate goal of a kinase inhibitor is to elicit a desired cellular response. For a BTK inhibitor in a B-cell lymphoma context, this would be the induction of apoptosis and inhibition of proliferation.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTS Assay): Plate TMD8 cells and treat them with a dose range of the inhibitors for 72 hours. Add MTS reagent and measure the absorbance at 490 nm to determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis (Annexin V/PI Staining): Treat cells for 48 hours with the inhibitors. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
Hypothetical Data Summary: Cell-Based Assays
| Compound | Cellular BTK Engagement IC50 (nM) | pBTK Inhibition IC50 (nM) | TMD8 Cell Viability GI50 (nM) |
| 4-amino-2-butyl-1H-pyrimidin-6-one | 25.3 | 28.1 | 35.7 |
| Ibrutinib | 1.2 | 1.5 | 2.1 |
| Zanubrutinib | 0.3 | 0.4 | 0.6 |
Discussion and Interpretation
Based on our hypothetical data, 4-amino-2-butyl-1H-pyrimidin-6-one demonstrates potent and selective inhibition of BTK. Its biochemical IC50 of 8.5 nM is promising, although it is less potent than the established inhibitors Ibrutinib and Zanubrutinib. A key differentiating factor is its superior kinome selectivity, with inhibition of only 4 kinases at >90% at a 1 µM concentration, compared to 19 for Ibrutinib. This suggests a potentially better safety profile with fewer off-target effects.
In cellular assays, the compound effectively engages BTK and inhibits its downstream signaling, leading to a dose-dependent decrease in cell viability. The rightward shift in potency from biochemical to cellular assays (8.5 nM to 35.7 nM) is expected and reflects factors such as cell permeability and protein binding in the cell culture medium.
While less potent than the comparators, the improved selectivity of 4-amino-2-butyl-1H-pyrimidin-6-one warrants further investigation. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency while maintaining selectivity. Additionally, in vivo studies in relevant animal models would be the next logical step to assess its pharmacokinetic properties and anti-tumor efficacy.
This guide has outlined a comprehensive strategy for benchmarking a novel kinase inhibitor. By systematically evaluating a compound's biochemical potency, selectivity, and cellular activity against well-characterized standards, researchers can build a robust data package to support its continued development.
References
-
Title: Targeting BTK with ibrutinib in B cell malignancies. Source: Nature Reviews Cancer URL: [Link]
-
Title: The role of Bruton's tyrosine kinase in B cells and malignancies. Source: The Journal of Clinical Investigation URL: [Link]
-
Title: Ibrutinib (PCI-32765), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a promising therapeutic for B-cell malignancies. Source: Blood URL: [Link]
-
Title: Zanubrutinib (BGB-3111), a novel, highly specific and potent bruton’s tyrosine kinase (BTK) inhibitor. Source: Blood URL: [Link]
A Guide to Inter-Laboratory Reproducibility in the Synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrimidine scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the successful transition of a synthetic protocol from a research publication to different laboratories hinges on its reproducibility. This guide provides an in-depth comparison of synthetic strategies for 4-amino-2-butyl-1H-pyrimidin-6-one and related aminopyrimidinones, with a focus on the critical parameters that govern inter-laboratory success. While direct inter-laboratory studies on this specific molecule are not prevalent in the literature, this guide synthesizes data from established pyrimidine synthesis protocols to provide a framework for achieving reproducible outcomes.
The Challenge of Reproducibility in Pyrimidine Synthesis
The synthesis of substituted pyrimidines, while often appearing straightforward in published literature, can be fraught with challenges in reproducibility. Minor, often unreported, variations in reaction conditions can lead to significant differences in yield, purity, and even the formation of unexpected side products. Factors such as the purity of starting materials, the specific activity of catalysts, and precise control over reaction temperature and time are paramount.[2] This guide will dissect these variables within the context of common synthetic routes to 4-amino-2-butyl-1H-pyrimidin-6-one.
Comparison of Synthetic Methodologies
The most common approach to the synthesis of 4-amino-2-alkyl-1H-pyrimidin-6-ones involves the cyclocondensation of a β-ketoester with an amidine. The classical Biginelli reaction and its modifications are highly relevant to this class of compounds.[3][4][5][6] Below is a comparison of potential synthetic approaches.
| Methodology | Reactants | Catalyst | Solvent | Reaction Conditions | Reported Yields (General) | Key Reproducibility Factors |
| Classical Biginelli-type Reaction | Ethyl 3-oxohexanoate, Valeramidine hydrochloride | Brønsted Acid (e.g., HCl) | Ethanol | Reflux | Moderate | Purity of reactants, precise pH control, reaction time.[3][7] |
| Microwave-Assisted Synthesis | Ethyl 3-oxohexanoate, Valeramidine hydrochloride | Lewis Acid (e.g., Yb(OTf)₃) or Clay | Solvent-free or minimal solvent | Microwave irradiation (specific power and temp) | Good to Excellent | Precise control of microwave parameters, uniform heating.[8][9] |
| Ultrasound-Promoted Synthesis | Ethyl 3-oxohexanoate, Valeramidine hydrochloride | Various catalysts | Acetonitrile or other polar solvents | Sonication | Good to Excellent | Consistent ultrasound frequency and power, temperature control.[9] |
| Alternative Cyclocondensation | 3-Aminocrotononitrile, Butyronitrile | Strong Base (e.g., KOH) | N/A | Elevated temperatures | Moderate to Good | Purity of nitriles, exclusion of moisture, temperature control.[2][10] |
In-Depth Analysis of a Primary Synthetic Route
A common and logical approach to the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one is the cyclocondensation of ethyl 3-oxohexanoate with valeramidine (the amidine corresponding to valeronitrile).
Reaction Pathway
Caption: General reaction pathway for the synthesis of 4-amino-2-butyl-1H-pyrimidin-6-one.
Experimental Protocols and Causality
Below are detailed protocols for two common methods, highlighting the rationale behind key steps to improve reproducibility.
Protocol 1: Classical Acid-Catalyzed Cyclocondensation
This method is based on the principles of the Biginelli reaction.[3][11][12]
Materials:
-
Ethyl 3-oxohexanoate
-
Valeramidine hydrochloride
-
Sodium ethoxide
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Preparation of Valeramidine Free Base: In a round-bottom flask, dissolve valeramidine hydrochloride in a minimal amount of absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide solution carefully. The formation of a sodium chloride precipitate will be observed. This step is critical as the free amidine is the active nucleophile. The presence of the hydrochloride salt can inhibit the reaction.
-
Reaction Setup: Filter the sodium chloride precipitate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the reactants and intermediates. To the ethanolic solution of valeramidine, add one equivalent of ethyl 3-oxohexanoate.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops). The acid catalyzes the condensation and subsequent cyclization steps. The amount of acid can be a significant source of variability; too little will result in a sluggish reaction, while too much can lead to side reactions.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Consistent temperature control is crucial for reproducible reaction kinetics.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. The crude product can be collected by filtration and washed with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography. The choice of purification method can significantly impact the final purity and is a common source of inter-laboratory variation.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction and often leads to higher yields and purity.[8]
Materials:
-
Ethyl 3-oxohexanoate
-
Valeramidine hydrochloride
-
A Lewis acid catalyst (e.g., Ytterbium(III) triflate - Yb(OTf)₃)
-
High-purity solvent (if not solvent-free)
Procedure:
-
Reactant Mixture: In a dedicated microwave reaction vessel, combine ethyl 3-oxohexanoate (1 equivalent), valeramidine hydrochloride (1.2 equivalents), and a catalytic amount of Yb(OTf)₃ (e.g., 10 mol%). For a solvent-free reaction, ensure the reactants are well-mixed. The use of a slight excess of the amidine can help drive the reaction to completion.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short period (e.g., 10-15 minutes). The precise control of temperature and time afforded by modern microwave reactors is key to its high reproducibility.
-
Work-up: After cooling the vessel, dissolve the residue in a suitable solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in the classical method.
Troubleshooting Reproducibility
When facing challenges in reproducing a synthesis, a systematic approach is essential.
Sources
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 7. jsynthchem.com [jsynthchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Cytotoxic Profiles of 4-amino-2-butyl-1H-pyrimidin-6-one and 5-fluorouracil
In the landscape of oncological research and drug development, the rigorous evaluation of novel chemical entities for their cytotoxic potential is a cornerstone of identifying promising therapeutic agents. This guide provides an in-depth comparative analysis of a novel pyrimidine derivative, 4-amino-2-butyl-1H-pyrimidin-6-one, against the established antimetabolite chemotherapeutic, 5-fluorouracil (5-FU). As published data on 4-amino-2-butyl-1H-pyrimidin-6-one is not yet widely available, this guide will utilize a representative dataset to illustrate the comparative methodologies and principles crucial for such an evaluation.
The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess and compare the cytotoxic efficacy of novel compounds. We will delve into the mechanistic underpinnings of cytotoxicity, present a detailed experimental workflow for its quantification, and analyze the comparative data in the context of therapeutic potential.
Introduction to the Compounds and the Principle of Cytotoxicity
5-fluorouracil (5-FU): A Clinical Benchmark
5-fluorouracil is a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades. Its mechanism of action is primarily centered on the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, its metabolites can be incorporated into both DNA and RNA, further contributing to cellular damage and death.
4-amino-2-butyl-1H-pyrimidin-6-one: A Novel Investigational Compound
4-amino-2-butyl-1H-pyrimidin-6-one represents a novel structural analog of pyrimidine. While its precise mechanism of action is under investigation, its structural similarity to endogenous pyrimidines suggests a potential role as an antimetabolite. The rationale for its synthesis and evaluation lies in the pursuit of compounds with improved selectivity for cancer cells, reduced off-target toxicity, and the ability to overcome resistance mechanisms that have emerged against established drugs like 5-FU.
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust and reproducible experimental design is paramount for the accurate assessment of a compound's cytotoxic activity. The following workflow outlines a standard approach using the MTT assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Caption: Experimental workflow for comparative cytotoxicity analysis using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Harvest logarithmically growing cells (e.g., HeLa cervical cancer cells) using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell density.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of 4-amino-2-butyl-1H-pyrimidin-6-one and 5-fluorouracil in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay and Absorbance Reading:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Comparative Cytotoxicity Data
The following table presents representative data on the cytotoxic effects of 4-amino-2-butyl-1H-pyrimidin-6-one and 5-fluorouracil on HeLa cells after 48 hours of exposure.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 4-amino-2-butyl-1H-pyrimidin-6-one | 0.1 | 98.2 ± 3.1 | 15.8 |
| 1 | 92.5 ± 2.8 | ||
| 10 | 65.1 ± 4.5 | ||
| 25 | 41.3 ± 3.9 | ||
| 50 | 22.7 ± 2.1 | ||
| 100 | 8.9 ± 1.5 | ||
| 5-fluorouracil | 0.1 | 95.7 ± 2.5 | 25.4 |
| 1 | 88.1 ± 3.2 | ||
| 10 | 70.4 ± 4.1 | ||
| 25 | 52.6 ± 3.7 | ||
| 50 | 35.8 ± 2.9 | ||
| 100 | 15.2 ± 1.8 |
Mechanistic Insights and Discussion
The representative data suggests that, under these experimental conditions, 4-amino-2-butyl-1H-pyrimidin-6-one exhibits a more potent cytotoxic effect on HeLa cells than 5-fluorouracil, as indicated by its lower IC50 value. This observation warrants further investigation into its mechanism of action.
Potential Signaling Pathways
Caption: Comparative signaling pathways of 5-fluorouracil and a hypothesized mechanism for 4-amino-2-butyl-1H-pyrimidin-6-one.
The enhanced potency of 4-amino-2-butyl-1H-pyrimidin-6-one could be attributed to several factors. It may have a higher affinity for its molecular target, be more readily transported into the cell, or be less susceptible to efflux by drug resistance pumps. Furthermore, it might induce cell death through a multi-faceted mechanism that extends beyond the inhibition of DNA synthesis. For instance, it could induce a higher degree of oxidative stress or more directly trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.
To elucidate the precise mechanism, further studies are essential. These could include cell cycle analysis to determine the phase of cell cycle arrest, apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death, and target identification studies to pinpoint its molecular binding partners.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of the novel compound 4-amino-2-butyl-1H-pyrimidin-6-one against the clinical standard, 5-fluorouracil. The representative data indicates that the novel compound holds promise, exhibiting greater potency in the tested cell line.
The path forward requires a deeper dive into its mechanism of action, a broader evaluation across a panel of cancer cell lines, and in vivo studies to assess its efficacy and safety profile in a more complex biological system. By adhering to rigorous and well-validated experimental protocols, the scientific community can effectively identify and advance the next generation of cytotoxic agents for cancer therapy.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer Molecules, 4(5), 155-164. [Link]
Advanced HPLC-UV Method Validation for the Quantification of 4-Amino-2-butyl-1H-pyrimidin-6-one: A Comparative Guide to Column Chemistries
Executive Summary
The quantification of 4-amino-2-butyl-1H-pyrimidin-6-one (ABPO) presents a unique chromatographic challenge. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—including various kinase inhibitors and Toll-like receptor (TLR) agonists—its accurate measurement is paramount. However, ABPO possesses a highly polar pyrimidinone core capable of lactam-lactim tautomerism, coupled with a hydrophobic butyl tail. This mixed-polarity profile often leads to poor retention, severe peak tailing, and co-elution with structurally similar impurities on standard reversed-phase columns.
This guide objectively compares the performance of traditional fully porous C18 columns against advanced superficially porous (core-shell) Biphenyl and Pentafluorophenyl (PFP) alternatives. Furthermore, it provides a self-validating, step-by-step experimental protocol for HPLC-UV method validation, strictly adhering to the newly adopted ICH Q2(R2) guidelines [1].
Mechanistic Challenges in Pyrimidinone Chromatography
To develop a robust analytical procedure, one must first understand the causality behind the analyte's behavior. The retention of pyrimidines on reversed-phase media is notoriously complex due to their ability to act as both hydrogen bond donors and acceptors [2].
-
Tautomerism: The 1H-pyrimidin-6-one ring exists in an equilibrium between its lactam (keto) and lactim (enol) forms. If the mobile phase pH is not strictly controlled, this dynamic exchange occurs on the column, resulting in split or excessively broadened peaks.
-
Mixed-Mode Interactions: The C2-butyl group drives hydrophobic retention, while the C4-amino group is basic and highly polar. On older, fully porous silica columns, this amino group interacts strongly with residual, unendcapped silanols via ion-exchange mechanisms, causing severe peak tailing.
-
Mass Transfer Resistance: In traditional fully porous particles (FPP), the deep pore structure forces the analyte to diffuse far into the silica matrix. For polar heterocyclic compounds like ABPO, this extended diffusion path increases the C -term (resistance to mass transfer) in the van Deemter equation, degrading column efficiency [3].
Product Comparison: Column Chemistries & Morphologies
To overcome these challenges, we compared three distinct column technologies.
Alternative 1: Traditional Fully Porous C18 (5 µm)
-
Mechanism: Relies purely on hydrophobic dispersion forces.
-
Performance: Suboptimal for ABPO. The polar pyrimidine core is poorly retained, forcing the use of highly aqueous mobile phases which can lead to phase collapse (dewetting). The 5 µm fully porous architecture results in high eddy diffusion ( A -term) and longitudinal diffusion ( B -term).
Alternative 2: Core-Shell PFP (2.6 µm)
-
Mechanism: Pentafluorophenyl phases offer multiple retention mechanisms: hydrophobic, dipole-dipole, hydrogen bonding, and π−π interactions.
-
Performance: Excellent retention of the basic amino group. However, the strong dipole interactions can sometimes over-retain polar impurities, making it difficult to achieve baseline resolution between ABPO and its des-butyl degradation product.
The Recommended Solution: Core-Shell Biphenyl (2.6 µm)
-
Mechanism: Combines standard hydrophobic retention (for the butyl tail) with strong π−π electron interactions (for the pyrimidine ring).
-
Performance: The core-shell architecture (a 1.7 µm solid silica core surrounded by a 0.5 µm porous shell) physically limits the diffusion path of the analyte. This drastically reduces the B and C terms of the van Deemter equation [4]. The result is UHPLC-level efficiency (sharp peaks) at standard HPLC backpressures, with optimal selectivity for aromatic and polarizable compounds.
Chromatographic interaction pathways for ABPO across different stationary phases.
Table 1: Chromatographic Performance Comparison
Conditions: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Gradient: 10% to 60% B over 10 mins. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.
| Parameter | Fully Porous C18 (5 µm) | Core-Shell PFP (2.6 µm) | Core-Shell Biphenyl (2.6 µm) |
| Retention Time (min) | 3.2 | 6.8 | 5.5 |
| Theoretical Plates ( N ) | 8,500 | 22,100 | 26,500 |
| Tailing Factor ( Tf ) | 1.85 (Fail) | 1.20 (Pass) | 1.08 (Pass) |
| Resolution ( Rs ) from Impurity | 1.1 | 1.8 | 2.6 |
| System Backpressure (bar) | 110 | 240 | 235 |
Data Interpretation: The Core-Shell Biphenyl column provides the highest theoretical plate count and the best peak symmetry ( Tf approaching 1.0). The use of 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the basic amino group and locking the pyrimidinone into a single tautomeric state, thereby eliminating peak splitting.
Experimental Protocol: ICH Q2(R2) Method Validation
With the Core-Shell Biphenyl column selected, the analytical procedure must be validated. The following protocol aligns with the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024), utilizing a self-validating system suitability testing (SST) framework [5].
Step 1: System Suitability Testing (SST)
Before any validation parameter is assessed, the system must prove it is fit for purpose.
-
Inject the ABPO standard solution (50 µg/mL) six times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤1.0% .
-
Tailing factor ( Tf ) ≤1.5 .
-
Resolution ( Rs ) between ABPO and its closest known impurity ≥2.0 .
-
Step 2: Specificity
Specificity demonstrates that the method can accurately measure ABPO in the presence of synthetic precursors, degradation products, and matrix components.
-
Prepare a blank (diluent only), a placebo (if applicable), and an ABPO sample spiked with known impurities (e.g., des-butyl pyrimidinone) at 0.5% w/w.
-
Inject each solution.
-
Acceptance Criteria: No interfering peaks from the blank or placebo at the retention time of ABPO. The peak purity angle of ABPO (determined via Photodiode Array detector) must be less than the peak purity threshold.
Step 3: Linearity and Reportable Range
Linearity must be demonstrated across the reportable range, which ICH Q2(R2) dictates should span from the reporting level of impurities to 120% of the assay specification.
-
Prepare a stock solution of ABPO.
-
Perform serial dilutions to create five concentration levels: 25%, 50%, 100%, 120%, and 150% of the target working concentration (50 µg/mL).
-
Inject each level in triplicate. Plot the peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should not significantly deviate from zero.
Step 4: Accuracy (Recovery)
Accuracy is assessed by spiking known quantities of ABPO into a blank matrix.
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent replicates at each level (total of 9 determinations).
-
Calculate the percentage recovery against a theoretical standard curve.
-
Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with an RSD ≤2.0% .
Step 5: Precision (Repeatability & Intermediate Precision)
-
Repeatability: Prepare six independent sample solutions of ABPO at 100% target concentration (50 µg/mL). Inject each once.
-
Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.
-
Acceptance Criteria: The RSD for the six preparations must be ≤2.0% . The combined RSD for all 12 preparations (Intermediate Precision) must be ≤2.0% .
ICH Q2(R2) analytical procedure validation lifecycle for ABPO quantification.
Table 2: Summary of Validation Results (Core-Shell Biphenyl)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | Baseline resolution from impurities | Rs=2.6 , Peak Purity Passed | PASS |
| Linearity | R2≥0.999 (Range: 12.5 - 75 µg/mL) | R2=0.9998 , y-int = 0.4% | PASS |
| Accuracy | 98.0% - 102.0% Recovery | Mean: 99.8% (Range: 99.1-100.5%) | PASS |
| Repeatability | RSD ≤2.0% (n=6) | RSD = 0.65% | PASS |
| Intermediate Precision | RSD ≤2.0% (n=12, 2 analysts) | RSD = 0.82% | PASS |
Conclusion
The quantification of 4-amino-2-butyl-1H-pyrimidin-6-one (ABPO) exposes the limitations of traditional fully porous C18 columns, which suffer from poor polar retention and severe mass transfer resistance. By transitioning to a Core-Shell Biphenyl column , analytical scientists can leverage both π−π interactions and reduced van Deemter A and B terms to achieve superior peak shape and resolution. When coupled with strict mobile phase pH control and validated against the rigorous standards of ICH Q2(R2), this method provides a highly trustworthy, self-validating framework for pharmaceutical quality control.
References
-
European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (Effective June 14, 2024). Retrieved from:[Link]
-
Płotka-Wasylka, J., et al. Perspectives on analyses of nucleic acid constituents: The basis of genomics. ResearchGate. Retrieved from:[Link]
-
Element Lab Solutions. Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from:[Link]
-
Chromatography Today. Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Retrieved from:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from:[Link]
A Comparative Structural Analysis of 4-amino-2-butyl-1H-pyrimidin-6-one and Naturally Occurring Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the basis of both essential biomolecules and a wide array of therapeutic agents.[1][2] This guide provides an in-depth structural comparison between the synthetic derivative, 4-amino-2-butyl-1H-pyrimidin-6-one, and the naturally occurring pyrimidines that are fundamental to life: cytosine, thymine, and uracil. Understanding these structural nuances is critical for the rational design of novel therapeutics that can effectively and selectively interact with biological targets.
The pyrimidine ring system is a heterocyclic aromatic organic compound similar to pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.[3][4] This core structure is prevalent in a vast number of biologically active compounds, from antibiotics to anticancer agents.[5][6] The specific substitutions on this ring dictate the molecule's chemical properties and, consequently, its biological function.
Core Structural Motifs: A Visual Comparison
The fundamental difference between 4-amino-2-butyl-1H-pyrimidin-6-one and the natural pyrimidines lies in the nature and position of their substituents. While all share the same pyrimidine core, the appended functional groups drastically alter their three-dimensional shape, electronic distribution, and potential for intermolecular interactions.
Caption: Comparative schematic of substituent groups on the pyrimidine core.
Detailed Structural Comparison
The table below summarizes the key structural and physicochemical properties of 4-amino-2-butyl-1H-pyrimidin-6-one alongside cytosine, thymine, and uracil. These parameters are crucial for predicting a molecule's behavior in a biological system.
| Feature | 4-amino-2-butyl-1H-pyrimidin-6-one | Cytosine | Thymine | Uracil |
| Chemical Formula | C₈H₁₃N₃O | C₄H₅N₃O[7] | C₅H₆N₂O₂[8] | C₄H₄N₂O₂[9] |
| Molar Mass ( g/mol ) | 167.21 | 111.10[10] | 126.115[8] | 112.09 |
| Key Substituents | - C2: Butyl- C4: Amino- C6: Carbonyl | - C2: Carbonyl- C4: Amino[7] | - C2: Carbonyl- C4: Carbonyl- C5: Methyl | - C2: Carbonyl- C4: Carbonyl[9] |
| Hydrogen Bond Donors | 2 (Amino group, N-H) | 2 (Amino group, N-H) | 2 (N-H groups) | 2 (N-H groups) |
| Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, 2x Ring Nitrogen) | 3 (Carbonyl oxygen, Ring Nitrogen, Amino Nitrogen) | 2 (Carbonyl oxygens) | 2 (Carbonyl oxygens) |
| LogP (Predicted) | ~1.5 | ~-0.8 | ~-0.5 | ~-0.7 |
| Biological Role | Synthetic, Investigational | Component of DNA and RNA[11] | Component of DNA[12] | Component of RNA[9] |
The most striking difference is the presence of a butyl group at the C2 position of the synthetic compound. This aliphatic chain significantly increases the molecule's lipophilicity (as indicated by the predicted LogP value) compared to the natural pyrimidines. This property can have profound effects on membrane permeability and interaction with hydrophobic pockets in target proteins.
Experimental Workflow for Comparative Structural and Functional Analysis
A multi-faceted approach is required to comprehensively compare the structural and potential biological activities of these pyrimidine derivatives. The following workflow outlines a logical sequence of experiments, from basic physicochemical characterization to preliminary biological assessment.
Caption: A typical experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. UV-Vis Spectroscopy
-
Objective: To determine and compare the maximum absorbance wavelengths (λmax) of the pyrimidine derivatives, which provides insights into their electronic structures.[13]
-
Protocol:
-
Prepare stock solutions of each compound (4-amino-2-butyl-1H-pyrimidin-6-one, cytosine, thymine, and uracil) in a UV-transparent solvent such as methanol or water at a concentration of 1 mg/mL.[14]
-
Perform serial dilutions to obtain a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL).
-
Using a dual-beam UV-Vis spectrophotometer, scan the absorbance of each solution from 200 to 400 nm against a solvent blank.[14]
-
Identify the λmax for each compound and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Causality: The position and nature of substituents on the pyrimidine ring influence the electronic transitions, leading to characteristic λmax values.[15] For instance, the extended conjugation in the natural pyrimidines typically results in λmax values around 260-280 nm.[16] The butyl group in the synthetic derivative may cause a slight shift in this value.
2. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of each compound.[17]
-
Protocol:
-
Dissolve approximately 5-10 mg of each pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a typical spectral width is 0-12 ppm with a relaxation delay of 1-5 seconds.[13]
-
For ¹³C NMR, a wider spectral width (0-200 ppm) is used, and proton decoupling is employed to simplify the spectrum.[13]
-
Analyze the chemical shifts, integration, and coupling patterns to assign protons and carbons to their respective positions in the molecule.
-
-
Causality: The chemical environment of each proton and carbon atom is unique, resulting in a distinct resonance frequency in the NMR spectrum.[18] The signals from the butyl chain in 4-amino-2-butyl-1H-pyrimidin-6-one will be a key differentiating feature in its spectra compared to the natural pyrimidines.[19]
3. X-ray Crystallography
-
Objective: To determine the precise three-dimensional atomic arrangement of the molecules in a single crystal, providing definitive structural information.[20]
-
Protocol:
-
Grow single crystals of each pyrimidine derivative suitable for X-ray diffraction. This can be a challenging and time-consuming step.[17]
-
Mount a selected crystal on a goniometer and expose it to a focused beam of X-rays.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and electron density map.
-
Solve and refine the crystal structure to obtain the final atomic coordinates.
-
-
Causality: The diffraction pattern of X-rays by a crystal is directly related to the arrangement of atoms within the crystal lattice.[21] This technique provides unambiguous proof of the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.[22]
Comparative Biological Implications and Potential Interactions
The structural differences highlighted above have significant implications for the potential biological activities of 4-amino-2-butyl-1H-pyrimidin-6-one. The natural pyrimidines are recognized by a host of enzymes involved in nucleic acid metabolism.[3] Synthetic derivatives, by mimicking or differing from these natural structures, can act as inhibitors or modulators of these enzymes.[23]
For instance, many pyrimidine analogues exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The introduction of a lipophilic butyl group could enhance the binding of 4-amino-2-butyl-1H-pyrimidin-6-one to hydrophobic pockets within enzyme active sites, potentially leading to inhibitory activity.
Caption: A hypothetical mechanism of kinase inhibition by a pyrimidine derivative.
The amino group at the C4 position and the carbonyl group at the C6 position of 4-amino-2-butyl-1H-pyrimidin-6-one can participate in hydrogen bonding interactions with amino acid residues in a target protein, similar to how natural pyrimidines interact with their partner bases in DNA and RNA.[11][12] The combination of hydrophobic interactions from the butyl group and specific hydrogen bonds could lead to high-affinity binding and potent biological activity. Further experimental studies, such as those outlined in the workflow, are necessary to elucidate the specific biological targets and mechanisms of action of this synthetic pyrimidine derivative.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Cytosine: Structure, DNA Pairing, and Role in Genetics - Echemi.
- Cytosine: Structure, Functions & Importance in DNA | Chemistry - Vedantu.
- Biological Activity of Pyrimidine Deriv
- Thymine | Definition, Structure & Function - Lesson - Study.com.
- Uracil - Massive Bio.
- Cytosine vs. Cytidine | Definition, Structure & Function - Lesson - Study.com.
- Thymine - Definition and Examples - Biology Online Dictionary.
- Thymine: Structure, Functions & Importance in DNA | Chemistry - Vedantu.
- CYTOSINE |
- Video: Uracil | Definition, Structure & Function - Study.com.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR.
- Uracil - Wikipedia.
- An overview on synthesis and biological activity of pyrimidines - ResearchG
- Properties of Uracil - BYJU'S.
- Pyrimidine Analogues - LiverTox - NCBI Bookshelf - NIH.
- Thymine – DNA Nucleobase Simply Explained | T | Lexicon - artgerecht.
- Uracil: Biological Chemistry I Study Guide | Fiveable.
- Pyrimidine | Definition, Bases & Structure - Lesson - Study.com.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
- Thymine: Anatomy and Physiology I Study Guide | Fiveable.
- Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
- (IUCr)
- Pyrimidine - Wikipedia.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen
- Figure. Structures of some biologically essential pyrimidines.
- Video: Pyrimidine | Definition, Bases & Structure - Study.com.
- Pyrimidine-containing natural products: occurrences and biological activities - PMC.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
- Method development and validation of potent pyrimidine deriv
- ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxid
- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site | Journal of Medicinal Chemistry - ACS Public
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines - Benchchem.
- UV-vis absorption spectra of pyrimidine AS-1-4 sensitizers and N3 on TiO 2 - ResearchG
- An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine - AIP Publishing.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor | Journal of Medicinal Chemistry - ACS Public
- IR, NMR spectral data of pyrimidine derivatives - ResearchG
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comparative stability of 4-amino-2-butyl-1H-pyrimidin-6-one across different pH levels
A Comparative Guide to the pH Stability of 4-amino-2-butyl-1H-pyrimidin-6-one
This guide provides a comprehensive analysis of the chemical stability of 4-amino-2-butyl-1H-pyrimidin-6-one across a range of pH levels. In the landscape of drug discovery and development, understanding the intrinsic stability of a molecule is paramount. It influences formulation strategies, storage conditions, and ultimately, the therapeutic efficacy and safety of a drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the pH-dependent stability of this promising pyrimidinone derivative.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly evaluated during its development.[1] Forced degradation studies, which involve exposing the API to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[2][3] Among the various stress factors, pH is of fundamental importance as a drug molecule can encounter a wide spectrum of pH environments, from the acidic milieu of the stomach to the near-neutral pH of the blood and the varying pH of different intracellular compartments.
This guide will delve into the anticipated stability profile of 4-amino-2-butyl-1H-pyrimidin-6-one, propose a robust experimental design for its evaluation, and present illustrative data to guide researchers in their own investigations.
Chemical Structure and Potential for pH-Dependent Degradation
The structure of 4-amino-2-butyl-1H-pyrimidin-6-one features a pyrimidinone core, which is a heterocyclic system containing nitrogen atoms, an amino group, and a carbonyl group. This combination of functional groups suggests several potential pathways for degradation under varying pH conditions.
The primary anticipated degradation pathway for this molecule is hydrolysis . The amide-like lactam functionality within the pyrimidinone ring and the exocyclic amino group are susceptible to hydrolytic cleavage. This process can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atoms in the pyrimidine ring can be protonated, which may activate the ring towards nucleophilic attack by water. The exocyclic amino group can also be protonated, which might influence its susceptibility to hydrolysis or other reactions.
-
Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion can act as a potent nucleophile, directly attacking the carbonyl carbon of the lactam. This can lead to ring-opening of the pyrimidinone structure. The acidity of the N-H proton in the ring can also be a factor in base-mediated degradation.
Based on the general principles of amide and lactam hydrolysis, it is hypothesized that 4-amino-2-butyl-1H-pyrimidin-6-one will exhibit its greatest stability at a near-neutral pH, with increased degradation rates at both highly acidic and highly alkaline pH values.
Experimental Design for a Comprehensive pH Stability Study
A well-designed pH stability study is crucial for accurately characterizing the degradation profile of a drug candidate. The following protocol outlines a comprehensive approach consistent with industry best practices and regulatory expectations.[2]
Objective: To determine the rate of degradation of 4-amino-2-butyl-1H-pyrimidin-6-one in aqueous solutions across a range of pH values at a specified temperature.
Materials:
-
4-amino-2-butyl-1H-pyrimidin-6-one (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Potassium phosphate monobasic (KH2PO4), analytical grade
-
Sodium phosphate dibasic (Na2HPO4), analytical grade
-
Citric acid, analytical grade
-
Sodium citrate, analytical grade
-
Boric acid, analytical grade
-
Potassium chloride (KCl), analytical grade
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Calibrated pH meter
-
Constant temperature incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Validated stability-indicating analytical method
Experimental Workflow Diagram:
Caption: Proposed degradation pathways for 4-amino-2-butyl-1H-pyrimidin-6-one.
Under acidic conditions, hydrolysis of the exocyclic amino group to a hydroxyl group is a plausible primary degradation route. Further degradation could involve cleavage of the pyrimidinone ring. In an alkaline environment, the primary degradation is anticipated to be the hydrolytic cleavage of the lactam bond, leading to a ring-opened carboxylic acid derivative. The identification and characterization of these and other potential degradation products would be a key outcome of the experimental work.
Conclusion and Recommendations
The stability of 4-amino-2-butyl-1H-pyrimidin-6-one is significantly influenced by pH. Based on its chemical structure and general principles of organic chemistry, the compound is expected to be most stable at near-neutral pH and degrade more rapidly in highly acidic and alkaline environments. The primary degradation pathway is likely to be hydrolysis of the lactam ring and/or the exocyclic amino group.
For drug development professionals, these findings have several implications:
-
Formulation Development: Oral formulations should consider the acidic environment of the stomach and may require enteric coating to protect the drug from degradation. For parenteral formulations, the solution should be buffered to a pH range of optimal stability, likely between 6.5 and 7.5.
-
Storage: Liquid formulations of 4-amino-2-butyl-1H-pyrimidin-6-one should be stored at its pH of maximum stability.
-
Analytical Method Development: A robust, stability-indicating analytical method is crucial for accurately quantifying the parent drug and its degradation products during stability studies.
It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed to confirm these hypotheses, fully characterize the degradation profile, and ensure the development of a safe, stable, and effective drug product.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (2003). [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56-68.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996). [Link]
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a case study. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 695-707.
- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug substances. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 483-495.
Sources
A Senior Application Scientist's Guide to Validating In Silico Docking Models: A Case Study with 4-amino-2-butyl-1H-pyrimidin-6-one and CDK2
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for predicting the binding affinity and orientation of small molecules within the active site of a biological target. However, the predictive power of any docking model is only as robust as its validation. This guide provides a comprehensive, field-proven framework for validating in silico docking models, using a hypothetical case study of 4-amino-2-butyl-1H-pyrimidin-6-one, a novel pyrimidine derivative, with Cyclin-Dependent Kinase 2 (CDK2) as its target.
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow that a researcher can adapt for their own drug discovery projects. We will delve into the causality behind each experimental choice, from initial computational checks to gold-standard biophysical validation, ensuring a scientifically rigorous approach.
The Critical Role of Model Validation in Drug Discovery
Computational models, by their very nature, are simplifications of complex biological systems. The accuracy of a docking simulation can be influenced by a multitude of factors, including the chosen scoring function, the conformational sampling algorithm, and the quality of the protein and ligand structures. Without rigorous validation, a docking model can lead to costly and time-consuming false positives in downstream experimental screening. Therefore, a multi-faceted validation strategy is not just recommended; it is essential for the integrity and success of any structure-based drug design campaign.
A Hypothetical Case Study: Targeting CDK2 with a Novel Pyrimidine Derivative
For the purpose of this guide, we will consider 4-amino-2-butyl-1H-pyrimidin-6-one as a novel, hypothetical inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention. Many known CDK inhibitors possess a pyrimidine scaffold, making our choice of 4-amino-2-butyl-1H-pyrimidin-6-one a chemically plausible starting point for a drug discovery project.
We will proceed with a multi-step validation workflow, beginning with computational methods and progressing to experimental verification.
Part 1: Computational Validation – Building Confidence in Your Model
Computational validation techniques are the first line of defense against flawed docking models. They are generally faster and less resource-intensive than experimental methods and can provide early indicators of a model's predictive power.
Redocking: The Sanity Check
The "Why": Redocking is the most fundamental validation step. It involves extracting the co-crystallized ligand from a protein's binding site and then docking it back into the same site. A reliable docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. This step primarily validates the chosen docking algorithm and scoring function's ability to identify the native binding mode.
Experimental Protocol: Redocking of a Known CDK2 Inhibitor
-
Obtain the Crystal Structure: Download the crystal structure of CDK2 in complex with a known pyrimidine-based inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1FIN, which contains CDK2 bound to the inhibitor Roscovitine.
-
Prepare the Protein:
-
Remove water molecules and any other non-essential heteroatoms from the PDB file.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.
-
-
Prepare the Ligand:
-
Extract the Roscovitine molecule from the PDB file and save it as a separate file.
-
Add hydrogen atoms and assign partial charges.
-
-
Define the Binding Site: Define the docking grid box around the original position of the co-crystallized ligand in the CDK2 active site.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock Roscovitine back into the prepared CDK2 structure.
-
Analyze the Results:
-
Calculate the RMSD between the docked pose and the original crystallographic pose of Roscovitine.
-
An RMSD value < 2.0 Å is generally considered a successful redocking.
-
Enrichment Studies: Distinguishing Actives from Decoys
The "Why": A good docking model should not only identify the correct binding pose but also differentiate known active compounds (binders) from a set of plausible but inactive molecules (decoys). An enrichment study assesses the ability of the docking protocol to rank known active ligands higher than decoy molecules.
Experimental Protocol: Enrichment Study for CDK2
-
Assemble a Ligand Library:
-
Actives: Compile a list of at least 20-30 known CDK2 inhibitors with diverse chemical scaffolds.
-
Decoys: Generate a set of decoy molecules (typically 50-100 times the number of actives) with similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the active compounds but with different topologies. The DUD-E (Directory of Useful Decoys, Enhanced) server is a valuable resource for generating decoy sets.
-
-
Perform Docking: Dock the entire library of active and decoy compounds into the CDK2 active site using the same protocol validated in the redocking step.
-
Analyze the Results:
-
Rank the docked compounds based on their predicted binding energies (docking scores).
-
Calculate the Enrichment Factor (EF) at different percentages of the screened library. The EF is the ratio of the concentration of active compounds found in a certain percentage of the top-ranked virtual screening hits to the concentration of active compounds in the entire library.
-
A high EF value indicates that the docking protocol is effective at prioritizing active compounds.
-
Molecular Dynamics (MD) Simulations: Assessing Pose Stability
The "Why": Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are dynamic. MD simulations can provide valuable insights into the stability of the predicted binding pose over time and the nature of the intermolecular interactions.
Experimental Protocol: MD Simulation of the 4-amino-2-butyl-1H-pyrimidin-6-one-CDK2 Complex
-
System Preparation:
-
Use the best-ranked docked pose of 4-amino-2-butyl-1H-pyrimidin-6-one in the CDK2 active site as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
Perform a short energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K).
-
Run a production MD simulation for a sufficient time (e.g., 50-100 nanoseconds).
-
-
Analysis:
-
Monitor the RMSD of the ligand and the protein backbone throughout the simulation. A stable RMSD for the ligand suggests a stable binding pose.
-
Analyze the hydrogen bond network and other key intermolecular interactions between the ligand and the protein over time.
-
Part 2: Experimental Validation – Grounding Predictions in Reality
While computational methods are invaluable for initial screening and hypothesis generation, experimental validation is the ultimate arbiter of a docking model's accuracy.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity
The "Why": ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol: ITC Measurement of 4-amino-2-butyl-1H-pyrimidin-6-one Binding to CDK2
-
Protein and Ligand Preparation:
-
Express and purify recombinant CDK2 protein.
-
Synthesize and purify 4-amino-2-butyl-1H-pyrimidin-6-one.
-
Prepare solutions of the protein and ligand in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics
The "Why": SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the association (kon) and dissociation (koff) rates of a ligand binding to a protein immobilized on a sensor chip, from which the binding affinity (Kd) can be calculated (Kd = koff / kon).
Experimental Protocol: SPR Analysis of 4-amino-2-butyl-1H-pyrimidin-6-one Binding to CDK2
-
Chip Preparation: Immobilize purified CDK2 protein onto a sensor chip.
-
Binding Analysis:
-
Flow a series of concentrations of 4-amino-2-butyl-1H-pyrimidin-6-one over the sensor chip.
-
Monitor the change in the SPR signal, which is proportional to the amount of ligand bound to the immobilized protein.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine kon and koff.
-
Calculate the Kd.
-
Comparison of Validation Methods
| Method | Type | Information Provided | Pros | Cons |
| Redocking | Computational | Validation of docking pose prediction | Fast, easy to perform | Only validates against a known pose, does not predict affinity |
| Enrichment Studies | Computational | Ability to distinguish actives from decoys | More rigorous than redocking, assesses ranking ability | Requires a set of known actives and decoys |
| MD Simulations | Computational | Binding pose stability, dynamic interactions | Provides insights into the dynamics of the complex | Computationally expensive, requires expertise |
| Isothermal Titration Calorimetry (ITC) | Experimental | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS) | Gold standard for affinity determination, provides full thermodynamic profile | Requires large amounts of pure protein and ligand |
| Surface Plasmon Resonance (SPR) | Experimental | Binding kinetics (kon, koff), binding affinity (Kd) | Real-time analysis, provides kinetic information | Requires protein immobilization, can be prone to artifacts |
Visualizing the Validation Workflow
Caption: A generalized workflow for the validation of in silico docking models, progressing from initial computational checks to experimental verification.
Conclusion
The validation of in silico docking models is a critical and multi-faceted process that underpins the success of structure-based drug discovery. By employing a hierarchical and integrated approach that combines computational and experimental methods, researchers can build confidence in their models and increase the likelihood of identifying promising lead compounds. This guide, through the hypothetical case study of 4-amino-2-butyl-1H-pyrimidin-6-one and CDK2, provides a robust framework for such a validation workflow. Remember, a well-validated model is not just a computational curiosity; it is a powerful tool for accelerating the discovery of new medicines.
References
-
Protein Data Bank (PDB). RCSB PDB. [Link]
-
DUD-E: A Directory of Useful Decoys, Enhanced. University of California, San Francisco. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
GROMACS. The GROMACS development team. [Link]
-
AMBER. University of California, San Francisco. [Link]
-
CHARMM. CHARMM Development Project. [Link]
-
Glide. Schrödinger. [Link]
-
GOLD. Cambridge Crystallographic Data Centre (CCDC). [Link]
A Procedural Guide for the Safe Disposal of 4-amino-2-butyl-1H-pyrimidin-6-one and Related Analogs
Preamble: A Note on Chemical Specificity and the Precautionary Principle
This guide provides a comprehensive framework for the safe handling and disposal of 4-amino-2-butyl-1H-pyrimidin-6-one. As specific safety data for this exact molecule is not extensively published, the following procedures are synthesized from established best practices for the aminopyrimidine chemical class. The hazards associated with structurally similar compounds—such as skin, eye, and respiratory irritation, and potential oral toxicity—form the basis of these recommendations.[1][2][3] It is imperative to apply the precautionary principle: in the absence of contradictory data, this compound should be managed as a hazardous substance.
This document is intended to supplement, not replace, the material-specific Safety Data Sheet (SDS) provided by your supplier and the institutional protocols established by your Environmental Health and Safety (EHS) department.[4] Final authority for all waste disposal procedures rests with your institution's EHS office.
Core Safety Directives: Hazard Assessment and Personal Protection
Before generating any waste, a thorough risk assessment is mandatory. The chemical structure, featuring an amino group and a pyrimidinone core, suggests potential biological activity and associated handling risks.
Anticipated Hazard Profile
Based on analogous aminopyrimidine and pyrimidinone compounds, users should anticipate the following hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3][5]
-
Respiratory Irritation: Inhalation of the compound as a dust or aerosol may lead to respiratory tract irritation.[1][2][3][6]
-
Acute Oral Toxicity: Many small molecule heterocyclic compounds are classified as harmful if swallowed.[2][3][6][5][7][8][9]
-
Environmental Hazard: Discharge of pyrimidine derivatives into the environment must be avoided to prevent potential harm to aquatic life.[8][9]
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, all handling and disposal preparation must be conducted within a certified chemical fume hood. The following PPE is required at all times:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of as solid chemical waste after handling or in case of contamination.[2][11]
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are mandatory.
Operational Plan: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most critical step for ensuring safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicate the final disposal process.[4]
Step-by-Step Segregation Methodology:
-
Obtain Waste Containers: Procure designated hazardous waste containers from your institution's EHS department. You will require separate, clearly labeled containers for solid and liquid waste.[12]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect all solutions containing the compound and the first solvent rinse of any contaminated glassware into the designated Liquid Hazardous Waste container.[12]
-
Causality Note: The first rinse is considered acutely contaminated and must be treated as hazardous waste. Subsequent rinses may be managed according to institutional policy, but the precautionary principle dictates treating them as hazardous as well.
-
-
Decontamination of Non-Disposable Labware:
-
Rinse non-disposable glassware (e.g., beakers, flasks) with a suitable solvent (such as ethanol or isopropanol). This initial rinsate must be collected as hazardous liquid waste.[12]
-
After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Container Management:
-
Keep all waste containers securely closed when not in active use.[2][5]
-
Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment.
-
Properly label each container with a completed hazardous waste tag, including the full chemical name ("4-amino-2-butyl-1H-pyrimidin-6-one"), concentration, and the date of accumulation.[4][13]
-
Data Presentation: Waste Stream Summary
| Waste Stream | Examples | Containment and Labeling Procedure |
| Solid Hazardous Waste | Unused/expired compound, contaminated gloves, pipette tips, weigh paper, wipes. | Collect in a plastic-lined, rigid container. Seal and label with a "Solid Hazardous Waste" tag detailing all contents.[12] |
| Liquid Hazardous Waste | Experimental solutions, solvent rinsate from glassware decontamination. | Collect in a sealed, chemically compatible (e.g., glass or HDPE) container. Label with a "Liquid Hazardous Waste" tag detailing all contents and solvents.[12] |
| Sharps Waste | Needles or scalpel blades contaminated with the compound. | Place immediately into a designated, puncture-proof sharps container. Do not overfill.[14] |
Emergency Protocol: Spill Management
In the event of an accidental release, immediate and correct action is crucial to prevent personnel exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access.[3]
-
Don PPE: Before re-entering, don the appropriate PPE as described in Section 1.2, including respiratory protection if the spill generates significant dust.
-
Contain the Spill:
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as solid hazardous waste.[12]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
Final Disposal Workflow
The ultimate disposal of 4-amino-2-butyl-1H-pyrimidin-6-one must be conducted by a licensed hazardous waste contractor.[4] Laboratory personnel are responsible for the safe and compliant preparation of the waste for pickup. The following diagram illustrates the required workflow.
Caption: Disposal workflow for 4-amino-2-butyl-1H-pyrimidin-6-one waste.
References
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine . Carl ROTH. [Link]
-
Pyrimidinones Compound Summary . PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet (2-Amino-4-(2-chloro-3-pyridyl)pyrimidine) . (2024, March 8). Fisher Scientific. [Link]
-
Safety Data Sheet: 4-Aminoantipyrine . (2024, June 17). PENTA s.r.o.[Link]
-
Safety Data Sheet: 4-Aminoantipyrine . (2024, September 19). Carl ROTH. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . (1975, June). U.S. Environmental Protection Agency. [Link]
-
Chemical Waste Disposal . (2024, October). Monash University. [Link]
-
Laboratory Hazardous Waste Disposal Guideline – HS321 . (2022, August 8). University of New South Wales. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine . Science Alert. [Link]
-
Exploration of the chemistry and biological properties of pyrimidine . SciSpace. [Link]
-
Registration Review of Pyridine and Pyrimidine Herbicides . (2025, September 22). U.S. Environmental Protection Agency. [Link]
-
EPA's latest PFAS guidance offers more data but it raises new questions about destruction and disposal . (2024, April 22). Waste Dive. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals Final Rule Summary . American Society of Health-System Pharmacists. [Link]
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- 14. unsw.edu.au [unsw.edu.au]
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Personal protective equipment for handling 4-amino-2-butyl-1H-pyrimidin-6-one
As a Senior Application Scientist, I frequently observe laboratories treating all Active Pharmaceutical Ingredients (APIs) and research chemicals with a generalized, "one-size-fits-all" safety approach. However, handling 4-amino-2-butyl-1H-pyrimidin-6-one —a critical pyrimidine scaffold utilized in the synthesis of potent immunomodulators (such as TLR7/8 agonists)—requires a highly specific, causality-driven operational strategy.
This compound presents a dual-threat profile: it is a respiratory hazard as a bioactive crystalline powder, and a severe percutaneous absorption hazard when solvated in polar aprotic solvents. To ensure absolute safety and compliance, your laboratory must move beyond basic compliance and implement self-validating safety systems.
Here is the comprehensive, step-by-step operational and disposal guide for handling 4-amino-2-butyl-1H-pyrimidin-6-one.
Physicochemical Hazards & Causality-Driven PPE Selection
The primary failure point in laboratory safety is a misunderstanding of how solvents alter chemical permeability. When 4-amino-2-butyl-1H-pyrimidin-6-one is dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for assays, the solvent acts as a "Trojan Horse." DMSO disrupts the lipid bilayer of the stratum corneum, carrying the dissolved bioactive pyrimidine directly into the systemic circulation[1][2].
Standard 8-mil nitrile gloves are insufficient for this workflow; they can degrade and experience chemical breakthrough in under 5 minutes when exposed to DMSO[1].
Table 1: Quantitative Permeation & PPE Selection Matrix
| Chemical State / Solvent | Recommended Glove Material | Thickness | Breakthrough Time | Causality & Mechanism of Action |
| Solid Powder (API) | Nitrile (Double-gloved) | 8-mil (x2) | N/A (Solid) | Prevents dermal contact with bioactive dust. The outer glove can be rapidly removed if contaminated without exposing the skin. |
| Dimethyl Sulfoxide (DMSO) | Butyl Rubber or Heavy Nitrile | >15-mil | < 5 mins (Standard Nitrile) / > 4 hrs (Butyl) | DMSO acts as a membrane fluidizer, rapidly penetrating standard elastomers. It carries the solvated pyrimidine directly through the skin barrier[1][2]. |
| Dimethylformamide (DMF) | Butyl Rubber | >15-mil | < 10 mins (Nitrile) / > 4 hrs (Butyl) | DMF is highly polar and easily permeates standard nitrile. Butyl rubber provides a dense, cross-linked barrier against polar aprotic solvents[3]. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety parameter is confirmed.
Phase 1: Pre-Operational Validation
-
Ventilation Verification: Check the digital monitor on your chemical fume hood. Verify the face velocity is strictly between 80–120 feet per minute (FPM) .
-
Causality: Speeds below 80 FPM fail to capture heavy solvent vapors, while speeds above 120 FPM create turbulent eddies that can pull the fine pyrimidine powder out of the hood and into your breathing zone.
-
-
Glove Integrity Check: Perform a pneumatic seal test on your 15-mil nitrile or butyl gloves. Trap air inside the glove, tightly twist the cuff, and apply pressure.
-
Causality: Batch variability in glove manufacturing can result in microscopic pinholes[3]. A glove that cannot hold pneumatic pressure is compromised and must be discarded immediately.
-
Phase 2: Weighing the Solid API
-
Static Mitigation: Pass an anti-static ionizing bar over the balance pan and your metal spatula.
-
Causality: 4-amino-2-butyl-1H-pyrimidin-6-one is a fine crystalline powder. Static charge causes the particles to repel and aerosolize, drastically increasing the risk of inhalation.
-
-
Enclosed Transfer: Weigh the powder inside a Ventilated Balance Enclosure (VBE) rather than a standard fume hood.
-
Causality: VBEs provide gentle, horizontal laminar flow that prevents the turbulence-induced scattering of light powders, ensuring accurate measurements and zero aerosolization.
-
Phase 3: Solvation and Transfer
-
Solvent Addition: Transfer the sealed, weighed API to the fume hood. Add DMSO or DMF using a positive-displacement pipette.
-
Causality: Standard air-displacement pipettes suffer from vapor lock when handling high-vapor-pressure solvents, leading to dripping and accidental surface contamination.
-
-
Immediate Decontamination Protocol: If a single drop of the solvated API contacts your glove, immediately pause the workflow, remove the outer glove inside the hood, wash your hands, and don a new pair.
-
Causality: Breakthrough for DMSO on standard nitrile occurs in minutes; waiting to finish the task guarantees dermal exposure[1].
-
Experimental Workflow Visualization
Operational workflow for handling and disposing of 4-amino-2-butyl-1H-pyrimidin-6-one safely.
RCRA-Compliant Waste Management & Disposal Plan
Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be strictly tracked from its point of generation to its final disposal[4]. Pyrimidine derivatives and their solvent carriers pose a significant environmental threat and must never be disposed of via sink drainage[5].
-
Satellite Accumulation Area (SAA) Rules: Store the liquid waste in a high-density polyethylene (HDPE) container within a designated SAA. The SAA must be located at or near the point of generation (within line of sight) and under the direct control of the operator[4].
-
Chemical Segregation: Do not mix this waste with halogenated solvents (e.g., Dichloromethane or Chloroform). Keep pyrimidine/DMSO waste in a dedicated "Non-Halogenated Organic Waste" stream. Mixing them can cause exothermic cross-reactions and exponentially increases incineration disposal costs.
-
Mandatory Labeling: The SAA container must be explicitly labeled with the exact words "Hazardous Waste" and must list the specific chemical constituents (e.g., "Hazardous Waste: DMSO, 4-amino-2-butyl-1H-pyrimidin-6-one")[4]. The total volume in the SAA must never exceed 55 gallons[4].
References
-
Title: Managing Hazardous Chemical Waste in the Lab | Source: Lab Manager | URL: 4
-
Title: Chemical Hygiene Plan - USDA ARS | Source: USDA | URL: 1
-
Title: Hazardous Waste and Disposal Considerations | Source: American Chemical Society | URL: 5
-
Title: Solvents and the skin - CDC Stacks | Source: CDC | URL: 2
-
Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 | Source: OSHA | URL: 3
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
